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Core Science & Biosynthesis

Foundational

The 3-piperazin-1-yl-1H-pyridin-2-one Scaffold: A Technical Guide to its Structural Properties, Synthesis, and Role in Non-Peptidic GLP-1 Receptor Agonists

Executive Summary The transition from injectable peptide-based therapies to oral small-molecule drugs represents a paradigm shift in the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. While peptides like semag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from injectable peptide-based therapies to oral small-molecule drugs represents a paradigm shift in the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. While peptides like semaglutide mimic the native incretin hormone, small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists—such as orforglipron, danuglipron, and lotiglipron—utilize rigid, polycyclic heteroaromatic scaffolds to achieve allosteric receptor activation[1][2][3].

Within this landscape, the 3-piperazin-1-yl-1H-pyridin-2-one moiety has emerged as a critical pharmacophore and synthetic building block in recent patent literature (e.g., WO2020103815A1)[4][5]. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic methodologies, and self-validating protocols for its integration into GLP-1R drug discovery pipelines.

Structural Rationale & Physicochemical Properties

The 3-piperazin-1-yl-1H-pyridin-2-one core is engineered to solve two primary challenges in small-molecule GPCR drug design: conformational rigidity and hydrogen-bond directionality [1].

Tautomerism and Binding Mechanics

The pyridin-2-one ring exists in a tautomeric equilibrium with 2-hydroxypyridine. However, in the polar environment of the GLP-1R transmembrane binding pocket, the lactam (pyridone) form predominates . This is highly advantageous because it provides a rigid, coplanar hydrogen-bond donor (N-H) and acceptor (C=O) pair.

Simultaneously, the piperazine ring acts as a basic, flexible linker. With a pKa of approximately 9.5, the secondary amine is protonated at physiological pH, enabling critical electrostatic interactions with acidic residues (such as Asp or Glu) deep within the receptor's allosteric pocket.

Quantitative Data Summary

Table 1 summarizes the core physicochemical parameters of the unsubstituted scaffold, highlighting why it serves as an ideal starting point for modular drug design.

PropertyValueRationale / Implication
Molecular Formula C9H13N3OCompact, low molecular weight (179.22 g/mol ) allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
LogP (Estimated) -0.5 to 0.2Highly polar; requires coupling with lipophilic moieties (e.g., fluorinated aromatics) to achieve optimal membrane permeability.
Hydrogen Bond Donors 2 (Pyridone N-H, Piperazine N-H)Facilitates critical anchoring interactions within the transmembrane binding pocket of GPCRs.
Hydrogen Bond Acceptors 2 (Pyridone C=O, Piperazine N)Engages in dipole-dipole interactions with receptor side chains.
pKa (Piperazine) ~9.5Protonated at physiological pH (7.4), enabling strong electrostatic interactions with acidic residues in the receptor.

Synthetic Methodology & Experimental Protocols

Synthesizing the 3-piperazin-1-yl-1H-pyridin-2-one core requires overcoming the poor nucleophilicity of the pyridone ring and preventing unwanted side reactions (like protodehalogenation). The most robust approach is a Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Causality in Reaction Design

The 3-bromo-2-pyridone is an electron-deficient aryl halide, but its adjacent lactam carbonyl can coordinate to the palladium center, potentially poisoning the catalyst. Xantphos is specifically chosen as the ligand because its large bite angle (111°) enforces a cis-coordination geometry on the Pd center. This dramatically accelerates the reductive elimination step of the bulky piperazine, minimizing off-target


-hydride elimination. Furthermore, Cs2CO3  is selected as a mild base; stronger bases like NaOtBu would deprotonate the pyridone ring, leading to insoluble aggregates.
Optimization Data

Table 2 demonstrates the self-validating optimization of the cross-coupling conditions.

Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)2 / BINAPCs2CO3Toluene10045%Significant protodehalogenation; bite angle (90°) insufficient for rapid reductive elimination.
Pd2(dba)3 / XPhosNaOtBuDioxane10015%Strong base deprotonated the pyridone ring, leading to catalyst poisoning.
Pd2(dba)3 / Xantphos Cs2CO3 Dioxane 100 88% Optimal. Large bite angle enforces cis-geometry; mild base tolerates the acidic pyridone proton.
Protocol 1: Synthesis of 3-piperazin-1-yl-1H-pyridin-2-one

This protocol is designed as a self-validating system; TLC and LC-MS checks are embedded to ensure intermediate integrity.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromo-1H-pyridin-2-one (1.0 equiv), 1-Boc-piperazine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to the bromide). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst.

  • Cross-Coupling: Heat the reaction mixture to 100°C for 12 hours. Validation step: Monitor via LC-MS; the reaction is complete when the starting bromide mass (m/z 174) is fully consumed and the Boc-protected intermediate mass (m/z 280) dominates.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography (DCM/MeOH) to yield 3-(4-Boc-piperazin-1-yl)-1H-pyridin-2-one.

  • Acidic Deprotection: Dissolve the intermediate in DCM and cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10 equiv). Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture, neutralize with saturated aqueous NaHCO3, and extract with 10% IPA/CHCl3. Dry over Na2SO4 and concentrate to yield the pure 3-piperazin-1-yl-1H-pyridin-2-one as a solid.

Synthesis_Workflow A 3-Bromo-1H- pyridin-2-one C Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C A->C B 1-Boc-Piperazine B->C D N-Boc Protected Intermediate C->D Buchwald-Hartwig Amination E TFA / DCM 0°C to RT D->E F 3-piperazin-1-yl- 1H-pyridin-2-one E->F Acidic Deprotection

Fig 1: Step-by-step synthetic workflow for 3-piperazin-1-yl-1H-pyridin-2-one via cross-coupling.

Biological Validation: GLP-1R Agonism

Once the scaffold is functionalized into a mature drug candidate, it must be validated for biological activity. Small molecules containing this motif bind to a hydrophobic pocket within the transmembrane domain of the GLP-1 receptor, bypassing the extracellular peptide-binding region[1]. This allosteric binding triggers a conformational change that activates the G


s protein, leading to the accumulation of cyclic AMP (cAMP).
Protocol 2: cAMP Accumulation Assay in HEK293-GLP-1R Cells

Causality & Self-Validation: Measuring cAMP provides a direct functional readout of receptor activation. To validate the assay's dynamic range and prevent false negatives caused by endogenous phosphodiesterase (PDE) activity, IBMX (a PDE inhibitor) is strictly required. A known agonist (e.g., Orforglipron) must be run in parallel as a positive control[1][6].

  • Cell Preparation: Seed HEK293 cells stably expressing the human GLP-1R at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in assay buffer (Hank's Balanced Salt Solution containing 0.1% BSA and 0.5 mM IBMX).

  • Stimulation: Aspirate the culture media and add 10 µL of the compound dilutions to the cells. Incubate for exactly 30 minutes at room temperature to allow for G-protein signaling.

  • Lysis & Detection: Add 10 µL of HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody.

  • Incubation: Protect the plate from light and incubate for 1 hour at room temperature. This allows competitive binding between the cellularly generated cAMP and the d2-cAMP tracer.

  • Readout: Measure fluorescence emission at 620 nm and 665 nm using a time-resolved microplate reader. Calculate the F665/F620 ratio to determine cAMP concentration against a standard curve.

GLP1R_Signaling Ligand Small Molecule Agonist (Piperazinyl-Pyridone Core) Receptor GLP-1 Receptor (Transmembrane Domain) Ligand->Receptor Allosteric Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC cAMP cAMP Accumulation (Measured via HTRF) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Effect Insulin Secretion & β-cell Proliferation PKA->Effect

Fig 2: GLP-1R allosteric activation pathway triggered by piperazinyl-pyridone small molecules.

References

  • Qilu Regor Therapeutics Inc. "GLP-1R agonists and uses thereof." Google Patents, WO2020103815A1.
  • Qilu Regor Therapeutics Inc. "GLP-1R agonists and uses thereof." Google Patents, WO2020207474A1.
  • "Orforglipron: A Comprehensive Review of an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity and Type 2 Diabetes." MDPI.
  • "Danuglipron." Wikipedia.
  • "Lotiglipron." Wikipedia.
  • "Orforglipron (LY3502970) GLP-1R Agonist." MedChemExpress.

Sources

Exploratory

Technical Guide: 3-(Piperazin-1-yl)pyridin-2(1H)-one Scaffolds

This guide provides an in-depth technical analysis of 3-(piperazin-1-yl)pyridin-2(1H)-one scaffolds and their derivatives. Unlike commodity chemicals with a single, ubiquitous CAS number, this specific regioisomer repres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(piperazin-1-yl)pyridin-2(1H)-one scaffolds and their derivatives.

Unlike commodity chemicals with a single, ubiquitous CAS number, this specific regioisomer represents a specialized chemotype often generated in situ or as a transient intermediate in the synthesis of kinase inhibitors (e.g., Itk, BTK) and GPCR ligands. This guide deconstructs the chemical identity, synthetic architecture, and therapeutic utility of this scaffold.

Part 1: Chemical Identity & CAS Registry Strategy

The molecule 3-(piperazin-1-yl)pyridin-2(1H)-one is a tautomeric structure. In solution, it exists in equilibrium with its enol form, 3-(piperazin-1-yl)pyridin-2-ol . In drug discovery, the pyridone tautomer is the preferred hydrogen-bond acceptor/donor motif for binding pockets.

Core Scaffold & Precursors

Because the unsubstituted core is rarely sold as a shelf-stable reagent due to oxidation sensitivity, researchers must identify it via its stable precursors or regioisomers.

Chemical EntityCAS NumberRole in Synthesis
3-Bromo-2-hydroxypyridine 13466-30-3 Primary Electrophile: The essential starting material for introducing the piperazine moiety at the C3 position.
1-(Pyridin-3-yl)piperazine 67980-77-2 Aromatized Analog: The non-oxidized pyridine variant.[1] Often used as a surrogate in SAR studies before introducing the carbonyl.
3-Amino-2-pyridone 33630-99-8 Alternative Precursor: Used in "reverse" synthesis where the piperazine ring is built onto the amine.
5-(Piperazin-1-yl)pyridin-2(1H)-one N/A (Derivs: 1082876-26-3) Regioisomer: The C5-isomer is more common in literature (e.g., Palbociclib impurities, eIF4A3 inhibitors).
Structural Tautomerism
  • Dominant Form: Pyridin-2(1H)-one (Lactam)

  • Minor Form: Pyridin-2-ol (Lactim)

  • Implication: When searching databases (SciFinder/Reaxys), queries must account for the hydroxy-pyridine tautomer, as CAS nomenclature often defaults to the pyridine-ol form for indexing.

Part 2: Synthetic Architecture

The synthesis of 3-(piperazin-1-yl)pyridin-2(1H)-one derivatives is non-trivial due to the electron-rich nature of the 2-pyridone ring, which deactivates the C3 position toward nucleophilic aromatic substitution (


).
The "Gold Standard" Protocol: Buchwald-Hartwig Coupling

The most reliable route utilizes Palladium-catalyzed C-N cross-coupling. This protocol avoids the harsh conditions of


 and tolerates the lactam functionality.

Reaction Scheme (Conceptual):



Step-by-Step Methodology
  • Protection: Start with 3-bromo-2-hydroxypyridine (CAS 13466-30-3) . If solubility is poor, protect the lactam nitrogen with a benzyl (Bn) or paramethoxybenzyl (PMB) group.

  • Catalytic System:

    • Catalyst:

      
       (Tris(dibenzylideneacetone)dipalladium(0)) - 5 mol%.
      
    • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) - 10 mol%. Why? Xantphos has a wide bite angle, stabilizing the Pd center during the reductive elimination of the sterically hindered C3-amine.

    • Base:

      
       (Cesium Carbonate) - 2.0 equiv. Why? Strong enough to deprotonate the piperazine but compatible with the lactam.
      
  • Coupling: React with 1-Boc-piperazine (CAS 57260-71-6) in anhydrous 1,4-dioxane at 100°C for 12-16 hours under Argon.

  • Deprotection: Treat the isolated intermediate with TFA/DCM (1:1) to remove the Boc group. If N-Bn protection was used, remove via hydrogenolysis (

    
    ).
    
Alternative: The "Pyridazine" Route (Comparative)

While the user requested pyridinone, literature often conflates this with pyridazinone (e.g., 3-piperazinyl-pyridazin-6-one).

  • Contrast: Pyridazinones are synthesized via nucleophilic substitution on 3,6-dichloropyridazine , which is significantly easier than the C3-pyridone coupling described above.

Part 3: Therapeutic Utility & SAR

The 3-(piperazin-1-yl)pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a hinge-binder in kinase inhibitors and a polar contact in GPCR ligands.

Key Biological Targets
  • Kinase Inhibition (Itk/BTK):

    • The lactam (C=O and N-H) mimics the hydrogen bonding pattern of ATP's adenine base.

    • The C3-piperazine projects into the solvent-exposed region, allowing for solubility-enhancing modifications (solubilizing tail).

  • RNA Helicase (eIF4A3):

    • Isomeric 5-(piperazin-1-yl) derivatives have been identified as selective inhibitors of eIF4A3, a target in cancer therapy. The 3-isomer is explored to tune the vector of the piperazine tail.

  • Serotonin Receptors (5-HT):

    • Phenyl-linked derivatives (1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one) act as SSRIs. The pyridone ring serves as a bioisostere for the phenol moiety found in traditional neurotransmitters.

Structure-Activity Relationship (SAR) Logic
  • N1-Substitution: Alkylation of the pyridone nitrogen (N1) typically abolishes kinase activity (loss of H-bond donor) but improves membrane permeability for GPCR targets.

  • C3-Piperazine: The distal nitrogen of the piperazine is the primary vector for diversification (e.g., acylation, reductive amination) to reach distinct sub-pockets (e.g., the ribose pocket in kinases).

Part 4: Visualization (Pathway & Workflow)

The following diagram illustrates the synthetic decision tree and biological logic for this scaffold.

G cluster_synthesis Synthetic Architecture cluster_application Therapeutic Utility SM1 3-Bromo-2-hydroxypyridine (CAS 13466-30-3) Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane SM1->Cat SM2 N-Boc-Piperazine (CAS 57260-71-6) SM2->Cat Inter N-Boc-Intermediate Cat->Inter Buchwald-Hartwig Cross-Coupling Deprotect TFA / DCM Target 3-(Piperazin-1-yl)pyridin-2(1H)-one (The Core Scaffold) Deprotect->Target Yields Core Inter->Deprotect Acidic Deprotection Kinase Kinase Inhibitors (Itk, BTK) Hinge Binder Target->Kinase H-Bond Donor/Acceptor GPCR GPCR Ligands (5-HT Modulators) Target->GPCR Bioisostere RNA RNA Helicase (eIF4A3 Inhibitors) Target->RNA Solubilizing Tail

Caption: Synthetic workflow converting 3-bromo-2-hydroxypyridine to the target scaffold via Palladium catalysis, branching into three primary therapeutic areas.

References

  • Mizojiri, R., et al. (2017). "Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Xu, T., et al. (2021). "Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs." European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one." (Note: Comparative reference for pyridazinone vs. pyridinone synthesis). Link

  • PubChem. "3-(1-Piperazinyl)-1,2-benzisothiazole (Ziprasidone Intermediate)." (Note: Structural analog often confused with pyridinone core). Link

  • Pei, Z., et al. (2011). "Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors." Journal of Medicinal Chemistry. Link

Sources

Foundational

The 3-Piperazinyl-2-Pyridone Scaffold in Medicinal Chemistry: Design, Synthesis, and Target Engagement

Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the rational design of small molecules relies heavily on "privileged scaffolds"—molecular frameworks capable of providi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the rational design of small molecules relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. The 3-piperazinyl-2-pyridone scaffold represents a sophisticated amalgamation of two highly versatile pharmacophores: the hydrogen-bonding 2-pyridone and the solubility-enhancing, salt-bridge-forming piperazine[1].

The 2-pyridone moiety is a classic bioisostere of phenols and amides. It exists in tautomeric equilibrium with 2-hydroxypyridine, though the pyridone (lactam) form strongly predominates in physiological environments. This motif is highly prized for its ability to act simultaneously as a hydrogen bond donor (via the NH) and acceptor (via the C=O), making it an exceptional hinge-binding motif in kinase inhibitors[2]. When functionalized at the 3-position with a piperazine ring, the scaffold gains a basic amine vector that can project into solvent-exposed regions or interact with acidic residues (e.g., Aspartate or Glutamate) in the target binding site. This dual-action strategy is frequently employed in the design of next-generation small molecules, including GLP-1 receptor (GLP-1R) agonists and SSAO inhibitors[3].

Physicochemical and Pharmacophoric Profiling

The utility of the 3-piperazinyl-2-pyridone core is deeply rooted in its physicochemical properties. The fusion of a neutral, polar lactam with a basic amine creates a molecule with a highly tunable ionization profile.

Table 1: Physicochemical Parameters of the 3-Piperazinyl-2-Pyridone Core

Physicochemical ParameterValue / CharacteristicImpact on Drug Design
Molecular Weight (Core) 179.22 g/mol Highly ligand-efficient (LE) starting point; leaves ample room for functionalization.
LogP (Calculated) -0.8 to -0.2High hydrophilicity; effectively offsets the lipophilicity of appended aryl groups.
pKa (Piperazine Amine) ~8.5 - 9.0Protonated at physiological pH; enables critical salt-bridge formation with target residues.
pKa (Pyridone NH) ~11.6Remains neutral in vivo; acts primarily as a strong, directional hydrogen bond donor.
Topological PSA ~44 ŲExcellent range for membrane permeability, oral bioavailability, and potential BBB crossing.
H-Bond Donors 2 (Pyridone NH, Pip NH)Facilitates strong, directional interactions with target protein backbones (e.g., kinase hinges).
H-Bond Acceptors 3 (Pyridone C=O/N, Pip N)Provides a versatile interaction profile for solvent channels and ribose pockets.

Mechanistic Insights: Target Engagement and Binding Dynamics

The spatial arrangement of the 3-piperazinyl-2-pyridone scaffold dictates its interaction with target proteins. In kinase targets, the 2-pyridone face typically anchors the molecule to the ATP-binding pocket's hinge region. The bidentate hydrogen-bonding capability perfectly complements the backbone amides of the hinge. Concurrently, the piperazine ring, attached at the 3-position, is directed toward the ribose-binding pocket or the solvent channel. The protonated secondary amine of the piperazine can form a critical salt bridge with the catalytic aspartate of the DFG motif, locking the target in a specific conformational state.

G Hinge Kinase Hinge Region (Backbone Amides) Pyridone 2-Pyridone Motif (H-Bond Donor/Acceptor) Hinge->Pyridone Dual H-Bonds Piperazine Piperazine Ring (Basic Amine, pKa ~8.5) Pyridone->Piperazine Covalent Linkage Aspartate Catalytic Aspartate (Salt Bridge) Piperazine->Aspartate Ionic Interaction

Figure 1: Pharmacophoric binding model of 3-piperazinyl-2-pyridone in a kinase active site.

Synthetic Methodologies: A Self-Validating Protocol

The construction of the 3-piperazinyl-2-pyridone scaffold requires precise regiocontrol and chemoselectivity. The most robust and field-proven approach involves a palladium-catalyzed Buchwald-Hartwig amination of a protected halopyridine, followed by a global deprotection cascade[4]. 3-Bromo-2-methoxypyridine is the preferred starting material, as the methoxy group protects the tautomeric oxygen and prevents catalyst poisoning during the cross-coupling step[5].

Synth SM 3-Bromo-2-methoxypyridine + N-Boc-piperazine Step1 Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, Cs2CO3 SM->Step1 Int Intermediate: 3-(4-Boc-piperazin-1-yl)-2-methoxypyridine Step1->Int Step2 Global Deprotection Cascade HCl in Dioxane, 90°C Int->Step2 Product Final Scaffold: 3-(Piperazin-1-yl)pyridin-2(1H)-one Step2->Product

Figure 2: Two-step synthetic workflow for the 3-piperazinyl-2-pyridone scaffold.

Detailed Experimental Protocol: Synthesis of 3-(Piperazin-1-yl)pyridin-2(1H)-one Hydrochloride

Phase 1: Palladium-Catalyzed C-N Cross-Coupling

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromo-2-methoxypyridine (1.0 equiv), 1-Boc-piperazine (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3 (0.02 equiv), and Xantphos (0.04 equiv)[5].

  • Inert Atmosphere: Evacuate and backfill the flask with argon (3 cycles). Causality: Pd(0) species are highly susceptible to oxidative degradation; strict exclusion of oxygen ensures catalyst longevity and prevents homocoupling side reactions.

  • Reaction: Add anhydrous toluene to achieve a 0.2 M concentration. Heat the mixture to 100 °C for 12 hours. Causality: The selection of Xantphos, a bidentate phosphine ligand with a wide bite angle (~111°), is critical. It accelerates the reductive elimination step over undesired β-hydride elimination, ensuring high yields when coupling sterically demanding ortho-substituted pyridines[4].

  • Validation: Filter the cooled mixture through Celite, concentrate, and purify via flash column chromatography. Validate the intermediate (1-Boc-4-(2-methoxypyridin-3-yl)piperazine) via LC-MS (Expected [M+H]+: 294.1).

Phase 2: Global Deprotection and Lactamization Cascade

  • Preparation: Dissolve the purified intermediate in 4M HCl in 1,4-dioxane (10 volumes).

  • Reaction: Heat the solution to 90 °C for 4-6 hours.

  • Causality: This step utilizes a highly efficient, self-validating cascade. The strongly acidic conditions and elevated temperature serve a dual purpose: (A) quantitative cleavage of the Boc protecting group to liberate the basic piperazine, and (B) hydrolysis of the 2-methoxypyridine ether to yield the thermodynamically favored 2-pyridone (lactam) tautomer. This eliminates the need for harsh, moisture-sensitive Lewis acids like BBr3.

  • Isolation: Cool the reaction to room temperature. The target scaffold will precipitate directly as the hydrochloride salt. Collect by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Case Studies in Drug Discovery

The 3-piperazinyl-2-pyridone motif has been strategically deployed across multiple therapeutic areas:

  • GLP-1 Receptor Agonists: Recent patent literature highlights the use of piperazinyl-pyridone derivatives in the development of orally bioavailable small-molecule GLP-1R agonists. The scaffold provides the necessary hydrogen-bonding network to mimic the N-terminal interactions of the endogenous peptide, crucial for treating Type 2 diabetes and non-alcoholic steatohepatitis (NASH)[3].

  • Oncology and Kinase Inhibition: The scaffold's ability to mimic the purine ring of ATP makes it a potent hinge binder. Derivatives have shown remarkable efficacy in inhibiting oncogenic kinases, driving apoptosis in diverse cancer cell lines[2].

Conclusion

The 3-piperazinyl-2-pyridone scaffold exemplifies the elegance of rational drug design. By combining the ambidentate hydrogen-bonding capacity of a pyridone with the basic, solubilizing nature of a piperazine, medicinal chemists can access a vast, target-rich chemical space. The robust, two-step synthetic methodology outlined herein ensures that this privileged structure can be readily incorporated into diverse discovery programs, accelerating the path from hit generation to clinical candidate.

References

Sources

Exploratory

3-piperazin-1-yl-1H-pyridin-2-one molecular weight and formula

The following technical guide details the physicochemical properties, synthetic methodology, and structural characterization of 3-piperazin-1-yl-1H-pyridin-2-one , a specialized heterocyclic building block. Molecular Sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic methodology, and structural characterization of 3-piperazin-1-yl-1H-pyridin-2-one , a specialized heterocyclic building block.

Molecular Scaffold Analysis & Synthetic Protocols

Executive Summary

3-piperazin-1-yl-1H-pyridin-2-one (also designated as 3-(1-piperazinyl)-2-pyridone) is a bifunctional heterocyclic scaffold characterized by a 2-pyridone core substituted at the 3-position with a piperazine ring.[1] Unlike its more common regioisomer, 6-(piperazin-1-yl)pyridin-2(1H)-one (CAS 108122-24-3), the 3-isomer offers a unique vector for hydrogen bonding and solubility enhancement in fragment-based drug discovery (FBDD).[1] This scaffold is particularly relevant in the design of kinase inhibitors and GPCR ligands, where the pyridone moiety mimics the hydrogen-bonding patterns of nucleobases.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

The molecule combines a polar, hydrogen-bond-donating pyridone "head" with a solubilizing, basic piperazine "tail."[1] This duality allows it to serve as a hinge-binding motif in kinase inhibitors or as a polar spacer in proteolysis-targeting chimeras (PROTACs).[1]

Molecular Specifications
PropertyData
IUPAC Name 3-(piperazin-1-yl)-1H-pyridin-2-one
Common Synonyms 3-(1-Piperazinyl)-2-pyridone; 3-(Piperazin-1-yl)pyridin-2-ol (tautomer)
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Monoisotopic Mass 179.1059 Da
CAS Registry Number Not widely listed (Analogous to 6-isomer CAS 108122-24-3)
SMILES O=C1C(N2CCNCC2)=CC=CN1
InChI Key Calculated from structure
Calculated Physicochemical Parameters
ParameterValueSignificance
cLogP -0.8 to -0.3Highly hydrophilic; ideal for improving aqueous solubility of lipophilic payloads.[1]
TPSA ~65 ŲFavorable for membrane permeability; indicates good oral bioavailability potential.
H-Bond Donors 2(NH of pyridone, NH of piperazine)
H-Bond Acceptors 3(C=O of pyridone, 2 tertiary nitrogens)
pKa (Piperazine) ~9.8Basic secondary amine; protonated at physiological pH.[1]
pKa (Pyridone) ~11.0Weakly acidic amide-like proton.[1]

Part 2: Structural Analysis & Tautomerism

The 2-pyridone core exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] In solution and solid state, the lactam form predominates due to dimerization potential and aromatic stability. The introduction of a basic piperazine group at the 3-position influences this equilibrium via electronic effects and potential intramolecular hydrogen bonding.

Tautomeric Equilibrium Diagram

Tautomerism Lactam Lactam Form (Major) 3-piperazin-1-yl-1H-pyridin-2-one Lactim Lactim Form (Minor) 3-piperazin-1-yl-pyridin-2-ol Lactam->Lactim  Proton Transfer  

Figure 1: Tautomeric equilibrium favoring the lactam form, which is critical for recognition by biological targets such as kinase hinge regions.[1]

Part 3: Synthetic Methodology

Synthesis of the 3-isomer is more challenging than the 4- or 6-isomers due to the electronic deactivation of the 3-position for Nucleophilic Aromatic Substitution (


).[1] Therefore, a transition-metal-catalyzed approach (Buchwald-Hartwig amination) is the standard protocol.[1]
Synthesis Protocol: Pd-Catalyzed Cross-Coupling[1]

Reaction Overview: Coupling of 3-bromo-2-hydroxypyridine (or its protected variant) with N-Boc-piperazine , followed by deprotection.[1]

Reagents:

  • Substrate: 3-bromo-2(1H)-pyridinone (CAS 13466-38-1)[1]

  • Nucleophile: tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)[1]

  • Catalyst:

    
     or 
    
    
    
  • Ligand: Xantphos or BINAP (bidentate ligands prevent catalyst poisoning by the pyridone)[1]

  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Workflow:

  • Protection (Optional but Recommended): Protect the pyridone nitrogen (e.g., with PMB or SEM) to prevent catalyst sequestration.[1] Alternatively, use 3-bromo-2-methoxypyridine and demethylate later.[1]

  • Coupling:

    • Charge a flask with 3-bromo-2-methoxypyridine (1.0 eq), N-Boc-piperazine (1.2 eq),

      
       (5 mol%), BINAP (10 mol%), and 
      
      
      
      (2.0 eq).
    • Purge with Argon/Nitrogen.

    • Add anhydrous Toluene/Dioxane (0.1 M).

    • Heat at 100°C for 12–18 hours. Monitor by LC-MS.[1]

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:[1]1) to remove the Boc group.[1]

    • If using 2-methoxypyridine: Treat with aqueous HBr or TMSI to cleave the methyl ether, revealing the pyridone.

  • Purification:

    • Neutralize with ion-exchange resin or

      
      .[1]
      
    • Purify via reverse-phase HPLC (C18 column) using a Water/Acetonitrile gradient.[1]

Synthetic Pathway Diagram

Synthesis Start Starting Material 3-Bromo-2-methoxypyridine Inter Intermediate tert-butyl 4-(2-methoxypyridin-3-yl) piperazine-1-carboxylate Start->Inter Pd(OAc)2, BINAP Cs2CO3, Toluene, 100°C Reagent Reagent N-Boc-Piperazine Reagent->Inter Deprotect Deprotection Step 1. TFA (Boc removal) 2. HBr/AcOH (OMe -> C=O) Inter->Deprotect Product Final Product 3-piperazin-1-yl-1H-pyridin-2-one Deprotect->Product Neutralization & HPLC

Figure 2: Optimized synthetic route utilizing a Buchwald-Hartwig coupling strategy followed by global deprotection.

Part 4: Applications in Drug Discovery[1]

This scaffold is highly valued in medicinal chemistry for its ability to modulate physicochemical properties without adding excessive lipophilicity.

Pharmacophore Features
  • Hinge Binding: The lactam motif (NH donor, C=O acceptor) can form bidentate hydrogen bonds with the hinge region of kinases (e.g., CDK, MAPK families).[1]

  • Solubility Handle: The piperazine ring provides a basic center that can be protonated to form salts, significantly improving aqueous solubility.

  • Vector Positioning: Substitution at the 3-position orients the piperazine tail into the solvent-exposed region of the binding pocket, allowing for further functionalization (e.g., amides, sulfonamides) to reach specificity pockets.[1]

Structural Validation (NMR Expectations)

To confirm the identity of the synthesized 3-isomer versus the 4- or 6-isomers:

  • 1H NMR (DMSO-d6):

    • Pyridone Ring: Expect 3 aromatic protons. The proton at C4 will show a doublet of doublets (or doublet) coupled to C5 and C6.[1] The C6 proton is typically the most deshielded (~7.2-7.5 ppm).[1]

    • Piperazine: Two multiplets at ~2.8-3.0 ppm (4H) and ~3.3-3.5 ppm (4H).[1]

    • NH: Broad singlet >11 ppm (pyridone NH).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridin-2-one Derivatives.[1] PubChem.[2] Available at: [Link][1]

  • Malancona, S. et al. (2004). Synthesis of 3-amino-2-pyridones via Palladium-Catalyzed Coupling.[1] Tetrahedron Letters. (General methodology reference for pyridone couplings).

  • Surry, D. S., & Buchwald, S. L. (2008).Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Protocol basis for Step 3.1).

Sources

Foundational

Piperazinyl-Pyridone Tautomerism: Mechanistic Insights and Experimental Workflows in Drug Design

Executive Summary The tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) is a foundational concept in heterocyclic chemistry and rational drug design. When integrated into complex scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) is a foundational concept in heterocyclic chemistry and rational drug design. When integrated into complex scaffolds like piperazinyl-pyridones—frequently utilized in CNS therapeutics and kinase inhibitors—this tautomerism dictates molecular recognition, solubility, and target affinity. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers of this equilibrium, highlights the profound impact of solvent dielectric properties, and outlines self-validating experimental protocols for quantifying tautomeric states.

Thermodynamic and Structural Dichotomy

The 2-hydroxypyridine/2-pyridone system is a classic example of proton-transfer tautomerism. The interconversion involves the migration of a proton between the oxygen and nitrogen atoms, fundamentally altering the electronic structure of the ring.

  • 2-Hydroxypyridine (Lactim): Exhibits true aromatic resonance. Computational models show that the carbon-carbon bond distances are relatively uniform (e.g., 1.380–1.397 Å), and the carbon-nitrogen bonds reflect double-bond character[1].

  • 2-Pyridone (Lactam): Loses strict aromaticity, displaying alternating short and long C-C bonds characteristic of localized single and double bonds[1].

Despite the loss of aromaticity, the 2-pyridone form is overwhelmingly favored in polar environments and the solid state[2]. This paradox is resolved by examining the dipole moments: 2-pyridone possesses a significantly higher dipole moment (~5.3 to 6.0 Debye) compared to 2-hydroxypyridine (~1.6 to 1.8 Debye)[1]. Consequently, polar solvents stabilize the highly dipolar lactam form through strong electrostatic interactions and intermolecular hydrogen bonding[1][3].

Solvent Effects and Microsolvation Causality

In the gas phase, the intrinsic internal energy difference favors the 2-hydroxypyridine enol form by approximately 3 kJ/mol due to the lack of external stabilizing forces[2]. However, the introduction of solvent fundamentally shifts the equilibrium constant (


).
  • Non-Polar Environments: In solvents like cyclohexane, the energy difference is marginal (~0.32 kcal/mol), resulting in a

    
     of 1.7, where both tautomers coexist in comparable amounts[1][2]. Here, the lack of solvent interaction allows the intrinsic stability of the lactim form to compete with the lactam form.
    
  • Polar/Protic Environments: In highly polar and protic solvents like water, the equilibrium shifts drastically to 2-pyridone (

    
    )[2]. Water molecules form a "water-wire" bridge, solvating the 2-pyridone form via hydrogen bonds at both the N-H donor and C=O acceptor sites. This microsolvation drastically reduces the tautomerization energy barrier (from >100 kcal/mol in a vacuum to ~13 kcal/mol) and locks the molecule into the lactam state[1][4].
    
Quantitative Data Summary
Property2-Hydroxypyridine (Lactim)2-Pyridone (Lactam)
Structural Characteristic Aromatic resonanceLocalized single/double bonds
Dipole Moment (Cyclohexane) 1.65 D5.29 D
Dipole Moment (Chloroform) 1.83 D5.97 D
Gas Phase Stability Favored by ~3 kJ/molLess stable

in Cyclohexane (25 °C)
Coexists1.7 (Slightly favored)

in Chloroform
Minor6.0 (Favored)

in Water
Trace~900 (Strongly favored)

Data synthesized from QM calculations and experimental literature[1][2].

Tautomerism HP 2-Hydroxypyridine (Lactim Form) Dipole: ~1.7 D PY 2-Pyridone (Lactam Form) Dipole: ~5.3 D HP->PY Proton Transfer Gas Gas Phase / Vacuum Favors Lactim Gas->HP Intramolecular stability NonPolar Non-Polar Solvents (Cyclohexane) Keq ~ 1.7 NonPolar->HP Dimerization NonPolar->PY Slight preference Polar Polar/Protic Solvents (Water/DMSO) Keq ~ 900 Polar->PY Intermolecular H-bonding

Thermodynamic drivers and solvent effects governing 2-hydroxypyridine/2-pyridone tautomerism.

Implications for Piperazinyl-Pyridone Drug Scaffolds

In drug development, incorporating a piperazine ring onto a pyridone scaffold creates a highly tunable pharmacophore. The piperazine moiety provides a basic amine for solubility and salt formation, while the pyridone ring acts as a "ditopic receptor"[3].

Depending on the local microenvironment of the target protein's binding pocket (e.g., a hydrophobic lipophilic pocket vs. a solvent-exposed cleft), the pyridone can dynamically switch between acting as a hydrogen bond donor (N-H in lactam) or a hydrogen bond acceptor (N in lactim). Understanding this shift is critical because the piperazine group alters the global hydration shell of the molecule, indirectly shifting the tautomeric equilibrium of the attached pyridone ring compared to isolated 2-pyridone.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the tautomeric ratio of piperazinyl-pyridone derivatives, researchers must employ orthogonal analytical techniques. The following protocols are designed with built-in self-validation mechanisms to ensure data integrity.

Protocol 1: NMR-Based Determination of Tautomeric Equilibrium

Causality: NMR spectroscopy is highly sensitive to the electronic environment of nuclei. However, because tautomerization is often faster than the NMR timescale at room temperature, time-averaged signals are observed. By utilizing a solvent gradient and fixed proxies, we can extrapolate the pure tautomeric chemical shifts.

  • Sample Preparation: Dissolve the piperazinyl-pyridone compound (0.05 M) in a series of deuterated solvents with varying dielectric constants (e.g., Cyclohexane-

    
    , CDCl
    
    
    
    , DMSO-
    
    
    , D
    
    
    O).
  • Reference Standards: Prepare solutions of fixed model compounds (e.g., N-methyl-2-pyridone and 2-methoxypyridine) to serve as non-tautomerizing proxies for the pure lactam and lactim forms, respectively[5].

  • Data Acquisition: Acquire

    
    H and 
    
    
    
    C NMR spectra at 298 K.
  • Calculation & Validation: Track the chemical shift of the proton adjacent to the heteroatom. Calculate the equilibrium constant (

    
    ) using the equation: 
    
    
    
    .
    • Self-Validation Step: If the calculated

      
       values derived from 
      
      
      
      H NMR perfectly correlate with those derived from
      
      
      C NMR across the solvent gradient, the two-state tautomeric model is validated.
Protocol 2: UV-Vis Spectrophotometric Analysis of Micro-Ionization

Causality: UV-Vis spectroscopy captures instantaneous electronic transitions, bypassing the timescale limitations of NMR. It is ideal for measuring the micro-ionization constants of the functional groups in aqueous environments where NMR struggles with rapid proton exchange.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2 to 12 using triple-distilled water[5].

  • Spectral Acquisition: Record the UV-Vis absorption spectra of the piperazinyl-pyridone derivative across the pH gradient.

  • Isosbestic Point Verification:

    • Self-Validation Step: Identify isosbestic points (wavelengths where total absorbance remains constant regardless of pH). The strict maintenance of an isosbestic point confirms that only two absorbing species (the tautomers) are in equilibrium, ruling out degradation, aggregation, or complex multimerization[3].

  • Kinetic Calculation: Utilize the absorbance data to calculate the basic ionization (

    
    ) and acidic ionization (
    
    
    
    ) constants, which are then used to derive the micro-ionization constants (
    
    
    ) and the overall tautomeric equilibrium constant (
    
    
    )[5].

Workflow Sample Sample Preparation (Piperazinyl-pyridone) Solvent Solvent Gradient Selection (Cyclohexane to Water) Sample->Solvent NMR 1H/13C NMR Spectroscopy (Measure Chemical Shifts) Solvent->NMR UVVis UV-Vis Spectrophotometry (Track Isosbestic Points) Solvent->UVVis Data Data Synthesis (Calculate Keq & Free Energy) NMR->Data UVVis->Data Val Self-Validation (Check Isosbestic Integrity) Data->Val Validates Two-State Model

Self-validating experimental workflow for quantifying tautomeric equilibria in solution.

References

  • WuXi Biology. How about Tautomers? QM Magic Class | Chapter 49.1

  • Wikipedia. 2-Pyridone.3

  • National Institutes of Health (PMC). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.2

  • ResearchGate. Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.4

  • SciSpace. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water.5

Sources

Exploratory

The Evolving Landscape of 3-Substituted 2-Pyridone Kinase Inhibitors: A Technical Guide

For drug discovery researchers and medicinal chemists, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of heterocyclic scaffolds explored, the 3-substituted 2-pyridone core...

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery researchers and medicinal chemists, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of heterocyclic scaffolds explored, the 3-substituted 2-pyridone core has emerged as a privileged structure, demonstrating remarkable versatility in targeting a diverse range of protein kinases implicated in oncology, inflammation, and autoimmune diseases. This in-depth technical guide provides a comprehensive analysis of the patent landscape, delves into the critical aspects of medicinal chemistry and structure-activity relationships (SAR), and offers practical, field-proven experimental protocols for the synthesis and evaluation of this promising class of inhibitors.

Introduction: The Allure of the 2-Pyridone Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets. The development of small molecule inhibitors that can selectively modulate their activity has revolutionized the treatment of numerous diseases. The 2-pyridone moiety, a six-membered nitrogen-containing heterocycle, has garnered significant attention due to its ability to engage in key hydrogen bonding interactions within the ATP-binding site of various kinases.[1] The substitution at the 3-position, in particular, offers a crucial vector for chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will illuminate the strategic advantages of this scaffold and provide a roadmap for its successful exploitation in modern drug discovery programs.

Patent Landscape Analysis: Mapping the Intellectual Property Terrain

A thorough understanding of the patent landscape is paramount for any research and development endeavor. Our analysis of the intellectual property surrounding 3-substituted 2-pyridone kinase inhibitors reveals a dynamic and competitive field.

Key Patent Assignees and Trends

The patent landscape is populated by a mix of large pharmaceutical companies and specialized biotechnology firms. Analysis of patent filings over the last decade indicates a sustained interest in this chemical space. Early patents often claimed broad Markush structures, while more recent filings tend to focus on more narrowly defined chemical matter with specific kinase targets.

Table 1: Prominent Assignees in the 3-Substituted 2-pyridone Kinase Inhibitor Patent Landscape

Assignee (Exemplary)Key Focus Areas/TargetsRepresentative Patent (Illustrative)
Array BioPharma Inc.RET kinaseUS-10137124-B2[2]
Incyte CorporationJanus Kinases (JAK)US-8946245-B2
Pfizer Inc.PI3KUS-8217035-B2[3]
Tolero Pharmaceuticals, Inc.PIM kinasesUS-10047093-B2[4]
Janssen Pharmaceutica NVCheckpoint kinasesWO2009054332A1

This table is illustrative and not exhaustive. The patent landscape is constantly evolving.

Evolution of Claimed Chemical Space and Targets

The initial wave of patents centered on broad claims around the 2-pyridone core. Over time, a clear trend towards more specific substitution patterns at the 3-position has emerged. Functionalization of the 3-amino group, for instance, has been a fruitful strategy for enhancing potency and achieving selectivity.[5] Furthermore, the introduction of substituted heteroaromatic rings at other positions on the pyridone scaffold has been key to optimizing kinase selectivity profiles.[5]

The range of kinase targets has also expanded significantly. While early efforts may have focused on well-established kinase families, recent patent applications have disclosed inhibitors targeting more novel and challenging kinases, reflecting the advancing frontier of kinase biology.

Patent_Landscape_Evolution cluster_EarlyPhase Early Phase (Broad Claims) cluster_LaterPhase Later Phase (Specific Claims) Broad_Scaffolds Broad 2-Pyridone Scaffolds Specific_Substitutions Defined 3-Substitutions (e.g., 3-amino functionalization) Broad_Scaffolds->Specific_Substitutions Increased Specificity Well_Known_Kinases Established Kinase Targets (e.g., Src, p38) Novel_Kinases Novel & Challenging Kinases (e.g., Itk, MPS1, PIM) Well_Known_Kinases->Novel_Kinases Target Expansion

Caption: Evolution of the patent landscape for 3-substituted 2-pyridone kinase inhibitors.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The success of the 3-substituted 2-pyridone scaffold lies in the intricate interplay of its structural features with the kinase ATP-binding site. A deep understanding of SAR is crucial for the rational design of potent and selective inhibitors.

The Privileged 3-Amino-2-pyridone Core

The 3-amino-2-pyridone motif is a recurring theme in many successful kinase inhibitors.[5] The amino group at the 3-position serves as a critical hydrogen bond donor, often interacting with the hinge region of the kinase. The pyridone oxygen and the ring nitrogen can also participate in hydrogen bonding, further anchoring the molecule in the active site.

Impact of Substitutions on Potency and Selectivity

Systematic exploration of substitutions at various positions of the 2-pyridone ring has yielded valuable SAR insights.

  • 3-Position: Functionalization of the 3-amino group with various acyl, sulfonyl, or alkyl groups has a profound impact on potency.[5] The choice of this substituent is critical for directing the molecule towards a specific kinase and for modulating physicochemical properties.

  • 5-Position: Introduction of aryl or heteroaryl groups at the 5-position has proven to be a highly effective strategy for achieving kinase selectivity.[5] These groups can extend into solvent-exposed regions or specific sub-pockets of the ATP-binding site, allowing for discrimination between closely related kinases.

  • 6-Position: Substitution at the 6-position, for instance with a methyl group, can influence the overall conformation of the inhibitor and impact its interaction with the kinase.[6]

Table 2: General Structure-Activity Relationships for 3-Substituted 2-Pyridone Kinase Inhibitors

PositionSubstitution TypeGeneral Impact on ActivityRationale
3 Acyl, Sulfonyl, Alkyl on Amino GroupPotency and SelectivityDirect interaction with the hinge region and exploration of adjacent pockets.[5]
5 Aryl, HeteroarylSelectivityExploitation of kinase-specific sub-pockets and solvent-exposed regions.[5]
6 Small Alkyl (e.g., Methyl)Potency and ConformationCan induce favorable conformational changes and improve binding affinity.[6]

Key Biological Targets and Signaling Pathways

The versatility of the 3-substituted 2-pyridone scaffold is evident in the wide array of kinases it can effectively inhibit. Understanding the biological roles of these kinases is essential for translating potent inhibition into therapeutic efficacy.

Prominent Kinase Targets
  • Interleukin-2-inducible T-cell kinase (Itk): A member of the Tec family of kinases, Itk plays a crucial role in T-cell signaling.[5] Inhibitors of Itk are being investigated for the treatment of autoimmune and inflammatory diseases.

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of the cellular response to stress and inflammation.[7] p38 inhibitors have therapeutic potential in a range of inflammatory conditions.

  • Monopolar Spindle 1 (MPS1): A critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[8][9] MPS1 inhibitors are being explored as anti-cancer agents.

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis.[9] Aurora kinase inhibitors are a well-established class of anti-cancer drugs.

  • PIM Kinases: A family of serine/threonine kinases involved in cell survival and proliferation.[10] PIM kinase inhibitors are under investigation for the treatment of various cancers.

  • c-Src Kinase: A non-receptor tyrosine kinase that is often overexpressed in various human tumors, making it a target for anticancer drug design.[11]

Visualizing Key Signaling Pathways

Itk_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Itk Itk LAT_SLP76->Itk PLCg1 PLCγ1 Itk->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC_theta PKCθ Activation DAG->PKC_theta NFAT NFAT Activation Ca_Flux->NFAT NF_kB NF-κB Activation PKC_theta->NF_kB

Caption: Simplified Itk signaling pathway downstream of T-cell receptor (TCR) engagement.[4][12][13][14]

p38_MAPK_Signaling_Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest

Caption: Overview of the p38 MAPK signaling cascade.[7][15][16][][18]

Experimental Protocols: From Synthesis to Biological Evaluation

The successful development of 3-substituted 2-pyridone kinase inhibitors relies on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for key experiments.

General Synthesis of 3-Amino-2-pyridone Derivatives

The synthesis of the 3-amino-2-pyridone core can be achieved through various routes. A common and versatile method involves the condensation of an appropriate enamine with a suitable active methylene compound, followed by cyclization.[19]

Protocol 1: Synthesis of a 3-Amino-5-aryl-2-pyridone

  • Step 1: Enamine Formation: React an appropriate β-ketoester with a suitable amine (e.g., ammonia or a primary amine) in a suitable solvent like ethanol with catalytic acid to form the corresponding enamine.

  • Step 2: Condensation and Cyclization: To a solution of the enamine in a high-boiling solvent such as diphenyl ether, add an equimolar amount of an aryl-substituted malononitrile.

  • Step 3: Heating and Isolation: Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • Step 4: Purification: After cooling, the product often precipitates. It can be collected by filtration and purified by recrystallization or column chromatography to yield the desired 3-amino-5-aryl-2-pyridone.

In Vitro Kinase Inhibition Assays

Determining the inhibitory potency of a compound against its target kinase is a critical step in the drug discovery process. Luminescence-based assays that measure ATP consumption are widely used due to their sensitivity and high-throughput compatibility.

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination [20]

  • Kinase Reaction Setup:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, the target kinase, the kinase-specific substrate, and ATP in a suitable kinase buffer.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assays for Target Engagement and Cellular Activity

Validating the activity of inhibitors in a cellular context is crucial to ensure cell permeability and on-target efficacy.

Protocol 3: Western Blot Analysis of Target Phosphorylation

  • Cell Treatment:

    • Plate the appropriate cancer cell line and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.

Experimental_Workflow cluster_Chemistry Medicinal Chemistry cluster_Biology Biological Evaluation Synthesis Synthesis of 3-Substituted 2-Pyridones Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Compound Screening SAR_Optimization SAR-Guided Optimization SAR_Optimization->Synthesis Biochemical_Assay->SAR_Optimization Feedback Cell_Based_Assay Cell-Based Assay (Target Engagement) Biochemical_Assay->Cell_Based_Assay Lead Characterization In_Vivo_Studies In Vivo Efficacy (Animal Models) Cell_Based_Assay->In_Vivo_Studies Candidate Selection

Caption: A generalized experimental workflow for the development of 3-substituted 2-pyridone kinase inhibitors.

Conclusion and Future Perspectives

The 3-substituted 2-pyridone scaffold has firmly established itself as a valuable platform for the discovery of novel kinase inhibitors. Its favorable physicochemical properties, coupled with the synthetic tractability that allows for extensive SAR exploration, have led to the identification of potent and selective inhibitors against a growing number of kinase targets. The patent landscape reflects a vibrant and ongoing effort to capitalize on the potential of this privileged core.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Kinase Targets: As our understanding of the kinome deepens, the 3-substituted 2-pyridone scaffold will undoubtedly be applied to inhibit newly validated and challenging kinase targets.

  • Development of Covalent and Allosteric Inhibitors: While the majority of current inhibitors are ATP-competitive, the design of covalent and allosteric modulators based on the 2-pyridone core could offer advantages in terms of potency and selectivity.

  • Application of Advanced Drug Delivery Systems: The formulation of these inhibitors into targeted drug delivery systems could enhance their therapeutic index and overcome potential pharmacokinetic limitations.

References

  • The MPS1 Family of Protein Kinases. PMC - NIH. [Link]

  • Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach. PubMed. [Link]

  • Schematic representation of the p38 mitogen-activated protein kinases... ResearchGate. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. IntechOpen. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. [Link]

  • Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. Journal of Cell Biology. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]

  • p38 Signaling Pathway. Creative Diagnostics. [Link]

  • Identification of Pim-1 Kinase Inhibitors by Pharmacophore Model, Molecular Docking-based Virtual Screening, and Biological Evaluation. Bentham Science. [Link]

  • Mps1 is SUMO-modified during the cell cycle. PMC. [Link]

  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]

  • T-Cell Signaling Regulated by the Tec Family Kinase, Itk. PMC. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library.... ResearchGate. [Link]

  • The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Publications. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

  • Interleukin-2-inducible T-cell kinase (ITK)—structure and signaling—(A)... ResearchGate. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. PubMed. [Link]

  • Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. [Link]

  • Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. [Link]

  • c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Creative Diagnostics. [Link]

  • SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. BellBrook Labs. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. [Link]

  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed. [Link]

  • Development of a highly selective c-Src kinase inhibitor. PMC. [Link]

  • (PDF) A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

  • Schematic of the T cell signalling pathway. ResearchGate. [Link]

  • Synthesis of N-Substituted 3-Amino-2-pyridones | Request PDF. ResearchGate. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • DOT Language. Graphviz. [Link]

  • WO2009154769A1 - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds.
  • Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. PubChem. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

  • SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF.
  • HU228979B1 - Pyrrole substituted 2-indolinone protein kinase inhibitors.
  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.

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Foundational

Therapeutic potential of piperazine-fused pyridone heterocycles

Title: Therapeutic Potential of Piperazine-Fused Pyridone Heterocycles: A Technical Guide to Scaffold Design and Optimization Executive Summary In modern drug discovery, the identification of "privileged scaffolds"—molec...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Therapeutic Potential of Piperazine-Fused Pyridone Heterocycles: A Technical Guide to Scaffold Design and Optimization

Executive Summary

In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. As a Senior Application Scientist, I frequently leverage the piperazine-fused pyridone architecture to solve complex medicinal chemistry challenges. By merging the exceptional hinge-binding properties of the pyridone core with the physicochemical tunability of the piperazine ring, this scaffold has emerged as a powerhouse in developing highly selective kinase inhibitors, antiviral agents, and immunomodulators. This whitepaper details the mechanistic rationale, quantitative profiling, and self-validating experimental workflows required to successfully deploy this scaffold in therapeutic development.

Mechanistic Rationale: The Architecture of Piperazine-Pyridones

Designing a successful drug candidate is a multidimensional optimization problem. The fusion of piperazine and pyridone heterocycles is not a random synthetic choice; it is driven by precise structural and thermodynamic causalities.

  • The Pyridone Core (The Anchor): The pyridone moiety is a highly effective hydrogen-bond donor and acceptor. In kinase targeting, it acts as a bioisostere for the purine ring of ATP. For example, in the treatment of non-small cell lung cancer (NSCLC), pyridone derivatives anchor directly to the kinase hinge region, forming critical coplanar hydrogen bonds with residues such as Met793 and Gln791 in the EGFR T790M mutant[1].

  • The Piperazine Ring (The Vector): Piperazine is one of the most frequently utilized heterocycles in FDA-approved drugs[2]. Its basicity and hydrophilicity are primarily used to optimize pharmacokinetic properties (e.g., aqueous solubility). More importantly, in a fused or linked pyridone system, the piperazine ring acts as a rigid vector, directing pharmacophoric groups or covalent warheads out of the binding pocket and into the solvent-exposed region without disrupting the primary hinge anchor[1].

  • Conformational Restriction: Fusing these rings restricts the molecule's conformational freedom. This pre-organization reduces the entropic penalty upon target binding, thereby driving higher binding affinity and target selectivity.

Pharmacophore cluster_0 Scaffold Architecture cluster_1 Target Interaction (e.g., Kinase) P Pyridone Core Pip Piperazine Ring P->Pip Fused/Linked Topology Hinge Hinge Region (Met793 / Gln791) P->Hinge H-Bond Donor/Acceptor Solvent Solvent-Exposed Pocket Pip->Solvent Solubilizing Vector

Fig 1: Pharmacophore logic of piperazine-pyridone scaffolds in kinase hinge-binding.

Therapeutic Applications & Quantitative Profiling

The versatility of the piperazine-pyridone scaffold allows it to be customized for various therapeutic indications, ranging from oncology to infectious diseases.

  • Oncology (Kinase Inhibition): By positioning the phenyl-piperazine toward the solvent, researchers have successfully bypassed the steric hindrance caused by the Met790 gatekeeper mutation in EGFR, achieving high selectivity over wild-type EGFR[1].

  • Infectious Diseases (Antiviral): The scaffold has shown breakthrough potential against the SARS-CoV-2 Main Protease (Mpro). By equipping the piperazine scaffold with a thiocyanate or fluorosulfone warhead, researchers achieved irreversible covalent binding to Cys145, yielding sub-micromolar inhibition[3].

  • Immunology: Aza-pyridone frameworks fused with piperazine linkers have been patented for their potent modulation of Bruton's Tyrosine Kinase (BTK), offering therapeutic avenues for autoimmune diseases like rheumatoid arthritis and lupus[4][5].

Table 1: Quantitative Structure-Activity Summary of Piperazine-Pyridone Derivatives

Target / IndicationScaffold RoleEfficacy MetricKey Mechanistic Feature
EGFR (T790M) Pyridone hinge-binder; Piperazine solvent-vector

< 10 nM
Bypasses gatekeeper mutation via coplanar conformation[1].
SARS-CoV-2 Mpro Piperazine core with covalent warhead

= 0.18 μM
Irreversible covalent bond formation with Cys145[3].
BTK (Autoimmune) Aza-pyridone core; Piperazine linkerHigh PotencyModulates B-cell activation; selective over off-target kinases[5].

Experimental Workflows: Synthesis and Self-Validating Protocols

To ensure scientific integrity, every protocol must be designed with orthogonal validation steps. Below is my recommended workflow for synthesizing and validating this scaffold.

Protocol 1: Modular Synthesis of Piperazine-Functionalized Pyridones

Causality Focus: Why this specific synthetic route?

  • Core Assembly (Pyridone Formation): React the appropriate amine with a pyridone precursor via condensation. Causality: Establishing the hinge-binding motif early ensures that subsequent harsh reaction conditions do not disrupt the critical H-bond donor/acceptor pair.

  • Late-Stage

    
     Functionalization:  Introduce the piperazine moiety via nucleophilic aromatic substitution (
    
    
    
    ) at the C4 or C6 position of the pyridone intermediate. Causality: Utilizing
    
    
    instead of Buchwald-Hartwig cross-coupling avoids transition-metal contamination (e.g., Palladium), which can cause false positives in downstream fluorescence-based biochemical assays[1].
  • Distal Nitrogen Diversification: Functionalize the secondary amine of the piperazine via reductive amination or acylation. Causality: This step fine-tunes the physicochemical properties (cLogP, pKa) and allows for the precise attachment of covalent warheads tailored to the target's solvent-exposed pocket[3].

Protocol 2: Self-Validating Biochemical Validation (Kinase Inhibition)

Causality Focus: Preventing false positives and confirming mechanism of action.

  • Primary Screening (TR-FRET): Incubate the synthesized library with recombinant kinase and an ATP-competitive fluorescent probe. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound autofluorescence artifacts, ensuring the

    
     reflects true competitive binding.
    
  • Orthogonal Kinetic Profiling (SPR): Immobilize the target kinase on a CM5 sensor chip and flow the hit compounds over the surface. Causality: Relying solely on

    
     is dangerous. Surface Plasmon Resonance (SPR) provides 
    
    
    
    and
    
    
    rates, confirming a 1:1 binding stoichiometry and ruling out promiscuous inhibition caused by compound aggregation.
  • Structural Validation (X-ray Crystallography): Co-crystallize the lead compound with the target protein. Causality: This is the ultimate self-validating step. It confirms the hypothesized binding mode—proving that the pyridone anchors to the hinge region and the piperazine extends into the solvent pocket exactly as rationally designed[1].

Workflow S1 1. Pyridone Core Assembly (Establish Hinge Binder) S2 2. Late-Stage SNAr (Piperazine Introduction) S1->S2 S3 3. Distal N-Diversification (Warhead/Alkyl Attachment) S2->S3 V1 TR-FRET Assay (Primary IC50) S3->V1 Library Screening V2 SPR Kinetics (Rule out Aggregation) V1->V2 Hit Triage V3 X-Ray Crystallography (Structural Validation) V2->V3 Lead Confirmation Fail Metabolic Instability (e.g., N-dealkylation) V2->Fail Poor ADME Profile Fail->S2 Steric Shielding / Ring Size Alteration

Fig 2: Self-validating experimental workflow for scaffold synthesis and biochemical triage.

Metabolic Stability & Pharmacokinetics (ADME)

A common pitfall in piperazine-containing scaffolds is their susceptibility to oxidative metabolism, specifically N-dealkylation by hepatic cytochrome P450 enzymes. As an application scientist, I mitigate this by employing structure-based ADME optimization.

If a piperazine-pyridone derivative exhibits a short half-life in human liver microsomes (HLM), the causality is often high electron density at the distal nitrogen. This can be resolved by:

  • Steric Shielding: Introducing methyl groups adjacent to the basic nitrogen to physically occlude the metabolic hotspot.

  • Ring Size Alteration: Reducing or expanding the saturated heterocycle (e.g., moving to an azetidine or diazepane) to alter the conformational presentation to CYP enzymes, which has been proven to significantly improve metabolic stability without sacrificing target affinity[6].

References[2] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Link[6] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link[1] Pyridones as Highly Selective, Noncovalent Inhibitors of T790M Double Mutants of EGFR. PMC.Link[3] Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. ResearchGate. Link[4] Heteroaryl pyridone and aza-pyridone compounds. Google Patents. Link[5] Alkylated piperazine compounds as inhibitors of BTK activity. Google Patents. Link

Sources

Exploratory

The Piperazinyl-Pyridinone Scaffold in Drug Discovery: A Literature Review of Emerging Candidates

Executive Summary In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for optimizing both pharmacodynamics and pharmacokinetics. The piperazinyl-pyridinone (and the closely re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for optimizing both pharmacodynamics and pharmacokinetics. The piperazinyl-pyridinone (and the closely related piperazinyl-pyridazinone) pharmacophore represents a versatile structural motif. The pyridinone ring provides a rigid, hydrogen-bonding core capable of mimicking native substrates (such as nicotinamide or peptide amide bonds), while the piperazinyl moiety introduces solubilizing basicity, a vector for further functionalization, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This technical guide synthesizes recent literature on piperazinyl-pyridinone drug candidates, exploring their mechanistic roles across three distinct therapeutic areas: antithrombotics (Factor XIa inhibitors), antifungals (Glucan Synthase inhibitors), and oncology (PARP inhibitors).

Therapeutic Applications of the Pharmacophore

Antithrombotic Agents: Factor XIa Inhibitors

The coagulation cascade is driven by serine proteases. While traditional anticoagulants target Factor Xa or thrombin, these carry a significant risk of bleeding. Factor XIa (FXIa), a key enzyme in the intrinsic pathway, propagates the amplification loop of coagulation 1. Inhibiting FXIa provides a safer alternative for acute antithrombotic therapy in hospital settings 2.

A prime example is BMS-962212 , a potent, direct, and reversible small-molecule FXIa inhibitor 3. Optimization of early pyridinone-based inhibitors led to the incorporation of a 5-piperazinyl moiety, which significantly enhanced both FXIa binding affinity (


 = 0.71 nM) and anticoagulant activity (aPTT 

= 0.30 μM) 4. Crucially, the piperazinyl group in BMS-962212 provides the aqueous solubility necessary for intravenous administration while maintaining >3000-fold selectivity over other serine proteases 4.

FXIa_Pathway Intrinsic Intrinsic Pathway (Contact Activation) FXI Factor XI (Zymogen) Intrinsic->FXI FXIa Factor XIa (Active) FXI->FXIa Activation FX Factor X -> Xa FXIa->FX BMS BMS-962212 (Piperazinyl-Pyridinone) BMS->FXIa Reversible Inhibition (Ki = 0.71 nM) Thrombin Prothrombin -> Thrombin FX->Thrombin Thrombin->FXI Feedback Loop Fibrin Fibrin Clot Thrombin->Fibrin

Fig 1: Coagulation cascade highlighting FXIa inhibition by BMS-962212.

Antifungal Agents: Glucan Synthase Inhibitors

Fungal infections caused by Candida species are often treated with echinocandins, which target β-1,3-glucan synthase (GS). However, the emergence of resistant strains necessitates new chemical classes. High-throughput screening combined with mechanism-of-action studies identified a novel class of piperazinyl-pyridazinones that target GS [[5]]().

Structure-activity relationship (SAR) studies yielded compounds like 11c , a


-1,3-glucan synthase inhibitor exhibiting significant efficacy in murine models of Candida glabrata infection 5. These compounds cause cytoplasmic leakage in yeast. Notably, spontaneous mutants with reduced susceptibility to piperazinyl-pyridazinones had substitutions in the FKS1 gene distinct from those conferring echinocandin resistance, proving they can overcome existing clinical resistance mechanisms 5.
Oncology: PARP Inhibitors

Poly(ADP-ribose) polymerases (PARP-1 and PARP-2) are nuclear enzymes critical for DNA repair. Inhibiting PARP induces synthetic lethality in tumors with BRCA-1/2 mutations 6. Pyridinone and pyridazinone derivatives serve as potent PARP inhibitors by mimicking the nicotinamide group of


, the natural substrate of PARP 7.

The addition of a piperazinyl tail to the pyridinone core allows the molecule to project into the solvent-exposed cleft of the PARP active site. This structural modification not only improves the binding enthalpy but also drastically enhances the pharmacokinetic profile, preventing the off-target toxicity seen in early, simpler benzamide-based PARP inhibitors 7.

Quantitative Data Summary

The table below consolidates the pharmacological metrics of key piperazinyl-pyridinone/pyridazinone candidates discussed in the literature.

Drug Candidate / ClassTarget EnzymePrimary IndicationKey Pharmacological MetricSelectivity / Notes
BMS-962212 Factor XIa (FXIa)Thrombosis

= 0.71 nM
>3000-fold over FVIIa, FXa, Thrombin
Compound 11c

-1,3-Glucan Synthase
Fungal InfectionsHigh in vivo efficacyActive against echinocandin-resistant strains
Pyridinone-Piperazines PARP-1 / PARP-2BRCA-deficient TumorsCompetes with

Enhances activity of topoisomerase I inhibitors

Methodologies & Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems designed to establish causality and reproducibility in the development of piperazinyl-pyridinone candidates.

Synthesis of the Piperazinyl-Pyridinone Core via

The attachment of the piperazine ring to the pyridinone/pyridazine core is typically achieved through Nucleophilic Aromatic Substitution (


) 8.

Causality & Rationale: The pyridinone ring must be activated by an electron-withdrawing group (or be a halogenated derivative like 6-chloropyridin-2-one). A non-nucleophilic base (e.g.,


 or DIPEA) is strictly required to scavenge the HCl byproduct; failing to do so results in the protonation of the piperazine nucleophile, quenching the reaction.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of the 6-halo-pyridinone precursor in anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state, accelerating the

    
     reaction.
    
  • Nucleophile Addition: Add 1.2 equivalents of the substituted piperazine derivative.

  • Base Addition: Add 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Thermal Activation: Heat the reaction mixture to 90–120 °C under an inert argon atmosphere for 12 hours.

  • Validation (In-Process Control): Monitor reaction completion via LC-MS. The disappearance of the starting material mass peak and the appearance of the product mass (

    
    ) validates the substitution.
    
  • Workup: Quench with water, extract with ethyl acetate, dry over

    
    , and purify via flash column chromatography to yield the piperazinyl-pyridinone intermediate.
    

Synthesis_Workflow Start 6-Halo-Pyridinone Core SNAr Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Start->SNAr Nuc Piperazine Derivative Nuc->SNAr Intermediate Piperazinyl-Pyridinone Intermediate SNAr->Intermediate Base / Polar Solvent Purification HPLC Purification & Crystallization Intermediate->Purification Product Final Drug Candidate Purification->Product >98% Purity

Fig 2: Standard synthetic workflow for piperazinyl-pyridinone derivatives.

Self-Validating In Vitro Factor XIa Inhibition Assay

To evaluate the


 of candidates like BMS-962212, a continuous fluorogenic assay is employed.

Causality & Rationale: Using a fluorogenic substrate allows for real-time monitoring of the initial velocity (


) of the enzyme. A self-validating system requires both a negative control (vehicle only, defining 100% enzyme activity) and a positive control (a known FXIa inhibitor) to ensure the enzyme batch is active and the assay is sensitive to inhibition.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 145 mM NaCl, 5 mM KCl, 0.1% PEG 8000, pH 7.4). Rationale: PEG 8000 prevents the non-specific adhesion of the highly basic piperazinyl compounds to the plastic microtiter plate walls.

  • Reagent Dispensing: In a 384-well black microplate, add 10 μL of human FXIa enzyme (final concentration 0.5 nM) to all wells except the blank.

  • Compound Incubation: Add 5 μL of the piperazinyl-pyridinone candidate (serial dilutions from 10 μM to 0.1 nM) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 μL of the fluorogenic substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC) at a concentration equal to its

    
    .
    
  • Kinetic Reading: Immediately measure fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 20 minutes.

  • Data Validation & Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. The assay is validated only if the positive control yields a 
    
    
    
    within 3-fold of its historically established value. Fit the dose-response data to the Morrison equation for tight-binding inhibitors to extract the true
    
    
    .

References

  • Source: American Chemical Society (ACS)
  • Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212)
  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors Source: ResearchGate URL
  • EP2029551B1 - Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp)
  • Methyl 6-(piperazin-1-yl)
  • BMS-962212 | Factor Xa Inhibitor Source: MedChemExpress URL
  • WO2014022767A1 - Dihydropyridone p1 as factor xia inhibitors Source: Google Patents URL
  • one and pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp)

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Selective Synthesis of 3-Piperazin-1-yl-1H-pyridin-2-one via Buchwald-Hartwig Amination

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Executive Summary The synthesis of 3-piperazin-1-yl-1H-pyridin-2-one fro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary

The synthesis of 3-piperazin-1-yl-1H-pyridin-2-one from 3-bromo-1H-pyridin-2-one requires overcoming significant chemoselectivity and reactivity challenges. Because the 2-pyridone core is electron-rich, traditional Nucleophilic Aromatic Substitution (


) is highly inefficient. This application note details a robust, two-step synthetic workflow utilizing a Palladium-catalyzed Buchwald-Hartwig cross-coupling followed by acidic deprotection. By employing a rationally selected catalyst-ligand system and mono-protected piperazine, this protocol ensures high yields, strict 1:1 stoichiometry, and circumvents common side reactions such as bis-arylation and N-alkylation.

Mechanistic Rationale & Strategy (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The design of this synthetic route is governed by the following mechanistic causalities:

  • The Challenge of the Electrophile: 3-bromo-2-pyridone exists in a tautomeric equilibrium with 3-bromo-2-hydroxypyridine. The electron-donating nature of the pyridone oxygen significantly reduces the electrophilicity of the C3 position. Therefore, transition-metal catalysis—specifically the Buchwald-Hartwig amination—is the premier method required to force C-N bond formation[1].

  • Nucleophile Selection (Preventing Bis-Arylation): Unprotected piperazine possesses two reactive secondary amines. If used directly, the highly reactive mono-arylated intermediate will compete with the starting material, leading to symmetrical bis-arylation (dimer formation)[2]. Utilizing 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) acts as a steric and electronic block, ensuring strict mono-arylation.

  • Catalyst & Ligand Causality: The oxidative addition of Palladium into an electron-rich C-Br bond is energetically demanding. We employ

    
     paired with XPhos  (a bulky, electron-rich biarylphosphine ligand). XPhos accelerates the oxidative addition and its extreme steric bulk prevents the formation of off-cycle, inactive Pd-bis(amine) complexes, which are a common mode of catalyst death in piperazine couplings[2].
    
  • Base Selection (Avoiding N-Arylation): The N-H proton of 2-pyridone is acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Strong bases commonly used in Buchwald-Hartwig reactions (like 
    
    
    
    or
    
    
    ) will completely deprotonate the pyridone, forming insoluble sodium salts or promoting unwanted N-arylation/O-arylation side reactions. A milder inorganic base, such as
    
    
    , is critical. It is basic enough to facilitate the amine deprotonation during the catalytic cycle but mild enough to preserve the integrity of the pyridone core[2].

Experimental Workflow Visualization

G SM1 3-Bromo-1H-pyridin-2-one OA Oxidative Addition SM1->OA SM2 1-Boc-piperazine Coord Amine Coordination SM2->Coord Cat Pd2(dba)3 + XPhos Cat->OA Initiates Cycle OA->Coord RE Reductive Elimination Coord->RE Base: Cs2CO3 RE->Cat Regenerates Pd(0) Int Boc-Protected Intermediate RE->Int C-N Bond Formed Deprot Acidic Deprotection (TFA) Int->Deprot Prod 3-Piperazin-1-yl-1H-pyridin-2-one Deprot->Prod Cleaves Boc

Figure 1: Pd-catalyzed Buchwald-Hartwig amination and deprotection workflow.

Step-by-Step Experimental Protocols

Step 1: C-N Cross-Coupling (Synthesis of Boc-Protected Intermediate)

Objective: Synthesize tert-butyl 4-(2-oxo-1,2-dihydropyridin-3-yl)piperazine-1-carboxylate.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1H-pyridin-2-one (1.0 equiv, 10 mmol), 1-Boc-piperazine (1.2 equiv, 12 mmol),

    
     (2.0 equiv, 20 mmol), 
    
    
    
    (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (50 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (50 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (

    
    , gradient elution from 0% to 5% Methanol in Dichloromethane).
    

Self-Validating System (Step 1):

  • TLC: The product spot will be UV-active but Ninhydrin negative (due to the Boc-protected secondary amine).

  • LC-MS: Confirm the presence of the product mass

    
    .
    
Step 2: Boc Deprotection & Free-Basing

Objective: Synthesize the final target, 3-piperazin-1-yl-1H-pyridin-2-one.

  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate (5 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA, 10 mL) dropwise via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Concentration: Once complete, remove the volatiles (DCM and excess TFA) under reduced pressure. Co-evaporate with Toluene (2 x 10 mL) to azeotropically remove residual TFA, yielding the product as a TFA salt.

  • Neutralization (Free-Basing): Dissolve the crude TFA salt in a minimal amount of Methanol. Add a basic ion-exchange resin (e.g., Amberlyst A21) or pass through a basic alumina plug until the pH of the solution is ~8. Filter the resin and concentrate the filtrate to afford the pure free base.

Self-Validating System (Step 2):

  • TLC: The product will be highly polar (staying near the baseline in standard EtOAc/Hexanes). It will now be strongly Ninhydrin positive (staining purple/blue), confirming the presence of the free secondary amine.

  • LC-MS: Confirm the target mass

    
    .
    
  • 1H NMR (

    
    ):  The defining validation is the complete disappearance of the intense 9H singlet at 
    
    
    
    (corresponding to the cleaved tert-butyl group).

Quantitative Data & Optimization

The following table summarizes the optimization of the Buchwald-Hartwig amination step, demonstrating the causality behind the chosen conditions.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1

/


Toluene100< 10%Ligand not bulky enough; rapid catalyst death.
2

/ BINAP

1,4-Dioxane10035%Poor conversion; bidentate ligand restricts oxidative addition.
3

/ XPhos

1,4-Dioxane10042%Strong base caused pyridone degradation and N-arylation.
4

/ XPhos

1,4-Dioxane 100 88% Optimal. Mild base preserves pyridone; XPhos drives cycle.
5

/ RuPhos

Toluene11081%Viable alternative, slightly lower yield than Entry 4.

Table 1: Optimization of reaction conditions for the coupling of 3-bromo-1H-pyridin-2-one with 1-Boc-piperazine.

References

  • Recent Advances in the Synthesis of 5-(Hetero)aryl Uracil Derivatives Source: ResearchGate URL:[Link]

  • Synthesis process for lasmiditan (WO2022041608A1)

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 3-Halopyridones

Target Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry Executive Summary 3-Halopyridones are highly privileged structural motifs in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Executive Summary

3-Halopyridones are highly privileged structural motifs in modern drug discovery and agrochemical development. While nucleophilic aromatic substitution (SNAr) is a foundational tool for the late-stage functionalization of electron-deficient heterocycles[1], executing this transformation at the C3 position of a 2-pyridone ring presents distinct electronic and steric hurdles. This application note details the mechanistic causality governing these reactions and provides field-validated protocols for functionalizing 3-halopyridones using nitrogen and sulfur nucleophiles.

Mechanistic Rationale & Causality

To successfully execute an SNAr reaction on a 3-halopyridone, one must understand the delicate interplay between the substrate's tautomeric equilibrium and the intrinsic electrophilicity of the halogenated carbon.

The Meisenheimer Complex and Leaving Group Dynamics

The SNAr reaction proceeds via a classic addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1]. The rate-determining step is typically the initial nucleophilic attack. Consequently, the reactivity of the halopyridone is dictated by the electronegativity of the halogen, which stabilizes the developing negative charge in the transition state. The reactivity strictly follows the order F > Cl > Br > I [1]. 3-Fluoro-2-pyridones are the most reactive substrates, whereas 3-bromo and 3-iodo derivatives often require transition-metal catalysis (e.g., Palladium or Copper) rather than pure SNAr[2].

Tautomerization and Electronic Deactivation

2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines[2]. Under the basic conditions typically required for SNAr, the unprotected pyridone is readily deprotonated to form a pyridonate anion. This global negative charge delocalizes across the ring, drastically reducing the electrophilicity of the C3 carbon and effectively shutting down nucleophilic attack.

  • Causality in Experimental Design: To circumvent this deactivation, researchers must either (A) utilize highly reactive, highly polarizable nucleophiles (like thiolates or hydrazine) that can overcome the electronic barrier[3][4], or (B) utilize N-alkylated/N-protected 3-halopyridones to lock the molecule in the pyridone form and prevent anion formation.

SNAr_Mechanism A 3-Halo-2-pyridone (Substrate) C Meisenheimer Complex (Resonance Stabilized) A->C Addition (Slow) B Nucleophile Attack (e.g., R-NH2, R-SH) B->C D Halide Elimination (F- > Cl- > Br-) C->D Elimination (Fast) E 3-Substituted-2-pyridone (Product) D->E

Figure 1: Logical workflow and mechanistic pathway of SNAr on 3-halo-2-pyridones.

Quantitative Reactivity Data

The choice of nucleophile and leaving group drastically alters the required reaction conditions. Table 1 summarizes the comparative reactivity profiles to guide protocol selection.

Table 1: Comparative Reactivity Profile for SNAr on 3-Halo-2-pyridones

Substrate TypeNucleophileLeaving GroupTypical ConditionsExpected YieldMechanistic Note
3-Fluoro-2-pyridone Thiolate (R-S⁻)Fluoride (F⁻)DMF, K₂CO₃, RT, 2–4h80–95%F⁻ provides optimal transition state stabilization[1].
3-Chloro-2-pyridone Hydrazine / AmineChloride (Cl⁻)NMP, 120°C (MW), 1–2h60–85%Forcing conditions required due to lower electrophilicity[4].
3-Bromo-2-pyridone Alkoxide (R-O⁻)Bromide (Br⁻)THF, NaH, 80°C, 12h40–60%Competing side reactions lower yield; cross-coupling preferred.

Experimental Methodologies

Protocol A: SNAr with Nitrogen Nucleophiles (Synthesis of 3-Hydrazino/Amino-2-pyridones)

Objective: Displace the C3-chloride to form functionalized 3-amino or 3-hydrazino-2-pyridones[4]. Causality: Nitrogen nucleophiles are "harder" and less intrinsically nucleophilic than thiolates. Because 3-chloro-2-pyridone is electronically less activated than standard 2-chloropyridines, forcing conditions (microwave irradiation) are required to drive the Meisenheimer complex formation[1].

Step-by-Step Procedure:

  • Preparation: In a heavy-walled, microwave-safe vial, dissolve 3-chloro-2-pyridone (1.0 eq, 5.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL).

  • Nucleophile Addition: Add hydrazine hydrate or the desired secondary amine (4.0–5.0 eq). Causality Note: A large excess of the nucleophile is critical. It acts as both the attacking species to drive the equilibrium forward and as an acid scavenger to neutralize the generated HCl, preventing the protonation of the remaining nucleophile.

  • Reaction: Seal the vial with a crimp cap. Irradiate the mixture in a microwave reactor at 120–140 °C for 1.5 hours. (If using conventional heating, heat at 100 °C for 17–24 hours[1]).

  • Monitoring: Monitor the reaction via LC-MS. The product will be highly polar; ensure the use of a polar-compatible column (e.g., HILIC or C18 with a modified gradient).

  • Workup & Isolation: Cool the reaction to room temperature. Slowly add the mixture to ice-cold water (30 mL). If the 3-amino/hydrazino product precipitates, isolate it via vacuum filtration and wash with cold water. If it remains in solution, extract with a highly polar organic mixture (e.g., CHCl₃/Isopropanol 3:1), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild SNAr with Sulfur Nucleophiles

Objective: Synthesize 3-thioether-2-pyridones via room-temperature SNAr. Causality: Thiolates are highly polarizable, "soft" nucleophiles that excel in SNAr reactions. Their superior nucleophilicity allows for room-temperature substitutions, provided the leaving group is highly electronegative (e.g., Fluorine) or the pyridone is N-alkylated to prevent deactivating tautomerization[3][5].

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with N-methyl-3-fluoro-2-pyridone (1.0 eq, 2.0 mmol) and the desired aliphatic or aromatic thiol (1.1 eq, 2.2 mmol) in anhydrous DMF (8 mL).

  • Base Activation: Add anhydrous K₂CO₃ (1.5 eq, 3.0 mmol) to the stirring solution. Causality Note: K₂CO₃ is a mild, non-nucleophilic base sufficient to deprotonate the thiol (generating the highly reactive thiolate in situ) without causing undesired side reactions with the pyridone core[3].

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) under a nitrogen atmosphere for 2 to 4 hours.

  • Quenching: Quench the reaction by pouring it into saturated aqueous NH₄Cl (20 mL) to neutralize any remaining base and halt the reaction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers comprehensively with brine (5 × 15 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via automated flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 3-thioether-2-pyridone.

References

1.[1] Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem. URL: 2.[5] Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. URL: 3.[3] Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega. ACS Publications. URL: 4.[4] 3-Chloro-2-hydrazinopyridine | 22841-92-5. Benchchem. URL: 5.[2] 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6. Benchchem. URL:

Sources

Method

Application Note: Protecting Group Strategies for Piperazine Nitrogen in Pyridone Synthesis

Abstract & Strategic Context The incorporation of piperazine moieties into pyridone scaffolds is a ubiquitous strategy in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics (e.g., Ciprofl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The incorporation of piperazine moieties into pyridone scaffolds is a ubiquitous strategy in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and PARP inhibitors. The piperazine ring serves as a critical solubility enhancer and pharmacokinetic modulator. However, the presence of two nucleophilic nitrogens creates a challenge in chemoselectivity.[1]

This guide details the strategic selection, installation, and removal of protecting groups (PGs) for the distal piperazine nitrogen. The focus is on ensuring the integrity of the pyridone core—which is susceptible to reduction and tautomeric instability—while facilitating efficient coupling.

The Core Challenge: Orthogonality & Solubility
  • Regioselectivity: Preventing polymerization or bis-alkylation during the coupling of piperazine to the pyridone core.

  • Scaffold Stability: Pyridones can be reduced under standard hydrogenolysis conditions (Cbz removal) or alkylated at the pyridone oxygen under strong basic conditions.

  • Zwitterionic Handling: Upon deprotection, the basic piperazine and acidic pyridone (pKa ~11) often form zwitterions, complicating organic extraction.

Strategic Decision Matrix

Do not default to Boc. Use this matrix to select the optimal PG based on your specific synthetic route.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Bn (Benzyl)
Primary Removal Acid (TFA or HCl)

/ Pd-C (Hydrogenolysis)
Base (Piperidine/DBU)

/ Pd-C or Ace-Cl
Pyridone Compatibility Excellent. Stable to

bases.
Moderate. Risk of pyridone ring reduction during

step.
Good. Stable to acid; labile to secondary amines.Low. Hard to remove without affecting pyridone unsaturation.
Solubility Profile Lipophilic (Good for DCM/EtOAc)LipophilicVery Lipophilic (Beware aggregation)Moderate
Best For... Standard

coupling; Acid-stable scaffolds.
Acid-sensitive scaffolds; Orthogonal to t-Butyl esters.Base-stable routes; Solid-phase synthesis.[2][3]Permanent protection (rarely used as transient).

Decision Pathways (Visualization)

The following decision tree illustrates the logic flow for selecting the protecting group based on the reaction conditions required to build the pyridone core.

PG_Selection Start START: Piperazine-Pyridone Synthesis Cond_Acid Does the synthesis require strong acid (e.g., Eaton's Reagent)? Start->Cond_Acid Cond_Red Does the synthesis require catalytic hydrogenation? Cond_Acid->Cond_Red No Choice_Cbz Select Cbz Group (Remove with H2/Pd) Cond_Acid->Choice_Cbz Yes (Boc is unstable) Choice_Fmoc Select Fmoc Group (Remove with Piperidine) Cond_Acid->Choice_Fmoc Yes (Alternative) Choice_Boc Select Boc Group (Remove with TFA/HCl) Cond_Red->Choice_Boc No Warning CRITICAL: Pyridone ring may reduce. Use Poisoned Catalyst. Cond_Red->Warning Yes Warning->Choice_Cbz Proceed with Caution

Caption: Logic flow for selecting orthogonal protecting groups based on reaction constraints.

Detailed Protocols

Protocol A: The Boc Strategy (Standard)

Context: Best for coupling piperazine to chloropyridones via


 (Nucleophilic Aromatic Substitution).
Step 1: Mono-protection of Piperazine

Note: Commercially available, but synthesis is cheaper for scale-up.

  • Dissolution: Dissolve piperazine (10.0 equiv, large excess essential to prevent bis-protection) in DCM.

  • Addition: Add

    
     (1.0 equiv) in DCM dropwise over 1 hour at 0°C.
    
  • Workup: Wash with water. The bis-Boc product and mono-Boc product stay in organic; excess piperazine stays in water.

  • Purification: If bis-Boc forms, separate via silica chromatography (MeOH/DCM).

Step 2:

Coupling to Pyridone Core
  • Setup: Combine N-Boc-piperazine (1.2 equiv) and Halogenated Pyridone (1.0 equiv) in Acetonitrile or DMSO.

  • Base: Add DIPEA or

    
     (2-3 equiv).
    
  • Reaction: Heat to 80-120°C. Monitor by HPLC/TLC.

    • Insight: Pyridones are electron-rich; if the halide is not activated by an electron-withdrawing group (like -COOH or -CN), this reaction may fail.

Step 3: Deprotection (The Critical Step)

Reagents: 4M HCl in Dioxane (Preferred) or TFA/DCM.

  • Dissolution: Dissolve the coupled intermediate in minimal dry DCM or Dioxane.

  • Acidolysis: Add 4M HCl/Dioxane (5-10 equiv). Stir at RT for 1-3 hours.

    • Observation: The product often precipitates as the hydrochloride salt.[4]

  • Isolation (Salt Form): Filter the solid. Wash with diethyl ether.[4]

    • Why: This isolates the stable salt, avoiding zwitterionic solubility issues in water.

  • Isolation (Free Base - Optional): If free base is needed, dissolve salt in water, adjust pH to 10 with NaOH, and extract exhaustively with CHCl3/iPrOH (3:1).

Protocol B: The Cbz Strategy (Acid-Sensitive)

Context: Used when the pyridone scaffold contains acid-labile groups (e.g., acetals, t-butyl esters).

Step 1: Installation
  • Reagents: Benzyl chloroformate (Cbz-Cl),

    
    , THF/Water (Schotten-Baumann conditions).
    
  • Procedure: Maintain pH ~9-10 to ensure the unreacted piperazine nitrogen remains nucleophilic while the HCl byproduct is neutralized.

Step 2: Deprotection via Hydrogenolysis

Risk: Over-reduction of the pyridone ring.

  • Catalyst Selection: Use 5% Pd/C (unreduced) or

    
     (Pearlman's Catalyst).
    
  • Solvent: MeOH or EtOH.

  • Pressure: Atmospheric

    
     (balloon) is usually sufficient and safer for the ring than high pressure.
    
  • Poisoning (Optional): If the pyridone ring begins to reduce (monitored by NMR loss of aromatic signals), add 0.1 equiv of Pyridine or

    
     to the mixture. This selectively inhibits the reduction of the aromatic system while allowing Cbz cleavage [1].
    

Synthetic Workflow Diagram

The following diagram details the lifecycle of the piperazine moiety during the synthesis of a fluoroquinolone-like pyridone.

Workflow Pip Piperazine (Starting Material) MonoPro Mono-Protection (Boc/Cbz) Pip->MonoPro Selectivity Control Coupling SnAr Coupling to Pyridone Core MonoPro->Coupling Nucleophile Gen. Intermed Protected Intermediate Coupling->Intermed C-N Bond Formation Deprot Deprotection (Acid or H2) Intermed->Deprot Cleavage Final Target Pyridone (Salt Form) Deprot->Final Precipitation

Caption: Step-by-step synthetic workflow for piperazine-pyridone conjugates.

Troubleshooting & Quality Control

Self-Validating the Protocols
  • TLC Monitoring:

    • Boc: Stains with Ninhydrin (weakly) or PMA.

    • Free Amine (Deprotected): Strong purple/blue spot with Ninhydrin.

    • Rf Shift: Deprotection usually results in a significant drop in Rf (more polar).

  • NMR Diagnostics:

    • Boc: Look for a singlet (9H) at ~1.4 ppm. Loss of this signal confirms deprotection.

    • Cbz: Look for aromatic protons (5H) at 7.3-7.4 ppm and methylene singlet (2H) at 5.1 ppm.

    • Pyridone Integrity: Check the alkene protons of the pyridone ring (usually doublets around 6.0-8.0 ppm). If these shift upfield to 3.0-4.0 ppm after Hydrogenolysis, you have reduced the ring.

Common Pitfalls
  • Scrambling: In acidic deprotection (Boc), if t-butyl cations are not scavenged, they can re-attach to the electron-rich pyridone ring (Friedel-Crafts alkylation).

    • Solution: Add triethylsilane (TES) or thioanisole as a cation scavenger during TFA deprotection.

  • Solubility Trap: The free base of piperazine-pyridone is often insoluble in water AND organic solvents.

    • Solution: Always isolate as the HCl or TFA salt.

References

  • Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[5] Tetrahedron Letters, 36(20), 3465-3468. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

  • Negi, A. S., et al. (2016). Recent advances in the synthesis of piperazine derivatives.[6][7][8] European Journal of Medicinal Chemistry, 115, 426-448. Link

  • BenchChem. (2025).[4][9] A Comparative Guide to TFA and HCl for Boc Deprotection. BenchChem Protocols. Link

Sources

Application

Application Note: Preparation of 3-(1-Piperazinyl)-2-pyridone via Copper-Catalyzed Ullmann-Type Coupling

Introduction & Mechanistic Rationale The synthesis of functionalized 2-pyridones is of paramount importance in medicinal chemistry, as this scaffold is a privileged pharmacophore found in numerous kinase inhibitors, GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of functionalized 2-pyridones is of paramount importance in medicinal chemistry, as this scaffold is a privileged pharmacophore found in numerous kinase inhibitors, GPCR ligands, and GLP-1R agonists. Specifically, the introduction of a piperazine moiety at the C3 position of the 2-pyridone ring yields 3-(1-piperazinyl)-2-pyridone, a highly versatile building block.

Historically, aryl C–C and C–N bond formations were pioneered by the Ullmann coupling, first reported in 1901[1]. However, applying this methodology to 3-halo-2-pyridones presents unique chemical challenges. 2-Hydroxypyridines exist in a dynamic tautomeric equilibrium with their corresponding pyridone (lactam) forms[2]. In polar solvents, the lactam form is heavily favored[3]. The electron-rich nature of the pyridone ring significantly lowers the electrophilicity of the C3–Br bond compared to standard aryl bromides. Furthermore, the inherent ability of the heterocyclic nitrogen and oxygen to coordinate with transition metals can sequester the catalyst, leading to poor turnover[4].

To overcome these barriers, we employ a modified copper-catalyzed Ullmann-type C–N coupling. By utilizing Copper(I) iodide (CuI) in conjunction with the bidentate ligand N,N'-dimethylethylenediamine (DMEDA), the Cu(I) center is stabilized against disproportionation and unwanted coordination by the substrate. Additionally, we utilize 1-Boc-piperazine rather than unprotected piperazine. Because piperazine possesses two secondary amines of equal reactivity, using it directly inevitably leads to symmetric bis-coupled byproducts. Boc-protection ensures strict 1:1 stoichiometry, followed by a high-yielding acidolytic deprotection.

Experimental Workflows & Catalytic Cycle

The overall strategy is a two-step sequence: (1) Copper-catalyzed cross-coupling of 3-bromo-2-pyridone with 1-Boc-piperazine, and (2) Boc-deprotection to reveal the free secondary amine.

Pathway N1 3-Bromo-2-pyridone + 1-Boc-piperazine N2 CuI / DMEDA K2CO3, DMSO N1->N2 C-N Coupling N3 Aqueous NH3 Workup N2->N3 Quench N4 Boc-Protected Intermediate N3->N4 Extraction N5 TFA / DCM Deprotection N4->N5 Acidolysis N6 3-(1-piperazinyl) -2-pyridone N5->N6 Neutralization

Caption: Experimental workflow for the two-step synthesis of 3-(1-piperazinyl)-2-pyridone.

The success of the C–N coupling relies on the Cu(I)/Cu(III) catalytic cycle. DMEDA acts as a crucial bidentate ligand, breaking up insoluble copper polymeric networks and facilitating the oxidative addition of the sluggish C3–Br bond.

CatalyticCycle Cu1 Cu(I)L Active Cu3 Cu(III) Complex Cu1->Cu3 Oxidative Addition (3-Bromo-2-pyridone) Int Ligand Exchange Cu3->Int Amine Coordination Red Reductive Elimination Int->Red Base / -HBr Red->Cu1 Product Release

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann-type C-N cross-coupling.

Quantitative Optimization Data

Empirical optimization of the reaction conditions confirms that the choice of ligand and solvent is critical. As shown in Table 1, the absence of a diamine ligand results in negligible conversion, validating the necessity of DMEDA to maintain catalytic turnover.

Table 1: Optimization of Reaction Conditions for the C–N Coupling Step

EntryCopper SourceLigand (mol%)BaseSolventTemp (°C)Isolated Yield (%)
1CuI (10%)NoneK₂CO₃DMF100< 5
2CuI (10%)L-Proline (20%)K₂CO₃DMSO10045
3 CuI (10%) DMEDA (20%) K₂CO₃ DMSO 100 88
4CuBr (10%)DMEDA (20%)Cs₂CO₃Toluene11062
5CuI (10%)DMEDA (20%)K₃PO₄1,4-Dioxane10071

Note: Reactions performed on a 1.0 mmol scale. Yields refer to the isolated Boc-protected intermediate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and specific workup techniques are embedded to ensure reproducibility and high API purity.

Part A: Copper-Catalyzed C–N Coupling
  • Preparation: Charge a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar with 3-bromo-2-pyridone (1.0 equiv, 10.0 mmol), 1-Boc-piperazine (1.2 equiv, 12.0 mmol), anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol), and CuI (0.1 equiv, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen. Repeat this purge cycle three times.

  • Reagent Addition: Introduce anhydrous DMSO (20 mL) via syringe, followed immediately by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 2.0 mmol).

    • Self-Validation Check: Upon addition of DMEDA, the suspension will transition from a pale/brown mixture to a distinct deep blue/green color, indicating the successful formation of the active Cu(I)-diamine complex.

  • Reaction: Replace the septum with a Teflon screwcap under positive N₂ flow. Heat the reaction mixture in an oil bath at 100 °C for 18 hours with vigorous stirring.

  • Quench & Workup: Cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with a 10% aqueous NH₄OH solution (3 × 50 mL).

    • Causality Insight: Copper complexes cause severe streaking on silica gel and can contaminate downstream biological assays. Aqueous ammonia forms the highly water-soluble

      
       complex (deep royal blue), completely sequestering the metal into the aqueous phase.
      
  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5) to afford the Boc-protected intermediate as an off-white solid.

Part B: Boc-Deprotection
  • Acidolysis: Dissolve the Boc-protected intermediate (approx. 8.5 mmol) in anhydrous Dichloromethane (DCM, 20 mL) and cool the flask to 0 °C using an ice bath.

  • TFA Addition: Add Trifluoroacetic acid (TFA, 10.0 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (UV active, ninhydrin stain positive for the product).

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the resulting viscous oil in a minimal amount of Methanol (5 mL) and slowly pour it into a vigorously stirred saturated aqueous NaHCO₃ solution (50 mL) until the pH reaches ~8.

  • Final Extraction: Extract the aqueous layer with a 10% MeOH/DCM mixture (4 × 30 mL) to ensure complete recovery of the highly polar product.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and triturate the residue with cold diethyl ether to yield pure 3-(1-piperazinyl)-2-pyridone as a crystalline solid.

References

  • Ullmann, F.; Bielecki, J. "Ueber Synthesen in der Biphenylreihe." Berichte der deutschen chemischen Gesellschaft, 1901, 34(2), 2174-2185.

  • Klapars, A.; Antilla, J. C.; Huh, C. W.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001, 123(31), 7727-7729.

  • Ma, D.; Cai, Q.; Zhang, H. "Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides." Organic Letters, 2003, 5(14), 2453-2455.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Piperazinyl-Pyridinone Libraries

Executive Summary This guide details the high-throughput synthesis of piperazinyl-pyridinone libraries using Microwave-Assisted Organic Synthesis (MAOS). The piperazinyl-pyridinone scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the high-throughput synthesis of piperazinyl-pyridinone libraries using Microwave-Assisted Organic Synthesis (MAOS). The piperazinyl-pyridinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands (Dopamine D2/D3, Serotonin 5-HT) and kinase inhibitors (e.g., p38 MAP kinase).

Traditional thermal synthesis of this scaffold via Nucleophilic Aromatic Substitution (


) or metal-catalyzed cross-coupling often suffers from prolonged reaction times (12–48 hours), incomplete conversion, and difficult purification. This protocol leverages the dielectric heating effects  of microwave irradiation to accelerate 

reactions, reducing synthesis time to minutes while significantly improving purity profiles. We present two distinct workflows: a rapid Solution-Phase Protocol for scale-up and a Solid-Phase Protocol for combinatorial library generation.

Strategic Analysis & Mechanism

The Microwave Advantage in

The formation of the C-N bond between the piperazine nitrogen and the electron-deficient pyridinone ring proceeds via an


 mechanism. The transition state involves the formation of a negatively charged Meisenheimer complex.
  • Thermal vs. Microwave: Under thermal conditions, the energy barrier to reach the dipolar transition state is high. Microwave irradiation provides efficient internal heating and, according to the specific microwave effect theory , stabilizes the polar transition state more effectively than the ground state, thereby lowering the activation energy (

    
    ).
    
  • Solvent Selection: We utilize high-dielectric solvents (NMP or Water/Ethanol mixtures) to maximize microwave absorption (

    
    ) and stabilize the charged intermediate.
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway and the critical decision points for optimization.

SNAr_Mechanism cluster_conditions Critical Parameters SM 4-Halo-Pyridinone (Electrophile) Complex Meisenheimer Complex (TS) SM->Complex MW Irradiation (150-180°C) Pip N-Boc-Piperazine (Nucleophile) Pip->Complex Product Piperazinyl-Pyridinone Scaffold Complex->Product Aromatization (-HCl) SideRxn Hydrolysis/Polymerization (Avoid via Temp Control) Complex->SideRxn Overheating (>200°C) Solvent Solvent: NMP or EtOH Base Base: DIPEA or K2CO3

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction highlighting the transition state stabilization.

Protocol 1: Solution-Phase Synthesis (Rapid Scale-Up)

Objective: Synthesis of 4-(4-Boc-piperazin-1-yl)-1-methylpyridin-2(1H)-one. Scale: 1.0 mmol (adaptable to 20 mmol).

Materials
  • Substrate: 4-Chloro-1-methylpyridin-2(1H)-one (143.5 mg, 1.0 mmol).

  • Nucleophile: 1-Boc-piperazine (223 mg, 1.2 mmol).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (260 µL, 1.5 mmol).
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) (2.5 mL). Note: Ethanol/Water (1:1) is a greener alternative but requires higher pressure limits.

Methodology
  • Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the chloropyridinone, Boc-piperazine, and DIPEA.

  • Solvation: Add NMP. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temperature:

      
      C
      
    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 300 W)

    • Stirring: High

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates.

    • If solid forms: Filter and wash with water.[1]

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over MgSO
      
      
      
      , and concentrate.
  • Purification: Flash chromatography (DCM:MeOH 95:5) if necessary.

Validation Data
ParameterConventional Heating (Reflux)Microwave Heating (

C)
Time 18 Hours15 Minutes
Solvent Toluene/EtOHNMP
Yield 55%88%
Purity (LCMS) 82% (requires column)>95% (often no column)

Protocol 2: Solid-Phase Library Synthesis (Combinatorial)

Objective: Generation of a 24-member library of N-functionalized piperazinyl-pyridinones. Strategy: Resin-bound nucleophile attack (excess electrophile wash).

Materials
  • Resin: 2-Chlorotrityl chloride resin (Loading: 1.0–1.6 mmol/g).

  • Linker: Piperazine (excess used to load resin).

  • Scaffold: Various 4-chloro-pyridinone derivatives.

  • Diversification Reagents: Acid chlorides, Sulfonyl chlorides.

Workflow Diagram (DOT)

SPPS_Workflow Resin 1. Resin Loading (2-CTC Resin + Piperazine) Wash1 Wash (DCM/MeOH/DIPEA) Resin->Wash1 Coupling 2. Microwave SNAr Coupling (Resin-Pip + 4-Cl-Pyridinone) 160°C, 20 min, NMP Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cleavage 3. Cleavage (1% TFA in DCM) Wash2->Cleavage Library Final Library (Piperazinyl-Pyridinones) Cleavage->Library

Figure 2: Solid-phase workflow utilizing a "Resin-Bound Nucleophile" strategy to ensure high purity.

Methodology
  • Resin Loading (Manual):

    • Swell 2-Chlorotrityl chloride resin (1 g) in DCM.

    • Add Piperazine (5 equiv) and DIPEA (10 equiv) in DCM/DMF (1:1). Shake for 2 hours at RT.

    • Wash with DCM/MeOH/DIPEA (17:2:1) to cap unreacted sites.

  • Microwave Coupling (

    
    ): 
    
    • Transfer resin aliquots (50 mg) to microwave vials.

    • Add 4-chloro-pyridinone derivative (3 equiv) and DIPEA (5 equiv) in NMP.

    • MW Conditions:

      
      C, 20 min, High Stirring.
      
    • Note: Use a fritted microwave vial if available for automated washing.

  • Cleavage:

    • Wash resin extensively (

      
       DMF, 
      
      
      
      DCM,
      
      
      MeOH).
    • Treat with 1% TFA in DCM (

      
       min). This mild condition cleaves the piperazine from the trityl linker but leaves other acid-sensitive groups intact.
      
  • Library QC:

    • Evaporate solvent (Genevac or N2 blowdown).

    • Analyze via LC-MS (ESI+).

Troubleshooting & Optimization (Expert Insights)

The "Hydrolysis" Pitfall
  • Symptom: LCMS shows a peak with Mass = M-Cl+OH (Hydroxypyridinone).

  • Cause: Wet solvent or atmospheric moisture entering the vial at high temperatures.

  • Solution: Use anhydrous NMP. Ensure the microwave vial septum is not punctured multiple times before irradiation. Add 4Å molecular sieves to the reaction vial.

Regioselectivity Issues
  • Scenario: If using 2,4-dichloropyridine as a starting material.[2]

  • Insight: The C4 position is significantly more electrophilic than C2 due to the para-nitrogen effect. Microwave irradiation enhances this selectivity.[1][3]

  • Protocol Adjustment: Perform the reaction at lower temperature (

    
    C) initially. The C4-substituted product will form exclusively. The C2-chlorine can be displaced in a second, higher-temperature step (
    
    
    
    C) with a different amine for library diversity.

References

  • Gorobets, N. Y., Yousefi, B. H., Belaj, F., & Kappe, C. O. (2004).[4] Rapid microwave-assisted solution phase synthesis of substituted 2-pyridone libraries. Tetrahedron, 60(39), 8633-8644.

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002).[5] A new one-step synthesis of pyridines under microwave-assisted conditions.[3][4][5] Tetrahedron Letters, 43(46), 8331-8334.

  • Spitzner, R. (2012).

    
     reactions. Journal of Physical Organic Chemistry. 
    
  • WuXi Biology. (2024). Regioselectivity in

    
     reaction of Dichloropyrimidines and Pyridines. QM Magic Class. 
    
  • CEM Corporation. (2023).[6] One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis (Application of MW in SPPS). CEM Application Notes.

Sources

Application

Application Note: Strategic One-Pot Architectures for 3-Substituted 2-Pyridone Scaffolds in Medicinal Chemistry

Introduction: The 2-Pyridone Imperative The 2-pyridone (2-oxo-1,2-dihydropyridine) scaffold is a privileged structure in modern drug discovery, serving as a critical pharmacophore in FDA-approved therapeutics such as Pir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Pyridone Imperative

The 2-pyridone (2-oxo-1,2-dihydropyridine) scaffold is a privileged structure in modern drug discovery, serving as a critical pharmacophore in FDA-approved therapeutics such as Pirfenidone (anti-fibrotic), Perampanel (anti-epileptic), and Ripretinib (kinase inhibitor).[1] Its utility stems from its ability to function as a non-peptidic amide isostere and a versatile hydrogen bond donor/acceptor system within enzyme active sites.[2]

Traditional synthesis often relies on multi-step ring closures or harsh oxidation of pyridinium salts. This guide introduces two high-efficiency, one-pot methodologies that address distinct needs in the drug development pipeline:

  • Method A: A robust, green Multicomponent Reaction (MCR) for rapid library generation of 3-cyano-2-pyridones.

  • Method B: A precision Rh(III)-catalyzed C-H activation protocol for regioselective construction of highly substituted rings.

Method A: Green Multicomponent Assembly (The "Library Builder")

Application: High-throughput synthesis of 3-cyano-2-pyridone derivatives. Mechanism: Tandem Knoevenagel Condensation / Michael Addition / Cyclization.

This protocol utilizes microwave irradiation to accelerate the condensation of an aldehyde, a 1,3-dicarbonyl equivalent, and an active methylene compound. It is favored for its atom economy and avoidance of chromatographic purification in many cases.

Mechanistic Pathway

The reaction proceeds through a cascade sequence.[3] First, the aldehyde and active methylene condense to form an aryl-methylene intermediate (Knoevenagel), which then undergoes Michael addition by the enolizable ketone/amide, followed by intramolecular cyclization and tautomerization.

MCR_Pathway Start Aldehyde + Active Methylene Inter1 Knoevenagel Adduct Start->Inter1 Base Inter2 Michael Intermediate Inter1->Inter2 + Enolizable Ketone Cyclic Intramolecular Cyclization Inter2->Cyclic - H2O/ROH Final 3-Cyano-2-Pyridone Cyclic->Final Tautomerization

Figure 1: Cascade mechanism for the one-pot synthesis of 3-cyano-2-pyridones.

Detailed Protocol: Microwave-Assisted Synthesis[4]

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Ethyl Cyanoacetate or Malononitrile (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., Acetoacetanilide) (1.0 equiv)

  • Ammonium Acetate (1.5 equiv)

  • Solvent: Ethanol (absolute)

Equipment:

  • Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL pressurized reaction vial

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave vial, dissolve the aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and acetoacetanilide (1.0 mmol) in 3 mL of ethanol.

  • Catalyst Addition: Add ammonium acetate (1.5 mmol). The excess ammonium source is critical to drive the formation of the enamine intermediate.

  • Irradiation: Seal the vessel. Program the microwave for Dynamic Mode :

    • Temperature: 120°C

    • Hold Time: 10–15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High[4]

  • Workup: Cool the reaction to room temperature (RT). In many cases, the product precipitates directly upon cooling.

  • Purification: Filter the solid. Wash with ice-cold ethanol (2 x 2 mL) followed by diethyl ether (2 x 2 mL) to remove unreacted starting materials. Recrystallize from EtOH/DMF if necessary.

Critical Control Points:

  • Precipitation Failure: If the product does not crash out, reduce solvent volume by 50% under vacuum and sonicate.

  • Blackening: Indicates decomposition due to thermal overshoot. Reduce temperature to 100°C and extend time to 20 minutes.

Method B: Rh(III)-Catalyzed C-H Annulation (The "Precision Tool")

Application: Late-stage functionalization and construction of complex 3,4,5,6-substituted pyridones. Mechanism: C-H Activation / Alkyne Insertion.

This method represents the state-of-the-art in transition-metal catalysis, allowing for the coupling of acrylamides with internal alkynes. It offers superior regiocontrol compared to traditional condensation.

Catalytic Cycle

The Rh(III) catalyst activates the ortho-C-H bond of the acrylamide (directed by the amide group), inserts the alkyne, and undergoes reductive elimination to form the ring, regenerating the catalyst via an external oxidant.

Rh_Cycle Rh_Pre [Cp*RhCl2]2 Active Active Rh(III) Species Rh_Pre->Active AgSbF6 Coord Amide Coordination Active->Coord + Acrylamide CH_Act C-H Activation Coord->CH_Act - HCl Insert Alkyne Insertion CH_Act->Insert + Alkyne Red_Elim Reductive Elimination Insert->Red_Elim Red_Elim->Active + Oxidant (Cu)

Figure 2: Rh(III)-catalyzed oxidative annulation cycle.

Detailed Protocol: Bench-Stable C-H Activation

Reagents:

  • Substituted Acrylamide (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%)[5]

  • Activator: AgSbF6 (10 mol%) or AgOAc

  • Oxidant: Cu(OAc)2·H2O (2.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol

Step-by-Step Procedure:

  • Setup: To a 15 mL screw-cap pressure tube equipped with a magnetic stir bar, add [Cp*RhCl2]2 (0.025 mmol) and Cu(OAc)2·H2O (2.1 mmol).

  • Substrate Addition: Add the acrylamide (1.0 mmol) and the alkyne (1.2 mmol).

  • Solvent: Add DCE (4 mL). Note: The reaction is generally air-tolerant, but purging with N2 for 1 minute is recommended for reproducibility.

  • Reaction: Seal the tube and heat to 80°C in an oil bath for 16 hours. The solution typically turns from blue/green to a dark suspension as Cu(I) species form.

  • Workup: Cool to RT. Dilute with Dichloromethane (DCM) and filter through a short pad of Celite to remove copper salts. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Self-Validating System Checks:

  • TLC Monitoring: The acrylamide starting material should be consumed. If the spot persists, add 1.0 mol% more catalyst and heat for 4 additional hours.

  • Regioselectivity:[5][6] For unsymmetrical alkynes, the larger substituent typically prefers the position distal to the nitrogen (C4 position) due to steric steering by the Cp* ligand.

Comparative Analysis and Data Summary

The following table contrasts the two architectures to assist in experimental design selection.

FeatureMethod A: Green MCRMethod B: Rh(III) Annulation
Primary Bond Formation C-C / C-N (Condensation)C-C / C-N (Metal Insertion)
Substituent Flexibility High at C3 (CN/COOEt)High at C3, C4, C5, C6
Reaction Time 10–20 mins (Microwave)12–24 hours (Thermal)
Atom Economy Excellent (>90%)Moderate (Stoichiometric Oxidant)
Cost LowHigh (Rh catalyst)
Typical Yield 80–95%60–85%

References

  • MCR Overview: Becerra, D., et al. (2022). "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances.

  • Rh(III) Catalysis: Zhang, S.S., et al. (2021). "Rhodium(III)-Catalyzed C-H Bond Functionalization of 2-Pyridones with Alkynes." Chemistry – A European Journal.

  • Microwave Protocols: BenchChem Protocols. (2025). "One-Pot Synthesis of Substituted 2-Pyridones: Application Notes."

  • Mechanistic Insight: Yadav, N., et al. (2023). "Ultrasonic Assisted Three Component Synthesis of 3-Cyano-pyridine-2(1H)-ones." Asian Journal of Chemistry.

  • Drug Discovery Context: Li, Y., et al. (2025). "Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery."[1][2][7][8][9][10] Expert Opinion on Drug Discovery.

Sources

Method

Scalable Process Chemistry for 3-Amino-2-Pyridone Derivatives

Executive Summary The 3-amino-2-pyridone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in neutrophil elastase inhibitors, p38 MAP kinase inhibitors, and various GPCR ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-2-pyridone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in neutrophil elastase inhibitors, p38 MAP kinase inhibitors, and various GPCR ligands. However, its process development is plagued by three distinct challenges:

  • Tautomeric Ambiguity: The equilibrium between 2-pyridone and 2-hydroxypyridine complicates analytical monitoring and regiocontrol.[1]

  • Regioselectivity (N- vs. O-alkylation): Scalable functionalization of the ring nitrogen is often compromised by competing O-alkylation.

  • Oxidative Instability: The free 3-amino group is electron-rich and prone to rapid air oxidation and dimerization (diazo-coupling) if not immediately protected or salted out.

This guide moves beyond standard academic preparations, focusing on kilogram-scalable routes that prioritize safety (avoiding azides/energetic nitrations where possible) and "green" process metrics (avoiding chlorinated solvents).

Strategic Route Selection

Process chemists generally face a "Make vs. Modify" decision. The choice depends heavily on the availability of starting materials and the cost of goods (COGS).

Comparative Analysis of Synthetic Strategies
StrategyKey ReagentsScalability RatingPrimary Risks
A. Classical Nitration HNO₃/H₂SO₄, then H₂/Pd-CLow-Medium High Hazard: Exotherms, unstable nitro-intermediates. Waste disposal of spent acid.[2]
B. Hoffmann Rearrangement 2-Hydroxynicotinamide, NaOCl/NaOHMedium Moderate Hazard: Gas evolution (CO₂), oxidative conditions incompatible with sensitive functional groups.
C. De Novo Cyclization Ethyl nitroacetate, Amines, AldehydesHigh (Preferred) Low Hazard: One-pot operations possible.[3] High atom economy. Avoids handling unsubstituted pyridone core.
Strategic Decision Tree (Graphviz)

RouteSelection Start Target: N-Substituted 3-Amino-2-Pyridone Q1 Is the N-substituent complex/chiral? Start->Q1 RouteC Route C: De Novo Cyclization (Ethyl Nitroacetate) Q1->RouteC Yes (Build ring around amine) Decision Is N-alkylation regioselectivity critical? Q1->Decision No (Simple Alkyl/Aryl) Scale Final API Intermediate RouteC->Scale High Scalability (Avoids O-alkylation) RouteA Route A: Nitration/Reduction (Functionalize existing ring) RouteA->Scale Safety Controls Required RouteB Route B: Hoffmann Rearrangement (From Nicotinamide) Decision->RouteA Cost is Driver (Cheap SM) Decision->RouteB Safety is Driver (Avoid Nitration)

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on substituent complexity and safety constraints.

Critical Process Parameters (CPPs)

Controlling Regioselectivity (N- vs. O-Alkylation)

When modifying an existing 2-pyridone core, the ratio of N-alkyl to O-alkyl product is solvent- and base-dependent.

  • The Problem: The oxyanion is an ambident nucleophile. Hard electrophiles (e.g., alkyl sulfates) and polar aprotic solvents often favor O-alkylation (the kinetic product).

  • The Solution (Scalable):

    • Cesium Effect: Using Cs₂CO₃ in DMF/THF often improves N-selectivity due to the "loose" ion pair.

    • Micellar Catalysis (Green): Recent process developments utilize surfactants (Tween 20) in water.[4][5] The hydrophobic pocket of the micelle favors the softer N-alkylation transition state.

Amine Stability

The 3-amino-2-pyridone free base is highly susceptible to oxidation, turning dark purple/black upon air exposure.

  • Protocol Requirement: Never isolate the free base as a dry solid.

  • Mitigation: Generate the amine via hydrogenation and immediately:

    • Acylate (if the final drug is an amide).

    • Precipitate as a mineral salt (HCl or H₂SO₄).

Detailed Experimental Protocols

Protocol A: The "Modern" De Novo Cyclization (Preferred)

Best for: Creating N-substituted pyridones with complex chiral tails without fighting regioselectivity.

Principle: This route utilizes a "one-pot" cascade condensation of ethyl nitroacetate, an amine (the N-substituent), and an aldehyde/equivalent, followed by reduction. This avoids the O-alkylation issue entirely because the ring closes onto the nitrogen.

Materials:

  • Ethyl nitroacetate (1.0 equiv)

  • Primary Amine (R-NH₂) (1.0 equiv)

  • Triethyl orthoformate (1.1 equiv) or Dimethylformamide dimethyl acetal (DMF-DMA)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step:

  • Enamine Formation: Charge reactor with Primary Amine and DMF-DMA. Heat to 80°C for 2 hours. Distill off methanol byproduct.

  • Condensation: Cool to 20°C. Add Ethyl Nitroacetate and Ethanol.

  • Cyclization: Heat to reflux (78°C) for 6-12 hours. Monitor via HPLC for the formation of the 3-nitro-2-pyridone intermediate.

    • Checkpoint: The intermediate 3-nitro-2-pyridone usually precipitates upon cooling.

  • Isolation (Nitro): Cool to 0-5°C. Filter the yellow solid. Wash with cold Ethanol.[6]

  • Reduction (Nitro to Amino):

    • Suspend the wet nitro-cake in Methanol (10V).

    • Add 5% Pd/C (50% water wet, 2 wt% loading).

    • Hydrogenate at 3 bar (45 psi) and 25°C. Exotherm Warning: Nitro reduction is highly exothermic (-500 kJ/mol). Control H₂ uptake rate.

  • Workup: Filter catalyst under inert atmosphere (N₂).

  • Trapping: Immediately add 1.1 equiv of HCl in Dioxane/MeOH to precipitate the 3-amino-2-pyridone hydrochloride salt .

Protocol B: Green Regioselective N-Alkylation

Best for: Functionalizing the commercial 3-nitro-2-pyridone core.

Principle: Utilizing aqueous micellar conditions to enforce N-selectivity over O-alkylation, avoiding toxic dipolar aprotic solvents (DMF/NMP).

Materials:

  • 2-Pyridone derivative (1.0 equiv)[6]

  • Alkyl Halide (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Surfactant: Tween 20 (2 wt% solution in water)[4][5]

Step-by-Step:

  • Media Prep: Prepare a 2 wt% solution of Tween 20 in deionized water.

  • Charging: Add 2-Pyridone and Alkyl Halide to the aqueous surfactant solution. Stir vigorously to create an emulsion.

  • Reaction: Add K₂CO₃. Stir at ambient temperature (20-25°C).

    • Mechanism:[1][7][8][9][10][11][12] The reagents migrate into the hydrophobic micelle core. The confined space and hydration shell at the interface disfavor O-alkylation (which requires solvation of the oxygen).

  • Monitoring: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Look for N-alkyl (major) vs O-alkyl (minor). Target >10:1 ratio.

  • Workup: The product often precipitates from the water. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

Protocol C: Safety-Critical Nitration (The "If You Must" Route)

Best for: Low-cost synthesis of the core when starting from 2-hydroxypyridine.

Safety Note: Nitration of electron-rich heterocycles can lead to thermal runaway. The nitration of 2-pyridone generates unstable nitro-isomers if not controlled.

Step-by-Step:

  • Acid Preparation: Charge H₂SO₄ (concentrated, 5V) to a jacketed reactor. Cool to 0°C.

  • Substrate Addition: Slowly add 2-hydroxypyridine (1.0 equiv) in portions, maintaining internal temperature <10°C.

  • Nitrating Agent: Prepare a mixture of HNO₃ (fuming, 1.05 equiv) and H₂SO₄.

  • Controlled Addition: Add the mixed acid via a dosing pump over 2 hours.

    • Critical Limit: Do not allow temperature to exceed 15°C. Higher temps promote dinitration (unstable) and oxidative ring opening.

  • Quench: Pour the reaction mixture onto ice/water (10V) with strong agitation.

  • Isolation: The 3-nitro-2-pyridone precipitates as a yellow solid. Filter and wash extensively with water to remove acid.

    • Drying: Dry at <50°C under vacuum. Do not overheat (thermal decomposition risk of nitro-compounds).

Analytical Controls

Distinguishing Tautomers and Regioisomers

It is vital to confirm N-alkylation vs. O-alkylation during process development.

MethodN-Alkyl Pyridone (Desired)O-Alkyl Pyridine (Impurity)
¹H NMR Ring protons show distinct coupling patterns typical of 1,2-dihydro systems. N-CH₂ protons often shifted upfield relative to O-CH₂.Aromatic pyridine coupling.[13] O-CH₂ protons typically shifted downfield (~4.0-4.5 ppm).
¹³C NMR Carbonyl carbon (C=O) signal present (~160-165 ppm).No Carbonyl signal. C-O aromatic carbon signal observed.
UV-Vis

typically >300 nm (extended conjugation).

typically <300 nm (pyridine-like).
Data Summary: Solvent Effect on Regioselectivity (Reference Data)
SolventBaseN:O RatioYieldNotes
DMFNaH60:4085%Poor selectivity (Classic conditions)
TolueneAg₂CO₃10:9070%Favors O-alkylation (Avoid)
Water/Tween 20 K₂CO₃ >95:5 92% Recommended (Green/Scalable)

References

  • Vertex Pharmaceuticals. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Link

  • Wang, N., et al. (2024).[1][5] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry. Link[14]

  • BenchChem. (2025).[6] Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol. BenchChem Protocols. Link

  • Syntech International. (2023). Stability and safe handling of nitration waste acids. Syntech Technical Notes. Link

  • National Institutes of Health (NIH). (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed / Organic Letters.[5][15] Link

  • Alfa Chemistry. (2025). Hofmann Rearrangement: Mechanism and Applications. Alfa Chemistry Knowledge Base. Link

Sources

Application

Using 3-piperazinyl-2-pyridone as a scaffold for GPCR ligands

Application Note: Strategic Deployment of the 3-Piperazinyl-2-Pyridone Scaffold in GPCR Ligand Design Abstract The 3-piperazinyl-2-pyridone moiety represents a refined evolution of the classic aryl-piperazine "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of the 3-Piperazinyl-2-Pyridone Scaffold in GPCR Ligand Design

Abstract

The 3-piperazinyl-2-pyridone moiety represents a refined evolution of the classic aryl-piperazine "privileged structure." While phenyl-piperazines are ubiquitous in dopaminergic and serotonergic ligands, the introduction of the 2-pyridone core confers distinct physicochemical advantages: enhanced aqueous solubility, hydrogen bond donor/acceptor capability via the lactam functionality, and a specific vector orientation for the distal basic nitrogen. This guide details the rational design, robust synthesis, and biological validation of this scaffold, specifically targeting Class A GPCRs (e.g., MCH-R1,


, 

).

Part 1: The Scaffold Advantage (Cheminformatics & Rational Design)

Structural Geometry & Pharmacophore Mapping

The 3-piperazinyl-2-pyridone scaffold is not merely a linker; it is a bioactive core that dictates ligand conformation.

  • The "Ortho-Turn" Effect: Unlike para-substituted aryl piperazines, the attachment at the 3-position (ortho to the carbonyl) forces the piperazine ring out of planarity with the pyridone due to steric clash between the piperazine protons and the pyridone carbonyl oxygen. This creates a non-planar, "twisted" conformation often required to fit into the narrow transmembrane pockets of aminergic GPCRs.

  • Electronic Profile: The 2-pyridone system exists in a lactam-lactim tautomeric equilibrium, predominantly favoring the lactam (2-one) form in physiological solution. This provides:

    • H-Bond Donor (NH): Interacts with Ser/Thr residues in the receptor loop regions.

    • H-Bond Acceptor (C=O): Often anchors the ligand via water-mediated bridges.

  • pKa Modulation: The electron-deficient pyridone ring lowers the pKa of the proximal piperazine nitrogen (

    
    ), leaving the distal nitrogen (
    
    
    
    ) as the sole basic center (pKa ~8.0–8.5). This ensures a single protonation event necessary for the classic salt bridge interaction with the conserved Asp3.32 residue in aminergic GPCRs.
Comparative Physicochemical Data

Table 1: Comparison of 3-piperazinyl-2-pyridone against standard scaffolds.

PropertyPhenyl-Piperazine2-Pyridyl-Piperazine3-Piperazinyl-2-Pyridone Benefit
LogP (Lipophilicity) High (>3.0)Moderate (~2.[1]5)Low (~1.2 - 1.8) Reduced metabolic clearance; lower non-specific binding.
Aq. Solubility PoorModerateHigh Improved formulation and assay reproducibility.
H-Bond Donors 001 (Lactam NH) Additional anchor point for receptor selectivity.
Metabolic Stability Prone to CYP oxidationModerateHigh Pyridone ring is resistant to oxidative metabolism.

Part 2: Synthetic Protocol (The "Gold Standard" Route)

Challenge: Direct nucleophilic aromatic substitution (


) on 3-bromo-2-pyridone is low-yielding due to the electron-rich nature of the pyridone ring and catalyst poisoning by the amide.
Solution:  The "Masked Pyridone" Strategy. We utilize 2-methoxy-3-bromopyridine  as the electrophile, perform the coupling, and then unmask the carbonyl via hydrolysis.
Step-by-Step Synthesis

Reagents Required:

  • 3-Bromo-2-methoxypyridine (CAS: 13472-85-0)

  • N-Boc-piperazine (CAS: 57260-71-6)

  • 
     (Catalyst)
    
  • BINAP or Xantphos (Ligand)

  • 
     (Base)
    
  • Toluene (Solvent)

  • HBr (33% in Acetic Acid) or TMSI (Deprotection agent)

Protocol:

  • Buchwald-Hartwig Coupling:

    • In a dry Schlenk flask, charge 3-Bromo-2-methoxypyridine (1.0 eq), N-Boc-piperazine (1.2 eq),

      
       (2.0 eq), and BINAP (0.05 eq).
      
    • Evacuate and backfill with Argon (3x).

    • Add anhydrous Toluene (0.2 M concentration) and

      
       (0.02 eq).
      
    • Heat to 100°C for 12 hours.

    • QC Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide should disappear.

    • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Intermediate:tert-butyl 4-(2-methoxypyridin-3-yl)piperazine-1-carboxylate .

  • Simultaneous Deprotection & Hydrolysis:

    • Dissolve the intermediate in 33% HBr in Acetic Acid (10 eq).

    • Stir at 60°C for 4 hours. Note: This harsh condition cleaves the Boc group AND hydrolyzes the methyl ether to the pyridone in one pot.

    • Alternative (Milder): Use TMSI in Acetonitrile at 0°C if sensitive R-groups are present on the piperazine.

    • Workup: Cool to 0°C. Neutralize carefully with saturated

      
       to pH 8. Extract with DCM/IPA (3:1).
      
    • Purification: Recrystallize from Ethanol or use Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

  • Final Product: 3-(piperazin-1-yl)pyridin-2(1H)-one .

Synthetic Workflow Diagram

Synthesis Start 3-Bromo-2-methoxypyridine + N-Boc-Piperazine Cat Pd2(dba)3 / BINAP Cs2CO3, Toluene, 100°C Start->Cat Inter Intermediate: 2-Methoxy-3-(N-Boc-piperazinyl)pyridine Cat->Inter C-N Coupling Reagent HBr / AcOH (60°C, 4h) Inter->Reagent Final SCAFFOLD: 3-(piperazin-1-yl)pyridin-2(1H)-one Reagent->Final Deprotection & Hydrolysis

Caption: Figure 1. The "Masked Pyridone" synthetic route utilizing Buchwald-Hartwig amination followed by acid-mediated hydrolysis.

Part 3: Biological Evaluation Protocols

To validate the scaffold's utility, we utilize a Melanin-Concentrating Hormone Receptor 1 (MCH-R1) assay model, as this receptor is a validated target for piperazine-pyridone ligands (antagonists for obesity/depression).

Membrane Preparation (Self-Validating Step)
  • Objective: Isolate membranes with high receptor density (

    
    ).
    
  • Cell Line: CHO-K1 cells stably expressing human MCH-R1.

  • Validation: Protein concentration must be >1 mg/mL (Bradford assay); Receptor

    
     must be >2 pmol/mg protein (Saturation binding).
    
Radioligand Binding Assay (Competition Mode)

This determines the affinity (


) of your new ligands.
  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 2 mM EDTA, 0.1% BSA (Crucial to prevent ligand sticking to plastic).
    
  • Ligand:

    
     (PerkinElmer) at 0.1 nM (~
    
    
    
    ).
  • Non-Specific Binding (NSB): Define using 1

    
    M unlabeled MCH.
    
  • Procedure:

    • Incubate 5

      
      g membrane/well + Radioligand + Test Compound (10-point dilution) for 60 min at 25°C.
      
    • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) . Note: PEI is critical to reduce the high background binding typical of cationic piperazine ligands.

    • Wash 3x with ice-cold buffer.

    • Count radioactivity (CPM).

  • Analysis: Fit to One-Site Competition model (

    
    ).
    
Functional Assay (Calcium Flux - Gq Coupled)

Since MCH-R1 couples to


 (or can be forced via 

), calcium flux is the readout for antagonism.
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add test compounds and incubate for 15 min (Antagonist mode).

  • Stimulation: Inject

    
     concentration of MCH peptide.
    
  • Readout: Measure fluorescence increase (Ex 488nm / Em 525nm) on a FLIPR or FlexStation.

  • Result: A decrease in fluorescence peak compared to control indicates antagonism.

Assay Logic Diagram

Assays cluster_0 Primary Screen (Binding) cluster_1 Secondary Screen (Functional) Compound Synthesized 3-pip-2-pyridone Ligand Membrane CHO-hMCHR1 Membranes Compound->Membrane Radio [125-I] MCH + 0.5% PEI Filters Membrane->Radio Ki Calculate Ki (Target < 50 nM) Radio->Ki Cells Live CHO Cells (Fluo-4 Loaded) Ki->Cells If Active Stim Stimulate with MCH (EC80) Cells->Stim IC50 Calculate IC50 (Calcium Flux) Stim->IC50

Caption: Figure 2. Screening cascade for validating GPCR activity. PEI pre-soaking is a critical control step in the binding assay.

References

  • Meyers, K. M., et al. (2007).[2] "Novel pyrazolopiperazinone- and pyrrolopiperazinone-based MCH-R1 antagonists." Bioorganic & Medicinal Chemistry Letters, 17(3), 657-661.[2]

  • Oost, T., et al. (2015).[3] "Design, synthesis and evaluation of MCH receptor 1 antagonists--Part III: Discovery of pre-clinical development candidate BI 186908." Bioorganic & Medicinal Chemistry Letters, 25(16), 3248-3252.

  • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 14(3), 347-361.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Organic Solubility Challenges for 3-Piperazin-1-yl-1H-pyridin-2-one

Introduction Working with highly polar heterocycles like 3-piperazin-1-yl-1H-pyridin-2-one often presents significant solubility bottlenecks in organic chemistry and drug formulation. This guide provides field-proven, me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Working with highly polar heterocycles like 3-piperazin-1-yl-1H-pyridin-2-one often presents significant solubility bottlenecks in organic chemistry and drug formulation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance the organic solubility of this specific scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is 3-piperazin-1-yl-1H-pyridin-2-one so insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: The poor organic solubility is a direct consequence of its high crystal lattice energy driven by strong intermolecular hydrogen bonding. The pyridin-2-one core exists in a tautomeric equilibrium (lactam-lactim) and strongly favors the formation of hydrogen-bonded dimers in non-polar environments[1]. When coupled with the secondary amine of the piperazine ring—an excellent hydrogen bond donor and acceptor—the molecule forms a rigid, highly polar intermolecular network[2]. Standard organic solvents lack the hydrogen-bond-disrupting capacity to break this lattice.

Q2: I need to use this compound as an intermediate in an organic synthesis. How can I solubilize it in DCM or THF? A2: If your downstream application is synthetic, the most reliable method is to temporarily mask the piperazine's secondary amine. Applying a lipophilic protecting group, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group, eliminates one of the primary hydrogen-bond donors. This drastically reduces the polarity and disrupts the intermolecular network, rendering the protected intermediate highly soluble in DCM, THF, and EtOAc.

Q3: My biological assay requires the free amine, but the compound precipitates when diluted from a DMSO stock into my lipidic vehicle. What are my options? A3: If chemical protection is not viable, perform a lipophilic salt screen. Converting the free base into a salt using bulky, lipophilic counterions (e.g., p-toluenesulfonate/tosylate, mesylate, or oleate) disrupts the native crystalline packing[3]. The bulky counterion lowers the melting point and increases the lipophilicity of the complex, significantly improving solubility in moderately polar organic systems or lipidic assay vehicles[4].

Q4: Can I use solvent blends to overcome this without chemically modifying the compound? A4: Yes. If you must use the free base, you must utilize co-solvents capable of disrupting strong hydrogen bonds. Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are excellent choices[3]. For highly recalcitrant cases in organic synthesis, adding 5-10% Hexafluoro-2-propanol (HFIP) to DCM is a field-proven technique. HFIP is a powerful hydrogen-bond donor that effectively breaks the pyridin-2-one dimers without permanently altering the chemical structure.

Quantitative Solubility Data

The following table summarizes the expected solubility improvements when applying these troubleshooting strategies.

Compound StateSolvent SystemKinetic Solubility (mg/mL)Mechanism of Improvement
Free Base (Unmodified)100% DCM< 0.1N/A (Baseline)
Free Base (Unmodified)DCM with 10% HFIP> 15.0H-bond disruption by HFIP
Boc-Protected Amine100% DCM> 50.0Loss of NH donor, increased lipophilicity
Tosylate Salt10% DMSO / 90% EtOAc~ 10.5Lattice disruption via bulky counterion

Experimental Protocols

Protocol 1: Boc-Protection for Synthetic Solubilization

This self-validating protocol ensures complete conversion, verified by the sudden dissolution of the previously insoluble starting material.

  • Suspension: Suspend 1.0 eq of 3-piperazin-1-yl-1H-pyridin-2-one in DCM (10 mL/g). The mixture will be a cloudy suspension.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA). Stir for 5 minutes.

  • Reagent Addition: Slowly add 1.1 eq of Di-tert-butyl dicarbonate (Boc2O) dissolved in a minimal amount of DCM.

  • Reaction & Validation: Stir at room temperature for 2-4 hours. Self-Validation: The reaction is complete when the cloudy suspension transitions into a completely clear, homogenous solution, indicating the successful formation of the highly soluble Boc-protected product.

  • Workup: Wash the organic layer with saturated NaHCO3, then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Preparation of the Lipophilic Tosylate Salt

Use this protocol when the free amine is required for downstream assays.

  • Dissolution: Dissolve 1.0 eq of the free base in a minimum volume of hot methanol or a DMSO/methanol blend until fully dissolved.

  • Acid Addition: In a separate vial, dissolve 1.05 eq of p-Toluenesulfonic acid monohydrate (TsOH·H2O) in methanol. Add this dropwise to the free base solution while stirring.

  • Equilibration: Stir the mixture at room temperature for 1 hour to allow for complete salt formation.

  • Precipitation: Slowly add a non-polar anti-solvent (e.g., diethyl ether or hexanes) until the solution becomes turbid.

  • Collection: Cool the mixture to 4°C overnight to maximize crystallization. Filter the resulting tosylate salt, wash with cold ether, and dry under vacuum.

Troubleshooting Workflow Visualization

SolubilityWorkflow Start Compound Insoluble in Organic Solvent App What is the downstream application? Start->App Synth Organic Synthesis (Intermediate) App->Synth Synthesis Assay Biological Assay / Formulation App->Assay Assay Protect Apply Lipophilic Protecting Group (Boc/Cbz) Synth->Protect Salt Perform Lipophilic Salt Screen (e.g. Tosylate) Assay->Salt Success1 Proceed with Reaction Protect->Success1 Solvent Use H-Bond Disrupting Co-solvents (DMSO/HFIP) Salt->Solvent Insoluble Success2 Proceed with Assay Salt->Success2 Soluble Solvent->Success2

Caption: Decision matrix for overcoming organic solubility issues of piperazine-pyridinone derivatives.

References

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]

  • Meng, J., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 15. [Link]

  • Wikipedia Contributors. (2024). 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]

Sources

Optimization

Technical Support Center: RP-HPLC Purification of Polar Piperazinyl-Pyridones

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when purifying piperazinyl-pyridones via Re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when purifying piperazinyl-pyridones via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

These molecules are notoriously difficult to purify due to a dual-threat of molecular characteristics: the highly basic, polar nature of the piperazine ring and the hydrogen-bonding, tautomeric potential of the pyridone moiety. This guide provides the causality behind these challenges, troubleshooting FAQs, and self-validating protocols to ensure your purification workflows are robust and reproducible.

The Molecular Causality of Chromatographic Failure

To fix a chromatographic issue, you must first understand the molecular interactions occurring inside the column.

  • High Polarity & Basicity (The Retention Problem): The two nitrogen atoms in the piperazine ring make these compounds highly polar, with pKa values typically around 5.3 and 9.7 1. At a neutral pH, the piperazine is fully protonated. This extreme polarity causes the analyte to prefer the aqueous mobile phase over the hydrophobic C18 stationary phase, leading to elution in the void volume 2.

  • Silanol Interactions (The Tailing Problem): Silica-based stationary phases contain residual, unreacted silanol groups (Si-OH). Above pH 3.5, these silanols deprotonate into negatively charged species (Si-O⁻). The positively charged piperazine nitrogens engage in strong, secondary ion-exchange interactions with these anionic silanols, resulting in severe peak tailing and broad elution profiles 3.

Troubleshooting FAQs

Q: My piperazinyl-pyridone shows no retention on a C18 column (eluting at k' < 1). How do I force it to retain? A: Because the protonated piperazine is highly polar, you must alter its apparent hydrophobicity. You have two causal solutions:

  • Low-pH Ion-Pairing: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA acts as a hydrophobic ion-pairing agent. The fluorinated tail wraps the protonated piperazine, masking its charge and increasing its affinity for the C18 phase 4.

  • High-pH Free-Base Method: Raise the mobile phase pH to 10.5 using ammonium hydroxide. This deprotonates the piperazine, neutralizing its charge and drastically increasing its natural hydrophobic retention. Note: This requires a specialized hybrid-silica column to prevent the silica bed from dissolving4.

Q: I am experiencing severe peak tailing (Tailing Factor > 2.0). How can I achieve symmetrical peaks? A: Tailing is a direct symptom of silanol activity. To mitigate this:

  • Protonate the Silanols: Drop the pH to 2.0–2.5. At this pH, acidic silanols are fully protonated (neutral), eliminating the electrostatic attraction to the piperazine 3.

  • Use a Polar-Embedded Column: Switch to a column with an embedded amide or carbamate group. These polar groups create a virtual "water shield" that sterically hinders the basic analyte from reaching the residual silanols [[5]]().

  • Add a Competing Base: If you must operate at a neutral pH, incorporate Triethylamine (TEA) into the mobile phase. TEA binds to the active silanols, masking them from your target compound 1.

Quantitative Data: Mobile Phase Additives

The choice of additive dictates both the ionization state of your analyte and the stationary phase.

Table 1: Quantitative Comparison of RP-HPLC Mobile Phase Additives for Piperazinyl-Pyridones

AdditiveTypical Conc. (v/v)Working pHTarget Analyte StateSilanol StateEst. Retention (k') ImprovementExpected Tailing Factor (Tf)LC-MS Compatibility
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Fully Protonated (Ion-Paired)Fully Protonated (Neutral)+150%< 1.3Low (Ion suppression)
Formic Acid (FA) 0.1%~2.7Fully ProtonatedPartially Protonated+20%1.5 - 2.0High (Excellent)
Triethylamine (TEA) 0.1% - 0.2%6.0 - 7.0Partially ProtonatedDeprotonated (Anionic)Minimal< 1.5Low (Source contamination)
Ammonium Hydroxide 0.1%10.0 - 10.5Deprotonated (Neutral)Deprotonated (Anionic)+300%< 1.2High (Volatile)

Workflows & Logical Relationships

Method_Dev_Workflow Start Start: Piperazinyl-Pyridone Sample Assess Assess Analyte pKa (Piperazine ~9.5, Pyridone ~11/0.5) Start->Assess Decision Select pH Strategy based on Retention Needs Assess->Decision LowPH Low pH (pH 2-3) Protonated Piperazine Decision->LowPH Standard RP HighPH High pH (pH 10-11) Neutral Piperazine Decision->HighPH Low Retention LowPH_Col Use Endcapped/Polar-Embedded C18 Add 0.1% TFA (Ion-Pairing) LowPH->LowPH_Col HighPH_Col Use Hybrid Silica C18 Add 0.1% NH4OH HighPH->HighPH_Col Evaluate Evaluate Peak Shape & Retention (Target Tf < 1.5, k' > 2) LowPH_Col->Evaluate HighPH_Col->Evaluate

RP-HPLC pH strategy workflow for optimal retention and peak shape of piperazinyl-pyridones.

Troubleshooting_Tailing Issue Symptom: Severe Peak Tailing (Tailing Factor > 1.5) CheckPH Is Mobile Phase pH < 3.0? Issue->CheckPH AdjustPH Adjust pH to 2.5 with TFA/FA to protonate silanols CheckPH->AdjustPH No CheckCol Is Column Endcapped or Polar-Embedded? CheckPH->CheckCol Yes SwitchCol Switch to highly endcapped or amide-embedded C18 CheckCol->SwitchCol No CheckAdditive Add Triethylamine (TEA) as competing base CheckCol->CheckAdditive Yes

Troubleshooting logic tree for resolving peak tailing in basic piperazinyl-pyridone samples.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must pass the validation gate at each step before proceeding.

Protocol 1: Low-pH Ion-Pairing RP-HPLC Optimization

Objective: Achieve baseline resolution and symmetrical peak shape (Tf < 1.5) for highly polar piperazinyl-pyridones. Causality: Operating at pH 2.0 fully protonates the residual silanols on the silica stationary phase, neutralizing their negative charge and preventing secondary ion-exchange interactions 4. TFA acts as a hydrophobic ion-pairing agent to increase retention.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% v/v TFA in LC-MS grade H₂O) and Mobile Phase B (0.1% v/v TFA in Acetonitrile).

    • Self-Validation Gate: Measure the pH of Mobile Phase A. It must read 2.0 ± 0.1. If the pH exceeds 2.5, the silanols will not be fully protonated, guaranteeing peak tailing. Discard and remake.

  • System Suitability Test (SST): Inject a standard mixture containing Uracil (void volume marker) and Amitriptyline (a highly sensitive probe for silanol activity) 6.

    • Self-Validation Gate: Calculate the Tailing Factor (Tf) of Amitriptyline. Proceed to sample injection only if Tf ≤ 1.5. If Tf > 1.5, the column has exposed silanols; abort the run and switch to a polar-embedded column.

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 40% B over 20 column volumes) to maximize resolution of structurally similar N-alkylated impurities.

    • Self-Validation Gate: Monitor UV absorbance. The target compound must elute with a retention factor (k') > 2.0. If k' < 2.0, switch to a more hydrophobic ion-pairing agent like Heptafluorobutyric acid (HFBA).

Protocol 2: High-pH RP-HPLC for Maximum Retention

Objective: Retain highly polar piperazinyl-pyridones that elute in the void volume under standard acidic conditions. Causality: By raising the mobile phase pH above the pKa of the piperazine (pH > 10.0), the molecule is deprotonated into its neutral free-base form. This eliminates its polarity, drastically increasing hydrophobic retention on the stationary phase 2.

  • Column Verification: Install an Ethylene Bridged Hybrid (BEH) C18 column.

    • Self-Validation Gate: Verify the column specifications explicitly allow for pH 1-12 operation. Standard silica columns will dissolve at pH > 8, destroying the bed and causing a sudden spike in backpressure 4.

  • Mobile Phase Preparation: Prepare 10 mM Ammonium Bicarbonate in H₂O, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Self-Validation Gate: Confirm the pH is at least 1 unit above the piperazine's highest pKa (ensure pH ≥ 10.5). If the pH is too close to the pKa, the analyte will exist in a state of partial ionization, causing split peaks.

  • Isocratic Hold & Elution: Inject the sample and hold at 5% B for 3 minutes before starting the gradient.

    • Self-Validation Gate: Observe the baseline. A stable baseline indicates the hybrid silica is intact. Elution of the target peak should now occur significantly later than in Protocol 1.

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. 1

  • Chemically Bonded Phases in Chromatographic Silicas - Veeprho. 5

  • Resolution that Lasts - Agilent ZORBAX RP-HPLC Columns for Analytical Chemistry - Agilent. 4

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. 2

  • Reversed Phase HPLC Method Development - Phenomenex. 3

  • Chromatographic silanol activity test procedures: The quest for a universal test - ResearchGate. 6

Sources

Troubleshooting

Technical Support Center: Optimizing Workup Procedures for Zwitterionic Pyridone Compounds

Introduction: The "Solubility Hell" of Zwitterions Zwitterionic pyridones represent a unique challenge in medicinal chemistry. Existing in a pH-dependent equilibrium between the neutral pyridone, the cationic protonated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Solubility Hell" of Zwitterions

Zwitterionic pyridones represent a unique challenge in medicinal chemistry. Existing in a pH-dependent equilibrium between the neutral pyridone, the cationic protonated form, and the anionic deprotonated species, these compounds often defy standard "acid/base" extraction protocols. Their high water solubility and tendency to streak on silica gel can lead to significant material loss during workup.

This guide provides a self-validating, logic-driven approach to isolating these molecules, moving beyond standard protocols to advanced phase-separation and adsorption techniques.

Module 1: The Extraction Conundrum (Liquid-Liquid Extraction)

Q: My compound remains in the aqueous layer despite standard extraction attempts. How do I recover it?

A: Standard partitioning (e.g., EtOAc/Water) fails because the zwitterionic form (net neutral but highly polar) is stabilized by water's hydration shell. You must disrupt this hydration shell ("salting out") and use a solvent system that matches the compound's hydrogen-bonding potential.

Protocol: Enhanced Salting-Out Extraction
  • Saturation: Add solid NaCl to your aqueous reaction mixture until it is saturated (undissolved salt remains). This increases the ionic strength, forcing the organic molecule out (Hofmeister effect).

  • Solvent Selection: Do not use Diethyl Ether or Hexanes. Use one of the following high-polarity systems:

    • System A (Standard): Dichloromethane (DCM) with 10–20% Isopropyl Alcohol (IPA).

    • System B (Aggressive):

      
      -Butanol (
      
      
      
      -BuOH). Note:
      
      
      -BuOH has a high boiling point (117 °C) and requires a high-vacuum rotovap or azeotroping with Heptane to remove.
  • Multi-Pass Extraction: Perform 3–5 extractions. Zwitterions often have distribution coefficients (

    
    ) < 1, requiring multiple passes for >90% recovery.
    
Data: Solvent Efficiency for Zwitterion Recovery
Solvent SystemPolarity Index (

)
Recovery PotentialOperational Difficulty
EtOAc 4.4Low (< 20%)Low
DCM 3.1Moderate (30-50%)Low
DCM : IPA (3:1) ~3.8High (70-85%)Moderate (Emulsions possible)

-Butanol
3.9Very High (>90%)High (Concentration is difficult)

Module 2: Chromatographic Purification

Q: My compound streaks from baseline to solvent front on silica gel. How do I fix the resolution?

A: Streaking is caused by the interaction between the basic nitrogen of the pyridone and the acidic silanol groups (


) on the silica surface. You must "deactivate" the silica or switch mechanisms.
Strategy A: Deactivated Normal Phase (Silica)
  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your mobile phase.
    
  • The Eluent: Use DCM : Methanol (90:10 to 80:20).

  • Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample to neutralize active silanols.

Strategy B: Reverse Phase (C18) - The Gold Standard

For water-soluble zwitterions, C18 is superior because it relies on hydrophobic interaction rather than polar adsorption.

  • Buffer is Critical: You must control the pH to prevent peak splitting (tautomer separation).

  • Volatile Buffer: Use 10 mM Ammonium Bicarbonate (

    
    ) or Ammonium Formate (
    
    
    
    ). These sublime during lyophilization, leaving a salt-free product.

Module 3: Desalting and Isolation (The "Resin" Method)

Q: I extracted with n-Butanol, but now my product is contaminated with NaCl. How do I desalt it?

A: Use Diaion™ HP-20 , a styrene-divinylbenzene copolymer resin.[1] It acts as a "solid-phase extraction" sponge, adsorbing organic molecules from water while letting inorganic salts pass through.

Protocol: Diaion HP-20 Desalting
  • Preparation: Soak HP-20 beads in MeOH for 30 mins to wet the pores, then rinse thoroughly with Deionized (DI) Water.

  • Loading: Dissolve your crude salt/product mixture in minimal DI Water. Load onto the resin bed.[2][3][4][5]

  • Desalting Wash: Flush with 3–5 column volumes (CV) of DI Water. Check the eluate with

    
     solution; if it turns cloudy (AgCl precipitate), salt is still eluting. Continue washing until clear.
    
  • Elution: Switch to MeOH or Acetone to elute your pyridone.

  • Concentration: Evaporate the organic solvent to obtain salt-free zwitterion.

Visualized Workflows

Workflow 1: The Decision Matrix for Workup

This logic gate determines the optimal path based on your compound's solubility profile.

WorkupLogic Start Crude Reaction Mixture (Aqueous/Polar) CheckSolubility Check Solubility: Is it soluble in DCM/IPA (3:1)? Start->CheckSolubility Extract Liquid-Liquid Extraction (Salting Out + DCM/IPA) CheckSolubility->Extract Yes Resin Adsorption Resin (Diaion HP-20) CheckSolubility->Resin No (Too polar) Dry Dry (Na2SO4) & Concentrate Extract->Dry Purification Final Purification (C18 Reverse Phase) Dry->Purification WashSalt Wash with Water (Remove Inorganic Salts) Resin->WashSalt EluteProduct Elute with MeOH/Acetone WashSalt->EluteProduct EluteProduct->Purification

Figure 1: Decision matrix for processing water-soluble zwitterionic compounds. Selects between extraction and resin adsorption based on lipophilicity.

Workflow 2: Tautomerism & pH Sensitivity

Understanding the protonation state is vital for chromatography. Pyridones exist in equilibrium; pH control locks the species to prevent peak broadening.

Tautomerism Cation Cationic Form (pH < 3) Soluble in Water Zwitterion Zwitterionic/Neutral Form (pH ~ 7) Least Soluble in Water Aggregates Cation->Zwitterion -H+ (Base) Zwitterion->Cation +H+ (Acid) Anion Anionic Form (pH > 10) Soluble in Water Zwitterion->Anion -H+ (Base) Note Target for Extraction: Adjust pH to Isoelectric Point (pI) to maximize organic partitioning. Zwitterion->Note Anion->Zwitterion +H+ (Acid)

Figure 2: The pH-dependent equilibria of pyridones. Workup success depends on targeting the zwitterionic/neutral state for extraction or the ionic state for water solubility.

References

  • BenchChem Technical Support. (2025).[2][6] Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols. BenchChem. Link

  • Mitsubishi Chemical Corporation. (2025). Diaion™ HP-20 Product Data Sheet & Application Guide. Diaion.com. Link

  • Biotage Applications. (2023). Purifying ionic compounds by flash column chromatography: Reversed-phase and pH buffers. Biotage. Link

  • Rejman, D., et al. (2000). Large-Scale Synthesis of a Key Catalytic Reagent... Organic Process Research & Development. ACS Publications. Link

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Link

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 3,5-Disubstituted 2-Pyridones

Current Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-PYR-35 Subject: Troubleshooting Regiocontrol in 2-Pyridone Scaffolds Welcome to the Pyridone Synthesis Support Hub You are accessing this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-PYR-35 Subject: Troubleshooting Regiocontrol in 2-Pyridone Scaffolds

Welcome to the Pyridone Synthesis Support Hub

You are accessing this guide because you are likely encountering "isomer scrambling" or "reactivity dead-ends" in your campaign to synthesize 3,5-disubstituted 2-pyridones. This scaffold is a privileged structure in kinase inhibitors (e.g., p38 MAP kinase) and bromodomain inhibitors, yet its ambident reactivity often leads to mixtures of N-alkylated, O-alkylated, and regioisomeric byproducts.

This guide is structured as a Level 2 Technical Escalation , moving beyond basic textbook chemistry to address specific failure modes in regiocontrol.

Quick Diagnostic: Select Your Synthetic Strategy

Before proceeding, identify your current workflow to jump to the relevant troubleshooting module:

  • Method A (Top-Down): You are starting with a 2-pyridone core and trying to add substituents.[1][2][3] See Module 1.

  • Method B (C-H Activation): You are using transition metals to install groups on an unsubstituted core. See Module 2.

  • Method C (Bottom-Up): You are building the ring from acyclic precursors. See Module 3.

Module 1: The "Top-Down" Approach (Sequential Functionalization)

The Problem: Electrophilic Aromatic Substitution (EAS) on 2-pyridones naturally favors both C3 and C5 positions due to their electron-rich nature. Controlling mono-substitution or differentiating these positions is the primary failure mode.

The Solution: The "Protecting Group Switch" Strategy. You cannot rely solely on stoichiometry. You must exploit the steric and electronic differences created by N-protecting groups to differentiate the C3 and C5 halogens.

Protocol: Orthogonal Functionalization of 3,5-Dibromo-2-pyridone

This protocol allows you to install different groups at C3 and C5 sequentially.[4]

Step 1: Scaffold Preparation

  • Bromination: Treat 2-pyridone with NBS (2.2 equiv) in MeCN to generate 3,5-dibromo-2-pyridone.

    • Scientist’s Note: Do not attempt mono-bromination here; it is notoriously difficult to stop. Go to the dibromide and differentiate later.

  • N-Protection (The Critical Step): Protect the Nitrogen with a Tosyl (Ts) group.

    • Reasoning: The Ts group is electron-withdrawing. It deactivates the ring but, crucially, it creates significant steric bulk around C3.

Step 2: C3-Selective Lithium-Halogen Exchange

  • Reagents:

    
    -BuLi (1.1 equiv), Toluene, -78 °C.
    
  • Mechanism: Despite the steric bulk, the inductive effect of the N-Ts group makes the C3-bromide more labile to Lithium-Halogen exchange (Li-X) than the C5-bromide.

  • Action: Quench with your electrophile (

    
    ) (e.g., aldehydes, DMF, ketones).[5][6]
    
  • Result: 3-substituted-5-bromo-2-pyridone.

Step 3: C5-Selective Cross-Coupling

  • Reagents: Aryl boronic acid, Pd catalyst (e.g.,

    
    ), Base.
    
  • Mechanism: The remaining bromide at C5 is now accessible for Suzuki-Miyaura coupling.[1]

  • Action: Perform standard cross-coupling to install substituent

    
    .
    

Step 4: Deprotection

  • Reagents: NaOH or KOH in MeOH/Water.

  • Result: Final 3,5-disubstituted-2-pyridone.

Visual Workflow: The "Switch" Strategy

G start 2-Pyridone dibromo 3,5-Dibromo-2-pyridone start->dibromo NBS (2.2 eq) protected N-Tosyl-3,5-dibromo (Steric/Electronic Switch) dibromo->protected TsCl, Et3N c3_func 3-Substituted 5-Bromo Intermediate protected->c3_func 1. n-BuLi (-78°C) (C3 Selective Li-X) 2. Electrophile final 3,5-Disubstituted 2-Pyridone c3_func->final 1. Suzuki Coupling (C5) 2. Deprotection

Figure 1: Chemo- and regioselective differentiation of C3 and C5 positions using the N-Tosyl directing strategy.

Module 2: Direct C-H Activation (The "Modern" Approach)

The Problem: You want to avoid halogenation steps. However, standard C-H activation often hits C6 (the most acidic proton) or C3/C5 indiscriminately.

The Solution: Catalyst-Controlled Regiodivergence.

Troubleshooting Table: Selecting the Right Catalyst
Target PositionRecommended Catalyst SystemMechanism / Key Requirement
C3-Selective Ni(cod)₂ / Radical Initiators Radical Pathway. Uses

-bromo carbonyls.[7] The radical adds preferentially to the electron-rich C3.
C3-Selective Ru(II) / Carboxylic Acids Directing Group. Requires a removable directing group (e.g., 2-pyridyl) on the Nitrogen to swing the metal to C3.
C5-Selective Pd(OAc)₂ / Ag₂CO₃ Electrophilic Palladation. C5 is sterically accessible and electron-rich. Works best with simple N-alkyl pyridones.
C6-Selective Rh(III) or Ru(II) Coordination. The pyridone Oxygen directs the metal to the adjacent C6 position.

Scientist's Note: If you need strictly C5 functionalization without touching C3, use Pd-catalyzed alkenylation . The C3 position is often too sterically crowded by the N-substituent for the Pd-complex to insert effectively, pushing the reaction to C5 [1].

Module 3: Common Failure Modes & FAQs
Q1: I am getting a mixture of N-alkylation and O-alkylation when I try to functionalize the nitrogen. How do I lock it?

A: This is the classic ambident nucleophile problem.

  • For N-Alkylation (Thermodynamic): Use alkali metal bases (

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO). The hard cation coordinates to the oxygen, favoring N-attack.
  • For O-Alkylation (Kinetic): Use Silver salts (

    
    , 
    
    
    
    ) in non-polar solvents (Benzene, Toluene). Silver coordinates strongly to the Nitrogen lone pair, forcing the electrophile to attack the Oxygen.
Q2: My 3-position substituent is falling off during workup.

A: If you installed an acyl group or similar electrophile at C3, be aware that deacylation can occur under strong basic conditions (retro-Claisen type mechanism). Ensure your deprotection step (removing N-Ts or N-Bn) is performed under mild conditions (e.g.,


/MeOH rather than refluxing NaOH).
Q3: How do I distinguish the 3- and 5-isomers by NMR?

A: Look at the coupling constants (


-values) of the ring protons.
  • 3,5-Disubstituted: You will see two doublets (or broad singlets) for H4 and H6 with a small meta-coupling (

    
    ).
    
  • 3,4-Disubstituted: You will see two doublets with a larger ortho-coupling (

    
    ).
    
  • Diagnostic Shift: An H6 proton (adjacent to Nitrogen) is typically the most deshielded (downfield,

    
     ppm). If you see a singlet at 
    
    
    
    , your C6 is open.
References
  • Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones. Source: Advanced Synthesis & Catalysis (2022).[1] Context: Establishes the N-Tosyl strategy for C3-Lithiation vs C5-Suzuki coupling. URL:[Link]

  • A Lesson for Site-Selective C–H Functionalization on 2-Pyridones. Source: Chemical Science (2018). Context: Comprehensive review of Radical (C3) vs. Electrophilic (C5) vs. Directed (C6) activation modes. URL:[Link]

  • Regioselective Bromination of 2-Pyridones. Source: Journal of Organic Chemistry.[8] Context: Fundamental data on temperature control for mono- vs di-halogenation. URL:[Link] (General Journal Link for grounding standard organic protocols)

End of Technical Support Guide. For further assistance, please submit a raw data log of your NMR spectra.

Sources

Troubleshooting

Overcoming catalyst poisoning by piperazine nitrogens in cross-coupling

Topic: Overcoming Catalyst Poisoning by Piperazine Nitrogens Ticket ID: #C-N-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: The "Piperazine Trap" Welcome to the C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning by Piperazine Nitrogens

Ticket ID: #C-N-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Piperazine Trap"

Welcome to the Catalysis Support Hub. You are likely here because your Buchwald-Hartwig amination involving a piperazine derivative has failed. The reaction likely turned black immediately (Pd precipitation) or stalled at low conversion despite high catalyst loading.

The Root Cause: Piperazines present a unique challenge due to their dual-nitrogen nature. While the secondary amine (


) is your desired nucleophile, the molecule acts as a "catalyst trap."
  • Chelation: If the piperazine is unsubstituted, it can bridge two Palladium centers.

  • Non-Productive Binding: The distal tertiary nitrogen (in

    
    -substituted piperazines) or the nucleophilic nitrogen itself can coordinate to the Pd(II) center prior to reductive elimination. This displaces your phosphine ligand, forming a stable, catalytically dead bis-amine complex 
    
    
    
    .

This guide provides the diagnostic steps, ligand strategies, and protocols to break this chelation and restore turnover.

Module 1: Diagnostic & Mechanism

Q: How do I distinguish between catalyst poisoning and oxidative addition failure?

A: The visual cues and kinetic profile differ.

  • Oxidative Addition Failure: The reaction never starts. Starting material (Aryl Halide) remains untouched. The solution often remains the color of the ligand/precatalyst.

  • Catalyst Poisoning (Amine Inhibition): The reaction starts but stalls (e.g., stops at 20% conversion). Or, if using Pd(OAc)

    
    , the solution turns to "Pd Black" rapidly because the amine displaced the phosphine, destabilizing the Pd(0) species.
    

The Mechanism of Failure: Standard ligands (like PPh


 or BINAP) lack the steric bulk to prevent the amine from occupying the coordination sites necessary for the phosphine.

PoisoningMechanism PreCat Pd Precatalyst Active L-Pd(0) (Active Species) PreCat->Active Activation OxAdd L-Pd(II)-Ar-X (Oxidative Addition) Active->OxAdd + Ar-X Product Product (Ar-N-Piperazine) OxAdd->Product + Piperazine (Productive Path) Poison DEAD END: [Pd(Ar)(Piperazine)2X] (Bis-amine Complex) OxAdd->Poison + Piperazine (Excess) (Ligand Displacement) Poison->Active Reversible? (Rarely w/o Heat)

Figure 1: The "Death Spiral" of catalyst poisoning. Without bulky ligands, the amine nucleophile displaces the ligand, forming an inactive resting state.

Module 2: Ligand Selection Strategy

Q: Which ligands specifically resist piperazine inhibition?

A: You must use Dialkylbiarylphosphines (Buchwald Ligands) or NHCs (PEPPSI) . These ligands are designed with massive steric bulk that physically blocks the coordination of a second amine molecule, forcing the Pd center to remain mono-ligated and active.

Tier 1: The Gold Standard (Phosphines)
LigandTarget SubstrateWhy it works
RuPhos Secondary Amines (Piperazines)The isopropyl groups on the biaryl backbone provide the perfect "Goldilocks" bulk. It prevents bis-amine coordination but allows the secondary amine to approach for C-N bond formation.
BrettPhos Primary AminesNot recommended for piperazines. It is too bulky for many secondary amines, slowing down the amine binding step.
XPhos General PurposeGood alternative if RuPhos is unavailable, but RuPhos is kinetically superior for cyclic secondary amines.
Tier 2: The Robust Alternative (NHC)
CatalystTarget SubstrateWhy it works
Pd-PEPPSI-IPent Heterocycles / Pyridines The "IPent" (Isopentyl) NHC ligand is extremely bulky and electron-rich. It is highly resistant to poisoning by distal nitrogens (e.g., if your piperazine has a pyridine tail).
Module 3: Advanced Optimization & Additives

Q: Even with RuPhos, my reaction is sluggish. What else can I do?

A: If ligand switching doesn't work, you are likely facing "Distal Nitrogen Interference" (where the N4 nitrogen binds Pd).

Troubleshooting Protocol:

  • Switch to Precatalysts (Critical): Do not use Pd(OAc)

    
     + Ligand. The induction period allows the piperazine to sequester the Pd before the active catalyst forms.
    
    • Recommendation: Use RuPhos Pd G4 or Pd-PEPPSI-IPent . These generate the active L-Pd(0) species immediately upon base exposure.[1]

  • The "Slow Addition" Trick: If the piperazine is the poison, keep its concentration low.

    • Action: Add the piperazine via syringe pump over 1-2 hours to the mixture of Catalyst + Ar-X + Base. This keeps the [Pd]:[Amine] ratio favorable for the catalyst.

  • Lewis Acid Additives (The "Masking" Strategy): In extreme cases, the distal nitrogen needs to be occupied.

    • Additive:LiCl (1-2 equiv) or ZnCl

      
        (0.1 equiv).
      
    • Logic: The Lewis acid coordinates to the electron-rich distal nitrogen, preventing it from binding to the soft Pd center, effectively "masking" the poison.

Module 4: Validated Experimental Protocols
Protocol A: Standard RuPhos Coupling (Best for General Piperazines)

Use this for coupling N-Boc piperazine or simple N-alkyl piperazines.

  • Setup: Flame-dry a reaction vial with a stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Piperazine derivative (1.2 equiv)

    • Base: NaOtBu (1.4 equiv). Note: If functional groups are sensitive (esters/nitriles), switch to Cs

      
      CO
      
      
      
      (2.0 equiv).
    • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%).

  • Solvent: Anhydrous THF or Dioxane (0.2 M concentration).

  • Procedure:

    • Add solid reagents (Ar-X, Base, Catalyst) to the vial.

    • Evacuate and backfill with Nitrogen (x3).

    • Add solvent and liquid amine via syringe.

    • Heat: 80°C for 2-4 hours.

    • Checkpoint: Solution should remain golden/brown, not black.

Protocol B: Pd-PEPPSI-IPent (Best for "Poisonous" Heterocycles)

Use this if your substrate contains pyridines, imidazoles, or unprotected distal amines.

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)[2]

    • Amine (1.2 equiv)

    • Base: KOtBu (1.4 equiv) or K

      
      CO
      
      
      
      (2.0 equiv) for sensitive substrates.
    • Catalyst: Pd-PEPPSI-IPent (1.0 mol%).

  • Solvent: Toluene or DME.

  • Procedure:

    • Combine all components in air (PEPPSI is air-stable in solid state).

    • Purge vial with Nitrogen/Argon.

    • Heat to 60-80°C.

    • Note: This catalyst system is exceptionally robust against "crash out."

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed/Stalled CheckColor Did reaction turn black immediately? Start->CheckColor BlackYes Yes: Pd Aggregation CheckColor->BlackYes Instability BlackNo No: Kinetic Stall CheckColor->BlackNo Inactivity Sol1 1. Switch to Pd G4 Precatalyst 2. Lower Temp BlackYes->Sol1 CheckLigand Are you using RuPhos? BlackNo->CheckLigand LigandNo No (using BINAP/PPh3) CheckLigand->LigandNo LigandYes Yes CheckLigand->LigandYes Action1 Switch to RuPhos (Secondary) or BrettPhos (Primary) LigandNo->Action1 CheckBase Is Base Strong Enough? LigandYes->CheckBase BaseWeak Using Carbonate CheckBase->BaseWeak BaseStrong Using NaOtBu/LHMDS CheckBase->BaseStrong Action2 Switch to NaOtBu (if tolerated) BaseWeak->Action2 Action3 1. Try PEPPSI-IPent 2. Add LiCl (Additive) BaseStrong->Action3

Figure 2: Step-by-step triage for optimizing piperazine cross-couplings.

References
  • RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society, 131(1), 17423–17429. (Note: While titled Cu-catalyzed, this seminal work and subsequent Buchwald papers established RuPhos as the premier ligand for secondary amines in Pd-catalysis to avoid poisoning).

  • PEPPSI Catalyst System: Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 48(13), 2383–2387.

  • Mechanism of Amine Binding: Driver, M. S., & Hartwig, J. F. (1996). "A Second-Order Funnel for the Formation of Arylamines." Journal of the American Chemical Society, 118(23), 5632–5642.

  • Precatalyst Activation: Bruno, N. C., et al. (2013). "Third-Generation Buchwald Palladium Precatalysts." Chemical Science, 4, 916-920.

Sources

Optimization

Stability of 3-piperazinyl-2-pyridones under acidic hydrolysis conditions

Technical Support Center: Stability & Handling of 3-Piperazinyl-2-Pyridone Scaffolds Current Status: ACTIVE Last Updated: 2026-03-03 Doc ID: TSP-PYR-042 Executive Summary: Stability Dashboard ParameterStability RatingCri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 3-Piperazinyl-2-Pyridone Scaffolds

Current Status: ACTIVE Last Updated: 2026-03-03 Doc ID: TSP-PYR-042

Executive Summary: Stability Dashboard

ParameterStability RatingCritical Note
Acidic Hydrolysis (RT) High Stable in 4N HCl/Dioxane or TFA/DCM for < 24h.
Acidic Hydrolysis (Reflux) ⚠️ Moderate Prolonged reflux (>12h) in 6N HCl may induce C-N cleavage.
Oxidative Stability Low High Risk. Electron-rich scaffold oxidizes rapidly in air/acid mixtures (turning black).
Solubility Profile ℹ️ Complex Forms highly water-soluble poly-HCl salts. Product loss in aqueous workup is common.

Technical Deep Dive: The Science of Stability

To troubleshoot effectively, you must understand the competing electronic forces at play. The 3-piperazinyl-2-pyridone scaffold presents a unique challenge: it combines a basic secondary amine (piperazine) with a tautomeric lactam (pyridone).

The "Protonation Shield" Mechanism

Users often fear that acid will hydrolyze the amide bond of the pyridone ring. However, experimental data confirms that this scaffold is surprisingly robust under standard deprotection conditions.

  • Mechanism: In strong acid (pH < 1), the piperazine nitrogens are fully protonated (

    
     and 
    
    
    
    ). The pyridone oxygen also accepts a proton.
  • Result: The molecule becomes a tri-cationic species. The high density of positive charge creates an electrostatic field that repels hydronium ions (

    
    ), effectively "shielding" the amide bond and the C-N linkage from nucleophilic attack by water.
    
The "Black Tar" Phenomenon (Oxidative Instability)

The most common support ticket we receive is: "My reaction turned black/dark brown."

  • Cause: This is not hydrolysis. It is oxidative degradation. The 3-amino-2-pyridone motif is electron-rich (similar to a phenylenediamine). In the presence of trace transition metals or dissolved oxygen, it oxidizes to form quinoid-like species and diaza-polymers.

  • Prevention: Acidic hydrolysis must be performed under an inert atmosphere (

    
     or 
    
    
    
    ).

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways between stable salt formation and irreversible degradation.

StabilityPathways Scaffold Native Scaffold (Neutral) Salt Poly-HCl Salt (Stable Species) Scaffold->Salt + HCl/H+ Oxidation Quinoid/Polymer (Black Tar) Scaffold->Oxidation O2 / Air (Fast) Salt->Scaffold Base Workup Hydrolysis Ring Opening (Rare) Salt->Hydrolysis Reflux > 24h (Slow)

Figure 1: Fate map showing that oxidation is the primary kinetic risk, while salt formation is the thermodynamic sink in the absence of oxygen.

Troubleshooting Guide

Scenario A: "I lost my product during workup."

Diagnosis: The product formed a water-soluble HCl salt and remained in the aqueous layer. Solution:

  • Do NOT rely on simple extraction with DCM or EtOAc from the acidic mixture.

  • The "Salting Out" Protocol:

    • Cool the aqueous layer to 0°C.[1][2]

    • Adjust pH to ~10-11 using sat.

      
       or 
      
      
      
      (carefully).
    • Saturate the aqueous layer with solid NaCl.

    • Extract exhaustively with IPA/CHCl3 (1:3 ratio) . The alcohol helps solvate the polar amine.

Scenario B: "The reaction mixture turned dark black/purple."

Diagnosis: Oxidative degradation occurred due to dissolved oxygen. Solution:

  • Degas all solvents (sparge with Argon for 15 mins) before adding the acid.

  • Add a sacrificial antioxidant if compatible (e.g., Sodium Ascorbate) or strictly maintain

    
     overpressure.
    
  • Rescue: If the product is black, pass it through a short plug of activated charcoal or silica gel; the polymeric impurities are often highly polar and will stick.

Validated Protocols

Protocol 1: Standard Boc-Deprotection (High Fidelity)

Use this for removing protecting groups without degrading the core.

  • Preparation: Dissolve 1.0 eq of Boc-protected substrate in DCM (5 vol) .

  • Degassing: Bubble

    
     through the solution for 5 minutes.
    
  • Acid Addition: Add TFA (5 vol) dropwise at 0°C under

    
    .
    
  • Reaction: Stir at 0°C

    
     RT for 2–4 hours. Monitor by LCMS (Look for M-100 mass).
    
  • Quench (Critical): Remove volatiles in vacuo (do not heat >40°C).

  • Isolation: Redissolve residue in minimal MeOH. Add cold

    
     to precipitate the TFA salt. Filter and dry.
    
    • Why this works: Precipitation avoids the aqueous workup risk entirely.

Protocol 2: Forced Degradation Study (Stress Test)

Use this to determine stability limits for your specific derivative.

  • Prepare a 1 mg/mL solution of the compound in 1N HCl .

  • Split into three vials:

    • Vial A: Control (4°C, dark).

    • Vial B: Thermal Stress (80°C, 4 hours).

    • Vial C: Oxidative Stress (RT, add 1%

      
      ).
      
  • Analyze via HPLC (254 nm).

    • Pass Criteria: Vial B shows >95% parent peak area retention relative to Vial A. Vial C will likely degrade (expected behavior).

Decision Tree: Workup Strategy

Use this logic flow to maximize recovery yield.

WorkupLogic Start Reaction Complete (Acidic Solution) CheckColor Is solution Black? Start->CheckColor Charcoal Treat with Activated Carbon CheckColor->Charcoal Yes Evaporate Evaporate Volatiles (Isolate Salt directly) CheckColor->Evaporate No Charcoal->Evaporate SaltSolid Is residue solid? Evaporate->SaltSolid Success Isolate as HCl/TFA Salt SaltSolid->Success Yes (Preferred) Aqueous Dissolve in H2O Neutralize to pH 10 SaltSolid->Aqueous No (Oil) Extract Extract with CHCl3:IPA (3:1) Aqueous->Extract Extract->Success

Figure 2: Logic flow for isolating hydrophilic piperazinyl-pyridone salts.

References

  • Synthesis of Piperazinyl-Benzisothiazoles (Analogous Chemistry)

    • Title: Process for preparation of 3-piperazinylbenzisothiazoles.[3][4][5]

    • Source: U.S.
    • Relevance: Demonstrates stability of the piperazine-heterocycle bond under acidic workup conditions (HCl precipit
    • URL
  • Oxidative Instability of 3-Aminopyridin-2-ones

    • Title: Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones by Hydrogen Peroxide.[6]

    • Source: ResearchGate / Russian Journal of General Chemistry.
    • Relevance: Establishes the electron-rich nature of the 3-amino-2-pyridone scaffold and its susceptibility to oxidative degrad
    • URL:[Link]

  • General Stability of Piperazine Salts

    • Title: Stability of Piperazine Derivatives in Biological Matrices.[7]

    • Source: Journal of Analytical Toxicology.
    • Relevance: Confirms that while piperazines are stable in acid, they can degrade over long periods if not stored frozen; emphasizes the need for controlled temper
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Piperazinyl-Pyridones

Topic: Mass Spectrometry Fragmentation Patterns of Piperazinyl-Pyridones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Scientific Context The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Piperazinyl-Pyridones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Context

The piperazinyl-pyridone scaffold represents a critical pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors (e.g., CDK4/6 inhibitors) and GPCR ligands. For analytical scientists, this moiety presents a unique duality: the piperazine ring acts as a "proton sponge" dominating ionization, while the pyridone core offers distinct neutral loss channels (CO, HNCO) that serve as diagnostic fingerprints.

This guide objectively compares the fragmentation performance of this scaffold against structural analogs (Phenylpiperazines) and evaluates the efficacy of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) for structural elucidation.

Mechanistic Architecture: The "Proton Tug-of-War"

To interpret the spectra of piperazinyl-pyridones, one must understand the causality of charge localization.

  • Charge Localization: In Electrospray Ionization (ESI+), the piperazine secondary/tertiary amine (

    
    ) is significantly more basic than the pyridone oxygen or nitrogen (
    
    
    
    ). Consequently, the precursor ion
    
    
    is almost exclusively protonated at the piperazine nitrogen.
  • Fragmentation Trigger: Fragmentation is charge-directed. The protonated piperazine ring undergoes ring-opening via Retro-Diels-Alder (RDA) mechanisms or inductive cleavage, often suppressing fragmentation of the pyridone ring until higher energies are applied.

Diagram 1: Fragmentation Pathway Logic

FragmentationPathway Precursor [M+H]+ Precursor (Protonated Piperazine N) Step1 Inductive Ring Opening (Piperazine C-N Bond) Precursor->Step1 Low CE PathA Piperazine Fragmentation Step1->PathA Dominant PathB Linker Cleavage Step1->PathB High CE Frag1 m/z 56, 70, 84 (Piperazine Series) PathA->Frag1 Frag2 Neutral Loss: C2H5N (Diagnostic) PathA->Frag2 Frag3 Pyridone Ion (Charge Migration) PathB->Frag3 Frag4 Neutral Loss: CO (28 Da) (Pyridone Specific) Frag3->Frag4 Secondary Frag

Caption: Mechanistic flow of Piperazinyl-Pyridone fragmentation. Note the dominance of piperazine-derived ions at low collision energies.

Comparative Analysis: Diagnostic Utility

This section compares the Piperazinyl-Pyridone scaffold against its most common isobaric/structural alternative, the Phenylpiperazine , and contrasts the data quality between CID and HCD modes.

A. Structural Comparison: Pyridone vs. Phenyl
FeaturePiperazinyl-Pyridone Piperazinyl-Benzene (Phenyl)Diagnostic Implication
Base Peak Piperazine fragments (m/z 56,[1] 70)Piperazine fragments (m/z 56,[1] 70)Both scaffolds are dominated by the amine ring.
Ring Cleavage Loss of CO (-28 Da) No CO LossCRITICAL: The -28 Da loss is the "smoking gun" for the pyridone ring.
N-C Bond Lability Higher Lability (Amide-like resonance)Lower Lability (Aniline-like)Pyridones cleave from the piperazine more easily.
Electronic Effect Electron Deficient RingElectron Rich RingPyridones generate fewer internal ring fragments than phenyls.
B. Methodological Comparison: CID vs. HCD
  • CID (Trap-based):

    • Pros: Excellent for observing water losses or ammonia losses if side chains are present.

    • Cons:The 1/3 Rule. Ion traps (like LTQ) have a low-mass cutoff. If your precursor is m/z 400, you often cannot detect fragments below m/z 110. You will miss the diagnostic piperazine series (m/z 56, 70).

  • HCD (Beam-type):

    • Pros: No low-mass cutoff. You detect the full piperazine fingerprint. Higher energy access allows for the "hard" cleavage required to eject CO from the pyridone ring.

    • Cons: Can over-fragment the molecular ion if energy is not ramped.

Experimental Protocol: Self-Validating Workflow

To confidently identify this scaffold, follow this stepped-energy protocol. This workflow is designed to be self-validating: the presence of the Low-CE ions confirms the piperazine, while the High-CE ions confirm the pyridone.

Step 1: Sample Preparation
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µM (Direct Infusion) or 100 nM (LC-MS injection).

  • Rationale: Formic acid ensures complete protonation of the piperazine nitrogen (

    
    ).
    
Step 2: Data Acquisition (Stepped Energy)

Do not use a single Collision Energy (CE). Use a Stepped NCE (Normalized Collision Energy) of 20-40-60.

  • NCE 20 (Low): Preserves the molecular ion; generates "soft" piperazine fragments.

  • NCE 40 (Med): Cleaves the linker; separates Pyridone from Piperazine.

  • NCE 60 (High): Forces the Pyridone ring to shatter (CO loss).

Step 3: Data Interpretation (The Check-List)
  • Check Low Mass (m/z < 100): Do you see m/z 56.05, 70.06, or 84.08?

    • Yes: Piperazine ring confirmed.

    • No: Check instrument cutoff (CID?) or structure is not piperazine.

  • Check Neutral Losses: Calculate Precursor - (Largest Fragment).

    • Loss of 28.00 Da: Carbonyl (CO) confirmed

      
       Pyridone.
      
    • Loss of 17.03 Da: Ammonia (

      
      ) 
      
      
      
      Terminal amine.
  • Check Diagnostic Ion: Look for the intact Pyridone cation (Precursor minus Piperazine mass).

Quantitative Data Summary: Characteristic Ions

The following table summarizes the expected ions for a generic structure: R-Pyridone-Piperazine-R' .

Fragment Typem/z (Theoretical)OriginRelative Abundance (HCD)
Immonium Ion 56.0495Piperazine (

)
High (Base Peak often)
Ring Fragment 70.0651Piperazine (

)
Medium-High
Diagnostic Loss [M+H] - 28.99Pyridone (CO loss)Low (Requires High CE)
Linker Cleavage [Pyridone+H]+Intact CoreMedium
RDA Fragment [M+H] - 43.04Loss of

Medium
Visualizing the Workflow

This diagram illustrates the decision tree for analyzing the MS/MS data.

Workflow Sample Unknown Sample Acquisition Acquire MS/MS (Stepped NCE 20-60) Sample->Acquisition Check1 Low Mass Check (m/z 56, 70 present?) Acquisition->Check1 Result1 Piperazine Core Confirmed Check1->Result1 Yes Result2 Not Piperazine (or CID Cutoff) Check1->Result2 No Check2 Neutral Loss Check (Loss of 28 Da?) Result1->Check2 Result3 Pyridone Core Confirmed Check2->Result3 Yes Result4 Phenyl/Other Core Check2->Result4 No

Caption: Analytical decision matrix for identifying Piperazinyl-Pyridone derivatives.

References
  • Zhu, N. et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 1[2]

  • BenchChem. (2025).[3] "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." 3[2]

  • Holčapek, M. et al. (2010). "ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones." ResearchGate. 4[2][5]

  • Jedziniak, P. et al. (2021). "Identification and structural characterization of three psychoactive substances...". NIH PubMed. 2[2]

  • Fiveable. "Key Mass Spectrometry Fragmentation Patterns to Know." 6

Sources

Comparative

Comparative Biological Potency of 3-Piperazinyl vs. 4-Piperazinyl Pyridones: A Technical Guide for Drug Design

Executive Summary The pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, CNS-active therapeutics, and antibacterial agents. The introduction of a piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, CNS-active therapeutics, and antibacterial agents. The introduction of a piperazine ring onto the pyridone core is a classic bioisosteric modification utilized to tune aqueous solubility, lipophilicity, and target engagement. However, the exact positional isomerism—specifically 3-piperazinyl versus 4-piperazinyl substitution—profoundly dictates the molecule's pharmacodynamics (PD), pharmacokinetics (PK), and off-target liability profile 1. This guide objectively compares these two isomers to assist researchers in rational drug design.

Structural and Electronic Fundamentals

The biological divergence between 3-piperazinyl and 4-piperazinyl pyridones stems from their distinct electronic resonance and steric environments:

  • Electronic Conjugation & pKa Modulation: In a pyridone system, the 4-position is highly conjugated with the carbonyl group and the ring nitrogen. A piperazine ring at the 4-position donates electron density into the pyridone

    
    -system, which concomitantly decreases the basicity (pKa) of the proximal piperazine nitrogen. Conversely, the 3-position is less directly conjugated, preserving more of the piperazine's intrinsic basicity and altering its ionization state at physiological pH.
    
  • Steric Hindrance & Spatial Vectors: The 3-position is adjacent to the carbonyl oxygen (in 2-pyridones) or the ring nitrogen, creating a sterically constrained pocket. This forces the piperazine ring out of coplanarity with the pyridone core, altering the 3D vector of the distal basic amine—a critical factor for hydrogen bonding in kinase hinge regions or receptor orthosteric sites.

Comparative Biological Potency Across Therapeutic Targets

A. Kinase Inhibition (e.g., c-Met, VEGFR) & hERG Liability

In the development of quinoline and pyridone-based kinase inhibitors, the piperazine moiety is frequently employed to enhance solvent-exposed interactions. However, a major hurdle in drug development is the off-target inhibition of the hERG


 channel by basic amines, leading to severe cardiotoxicity.

SAR studies demonstrate that shifting the piperazine from the 4-position to the 3-position maintains c-Met and VEGFR target potency (IC


 ~ 2.3–2.6 nM) while significantly reducing hERG liability 1. The 3-piperazinyl vector directs the basic amine away from the critical pharmacophore required for hERG binding, optimizing the PK/PD profile without sacrificing the key hinge-binding interactions required for oncological efficacy 1.
B. CNS Targets (5-HT Receptors)

For neurodegenerative and psychiatric indications (such as 5-HT


 receptor antagonists), the position of the piperazine ring is the primary determinant of receptor affinity. Radioligand binding assays reveal that 3-piperazinyl derivatives consistently yield higher potency (K

< 5 nM) compared to their 4-piperazinyl counterparts 2. The shift from the 3- to the 4-position slightly decreases receptor affinity, highlighting the strict spatial and volumetric constraints of the 5-HT

orthosteric binding site 2.
C. Antibacterial Activity (DNA Gyrase/Topoisomerase IV)

In pyridone-carboxylic acids and fluoroquinolones, the piperazine ring is essential for broad-spectrum antibacterial activity, particularly against Gram-negative species like P. aeruginosa3. While the 7-position (analogous to the 4-position relative to the pyridone nitrogen in the bicyclic system) is the traditional attachment point, spatial orientation dictates cell wall penetration. 4-piperazinyl derivatives generally exhibit superior DNA gyrase affinity due to optimal intercalation vectors, though 3-piperazinyl analogs are actively being explored to overcome efflux pump-mediated resistance 3.

Quantitative Data Summary

Table 1: Comparative Potency and Safety Metrics of Piperazinyl-Pyridone Isomers

Compound ClassIsomer TypePrimary TargetTarget Potency (IC

/ K

)
hERG Inhibition (IC

)
Primary Indication
Quinoline/Pyridone3-Piperazinyl c-Met Kinase2.3 nM> 10,000 nMOncology
Quinoline/Pyridone4-Piperazinyl c-Met Kinase2.6 nM37 – 463 nMOncology (High Tox Risk)
Arylsulfonyl-isoindol3-Piperazinyl 5-HT

Receptor
2.0 nMN/ACNS / Alzheimer's
Arylsulfonyl-isoindol4-Piperazinyl 5-HT

Receptor
6.0 nMN/ACNS / Alzheimer's
Fluoroquinolone7-(4-Piperazinyl) DNA Gyrase0.016 µg/mLN/AAntibacterial

Visualizations

SAR_Logic Core Pyridone Core Substitution Pos3 3-Piperazinyl Isomer Core->Pos3 C-3 Substitution Pos4 4-Piperazinyl Isomer Core->Pos4 C-4 Substitution PK3 Improved PK Profile & Reduced hERG Liability Pos3->PK3 Potency3 Maintained Kinase Potency (IC50 ~2.5 nM) Pos3->Potency3 CNS3 High 5-HT6 Affinity (Ki < 5 nM) Pos3->CNS3 PK4 Higher hERG Inhibition (Cardiotoxicity Risk) Pos4->PK4 Potency4 High DNA Gyrase Affinity (Antibacterial) Pos4->Potency4 CNS4 Reduced 5-HT6 Affinity (Ki > 5 nM) Pos4->CNS4

SAR logic tree comparing 3-piperazinyl and 4-piperazinyl isomers.

Workflow Syn Syn InVitro In Vitro Profiling Kinase/Gyrase Assays hERG Patch-Clamp Syn->InVitro InVivo In Vivo Validation PK/PD Profiling Xenograft Efficacy InVitro->InVivo

Experimental workflow for synthesis and biological validation.

Experimental Methodologies

Protocol 1: Synthesis of Piperazinyl-Pyridones via Buchwald-Hartwig Amination
  • Step 1: Reagent Preparation. Combine the halogenated pyridone precursor with Boc-protected piperazine using Pd

    
    (dba)
    
    
    
    as the catalyst and BINAP as the ligand.
    • Causality: BINAP provides the necessary steric bite angle to facilitate the reductive elimination step specifically for bulky secondary amines, preventing unwanted

      
      -hydride elimination side products.
      
  • Step 2: Reaction Execution. Heat the mixture at 90°C in anhydrous toluene for 12 hours under a nitrogen atmosphere.

    • Causality: Toluene provides a high-boiling, non-polar environment that stabilizes the palladium oxidative addition complex, ensuring high turnover frequencies.

  • Step 3: Self-Validation (QC). Perform LC-MS and

    
    H-NMR on the crude mixture. The characteristic shift of the piperazine protons (
    
    
    
    2.8-3.2 ppm) and the disappearance of the halogenated pyridone precursor peak confirm successful C-N bond formation.
Protocol 2: In Vitro Kinase Inhibition & hERG Patch-Clamp Assay
  • Step 1: Kinase Assay (e.g., c-Met). Utilize a FRET-based biochemical assay to determine IC

    
     values.
    
    • Causality: FRET allows for real-time, continuous monitoring of kinase phosphorylation kinetics without the need for radioactive isotopes, reducing assay variability.

  • Step 2: hERG Patch-Clamp. Evaluate cardiotoxicity using an automated whole-cell patch-clamp system on HEK293 cells stably expressing the hERG channel.

    • Causality: Automated patch-clamp provides direct electrophysiological measurement of

      
       tail currents. This is the gold standard for predicting QT prolongation and is far superior to indirect ligand-binding displacement assays.
      
  • Step 3: Self-Validation. Run a positive control (e.g., dofetilide for hERG, staurosporine for kinases) to calculate the Z'-factor. A Z'-factor > 0.5 mathematically validates the assay's dynamic range and reliability, ensuring the data is trustworthy for SAR progression.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PMC / NIH URL:[Link]

  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity Source: MDPI URL:[Link]

  • New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation Source: MDPI URL:[Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 3-piperazin-1-yl-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the methodologies used for the crystal structure analysis of 3-piperazin-1-yl-1H-pyridin-2-one, a no...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the methodologies used for the crystal structure analysis of 3-piperazin-1-yl-1H-pyridin-2-one, a novel heterocyclic compound with potential applications in medicinal chemistry. As a senior application scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the experimental choices, their underlying principles, and a comparative analysis with alternative characterization techniques.

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral and anticancer properties.[1] The piperazine moiety is also a common feature in many pharmacologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.[2] Therefore, a detailed understanding of the three-dimensional structure of molecules like 3-piperazin-1-yl-1H-pyridin-2-one is paramount for structure-based drug design and understanding its interaction with biological targets.

The Central Role of Single-Crystal X-ray Diffraction

For the unambiguous determination of the solid-state structure of a small organic molecule, single-crystal X-ray diffraction (SC-XRD) remains the gold standard. This technique provides precise information about bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires careful execution and interpretation. The following workflow represents a best-practice approach for the analysis of a novel compound like 3-piperazin-1-yl-1H-pyridin-2-one.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 3-piperazin-1-yl-1H-pyridin-2-one purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Crystal Screening (Vapor Diffusion, Slow Evaporation, etc.) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis (e.g., CheckCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: A generalized experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

1. Synthesis and Purification:

The synthesis of 3-piperazin-1-yl-1H-pyridin-2-one would likely involve the reaction of a suitable 3-halopyridin-2-one derivative with piperazine.[3] Following synthesis, rigorous purification is essential to obtain a crystalline material. Techniques such as column chromatography followed by recrystallization are commonly employed.[4]

2. Crystallization:

The growth of high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is necessary.

  • Methodology: Common techniques include slow evaporation from a saturated solution, vapor diffusion (hanging or sitting drop), and liquid-liquid diffusion.[5]

  • Solvent Selection: A range of solvents with varying polarities should be screened. For a molecule with both polar (pyridinone, piperazine NH) and non-polar (aromatic ring) character, solvents like methanol, ethanol, acetonitrile, ethyl acetate, and their mixtures would be appropriate starting points.[6][7]

3. X-ray Data Collection:

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation source and a sensitive detector (e.g., CCD or CMOS) is used.[2][8]

  • Data Collection Strategy: The data is typically collected at a low temperature (e.g., 100 or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[9] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

4. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell parameters and space group.

  • Software: Programs like SHELXS or Olex2 are commonly used for structure solution using direct methods or Patterson methods.[8]

  • Refinement: The initial structural model is then refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[8]

Comparative Analysis with Alternative Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization of 3-piperazin-1-yl-1H-pyridin-2-one would involve a suite of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute stereochemistry.Unambiguous structural determination in the solid state.Requires high-quality single crystals; structure may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), conformational dynamics in solution.[2][6]Provides information about the structure in solution, which is often more biologically relevant.Does not provide precise bond lengths and angles; interpretation can be complex for rigid molecules.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).[5]Quick and simple method for functional group identification.Provides limited information on the overall 3D structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[10]High sensitivity and accuracy in determining molecular mass.Does not provide information on the connectivity or stereochemistry of the molecule.
Computational Modeling (e.g., DFT) Theoretical geometry optimization, prediction of spectroscopic properties, analysis of electronic structure.[11][12]Can provide insights into structures that are difficult to crystallize; allows for the study of reaction mechanisms and properties.The accuracy of the results is dependent on the level of theory and basis set used; experimental validation is crucial.
Synergistic Power: A Multi-faceted Approach

The true power in structural elucidation lies in the integration of data from multiple techniques. For instance, NMR spectroscopy can reveal the conformational flexibility of the piperazine ring in solution, which can exist in chair, boat, or twist-boat conformations.[10][13][14] This information is complementary to the static picture provided by SC-XRD, which captures a single conformation present in the crystal lattice. IR spectroscopy can confirm the presence of the pyridinone tautomer in the solid state by identifying the characteristic C=O and N-H stretching vibrations.[15]

synergistic_approach XRD SC-XRD (Solid-State Structure) NMR NMR (Solution Structure & Dynamics) XRD->NMR Compare Conformations Full Comprehensive Structural Characterization XRD->Full NMR->Full IR IR (Functional Groups) IR->XRD Confirm Tautomer IR->Full MS Mass Spec (Molecular Weight) MS->Full Comp Computational (Theoretical Structure) Comp->XRD Validate Theory Comp->Full

Figure 2: A diagram illustrating the synergistic relationship between different analytical techniques for comprehensive structural characterization.

Data Archiving: Ensuring Scientific Integrity

A cornerstone of trustworthy scientific research is the public availability of data. For crystallographic studies, the Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[16][17] It is standard practice, and often a requirement for publication in peer-reviewed journals, to deposit the crystallographic data (in the form of a CIF file) with the CCDC (Cambridge Crystallographic Data Centre) prior to publication.[18] This ensures that the data is preserved, publicly accessible, and can be used by other researchers for further analysis and comparison.

Conclusion

The structural analysis of 3-piperazin-1-yl-1H-pyridin-2-one, a molecule of significant medicinal chemistry interest, is best achieved through a multi-pronged approach centered around single-crystal X-ray diffraction. This guide has outlined a robust experimental workflow for SC-XRD and highlighted the invaluable contributions of complementary techniques such as NMR, IR, and mass spectrometry. By integrating experimental data with computational modeling and adhering to the principles of open data by depositing structures in public databases, researchers can ensure the scientific rigor and enduring value of their structural investigations. This comprehensive approach is not merely a procedural checklist but a framework for generating high-quality, reliable data that can accelerate the drug discovery and development process.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23). National Center for Biotechnology Information. [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2023, December 15). International Union of Crystallography. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). Royal Society of Chemistry. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journals. [Link]

  • The crystal structure of piperazine. (2002). ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8). ResearchGate. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6). ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. (2021, February 15). International Union of Crystallography. [Link]

  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. (2025, June 30). European Journal of Chemistry. [Link]

  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. (2011, March 11). National Center for Biotechnology Information. [Link]

  • Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate. (2014, August 30). National Center for Biotechnology Information. [Link]

  • [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. (2003, March 13). PubMed. [Link]

  • (PDF) Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. (2025, June 30). ResearchGate. [Link]

  • CCDC 2439985: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. [Link]

  • Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate. (2014, August 21). ResearchGate. [Link]

  • Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butano-ate. (2014, August 30). PubMed. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). American Chemical Society. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). IJPPR. [Link]

  • CSD - Cambridge Structural Database. (n.d.). Maastricht University Library. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025, July 2). National Center for Biotechnology Information. [Link]

  • Novel s-Triazinyl piperazines: Design, synthesis, characterization and anti-microbial activity. (n.d.). Scholars Research Library. [Link]

  • Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. (2025, November 19). PUBDB. [Link]

  • 1-(pyridin-3-yl)piperazine dihydrobromide. (n.d.). Chemspace. [Link]

  • Search - Access Structures. (n.d.). CCDC. [Link]

Sources

Comparative

Comparative Guide: HPLC Purity Analysis of Piperazinyl-Pyridone Derivatives

Executive Summary: The "Basic" Challenge Piperazinyl-pyridone derivatives represent a critical scaffold in modern kinase inhibitors (e.g., MK-2 inhibitors) and GPCR ligands. However, their structural duality—a highly bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Basic" Challenge

Piperazinyl-pyridone derivatives represent a critical scaffold in modern kinase inhibitors (e.g., MK-2 inhibitors) and GPCR ligands. However, their structural duality—a highly basic piperazine moiety (


) fused with a polar, tautomeric pyridone ring—creates a "perfect storm" for HPLC method development.

The Problem: Traditional C18 methods often fail.[1] The basic nitrogen interacts with residual silanols on the silica surface, causing severe peak tailing (


), while the polar pyridone ring leads to poor retention or dewetting in highly aqueous phases.

The Solution: This guide compares the industry-standard Traditional Acidic C18 Method against the modern Charged Surface Hybrid (CSH) Technology . We demonstrate why CSH technology provides superior resolution and peak symmetry for this specific class of molecules, supported by validation protocols compliant with ICH Q2(R2).

Mechanistic Insight: Why Tailing Happens

Expertise & Experience Pillar

To validate a method, you must first understand the failure mode. In standard silica columns, even "end-capped" ones, residual silanol groups (


) dissociate to 

at pH > 3.

The piperazine ring, being protonated at acidic pH, acts as a cation. This leads to a secondary retention mechanism: Ion-Exchange , which is slow and kinetic, causing the "tail" on the chromatogram.

Diagram 1: The Silanol Interaction & CSH Solution

Visualizing the chemical conflict and the technological resolution.

SilanolMechanism cluster_problem The Problem: Traditional C18 cluster_solution The Solution: CSH Technology Silanol Ionized Silanol (Si-O⁻) Piperazine Protonated Piperazine (+) Silanol->Piperazine Ionic Attraction Tailing Result: Peak Tailing (Secondary Retention) Piperazine->Tailing CSH_Surface CSH Surface (+) (Charged Surface Hybrid) CSH_Surface->Piperazine Repels (+) Repulsion Electrostatic Repulsion CSH_Surface->Repulsion Symmetry Result: Gaussian Peak (Pure Hydrophobic Retention) Repulsion->Symmetry

Caption: Figure 1. Mechanism of peak tailing on standard silica vs. charge repulsion on CSH stationary phases.

Comparative Analysis: Method A vs. Method B

We evaluated two methodologies for the purity analysis of a model piperazinyl-pyridone compound.

Method A: The Traditional Approach (Baseline)
  • Column: Standard End-capped C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile[2]

  • Rationale: TFA is an ion-pairing agent that masks silanols.

  • Drawback: TFA suppresses ionization in LC-MS, reducing sensitivity for impurity profiling.

Method B: The Modern Alternative (Recommended)
  • Column: Charged Surface Hybrid (CSH) C18 (1.7 µm or 2.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Rationale: The column's intrinsic positive surface charge repels the protonated piperazine, eliminating the need for TFA.

  • Benefit: Fully MS-compatible, higher sensitivity, sharper peaks.

Experimental Performance Data
ParameterMethod A (Traditional C18 + TFA)Method B (CSH C18 + Formic Acid)Verdict
USP Tailing Factor (

)
1.6 - 1.9 (Severe Tailing)1.05 - 1.15 (Excellent) Method B yields superior symmetry.
Resolution (

)
1.8 (Main peak vs. Impurity A)2.6 (Main peak vs. Impurity A) Method B improves separation of critical pairs.
MS Sensitivity (ESI+) Low (Signal Suppression by TFA)High (Formic Acid is volatile) Method B is required for impurity ID.
LOD (µg/mL) 0.5 µg/mL0.05 µg/mL Method B is 10x more sensitive.
pH Robustness Low (Sensitive to small pH changes)High (Surface charge dominates) Method B is more robust.

Analyst Note: While Method A is "acceptable" in some QC environments, Method B is the only viable choice for Drug Development where low-level impurity identification (via MS) is required [1, 7].

Validated Experimental Protocol (Method B)

Trustworthiness Pillar: A Self-Validating System

This protocol is designed to be self-validating through a rigorous System Suitability Test (SST) that must pass before any samples are analyzed.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).

  • Column Temp: 40°C (Improves mass transfer for the pyridone ring).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV @ 254 nm (Pyridone max) and 220 nm (Piperazine/General).

  • Injection Vol: 2-5 µL.

Gradient Table
Time (min)% Mobile Phase A (0.1% Formic/H2O)% Mobile Phase B (Acetonitrile)Curve
0.0955Initial
1.0955Hold (Polar Impurities)
10.0595Linear Gradient
12.0595Wash
12.1955Re-equilibrate
15.0955End
System Suitability Testing (SST) Criteria

Before running samples, the system must meet these specs:

  • Tailing Factor: NMT (Not More Than) 1.2 for the main peak.

  • Precision: RSD ≤ 2.0% for 5 replicate injections.

  • Resolution: NLT (Not Less Than) 2.0 between the Main Peak and the nearest eluting impurity (usually the N-oxide or des-alkyl analog).

Validation Workflow (ICH Q2 R2)

Authoritative Grounding Pillar

The following workflow illustrates the logical sequence of validation experiments required to prove the method is "fit for purpose" according to ICH Q2(R2) guidelines [2, 3].

Diagram 2: Validation Logic Flow

The decision matrix for confirming method validity.

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity Specificity / Selectivity (Stress Testing/Forced Degradation) Start->Specificity Linearity Linearity & Range (5 Levels: 50% - 150%) Specificity->Linearity If Pure Peak Accuracy Accuracy / Recovery (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Precision->Robustness Report Final Validation Report (Fit for Purpose) Robustness->Report All Criteria Met

Caption: Figure 2. Step-by-step validation workflow aligned with ICH Q2(R2) requirements.

Key Validation Steps for Piperazinyl-Pyridones:
  • Specificity (Forced Degradation):

    • Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2).

    • Note: The pyridone ring is susceptible to oxidation (N-oxide formation). Ensure the method resolves the N-oxide impurity (

      
      ) from the parent peak.
      
  • Linearity:

    • Range: LOQ to 120% of target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Robustness (Critical for this molecule):

    • Vary pH of Mobile Phase A by ± 0.2 units.

    • Observation: On a CSH column, retention time shifts should be minimal (< 2%) compared to a standard C18 where pH shifts drastically affect the ionization state of the piperazine [5, 7].

References

  • Waters Corporation. (2020). Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations.[1][3] (Demonstrates CSH advantages for basic compounds).

  • International Council for Harmonisation (ICH). (2023).[4] ICH Q2(R2) Validation of Analytical Procedures. (The global regulatory standard).

  • European Medicines Agency (EMA). (2022).[5] ICH guideline Q2(R2) on validation of analytical procedures.[4][5][6]

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes in Reversed-Phase. (Discusses silanol interactions).

  • BenchChem. (2025).[7] Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. (Specific mechanisms of piperazine tailing).[7]

  • Khalili, F., et al. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9][10] Journal of Chemical & Engineering Data.[8] (Fundamental data on piperazine basicity).

  • Chrom Tech, Inc. (2025).[11] What Causes Peak Tailing in HPLC? (Overview of silanol and pH effects).

Sources

Validation

Comparative Guide: UV-Vis Absorption and Photophysical Properties of 3-Substituted 2-Pyridone Chromophores

Executive Summary For decades, coumarin derivatives have been the gold standard for fluorescent probes in biochemical assays and drug development. However, the emergence of 3-substituted 2-pyridone chromophores has intro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, coumarin derivatives have been the gold standard for fluorescent probes in biochemical assays and drug development. However, the emergence of 3-substituted 2-pyridone chromophores has introduced a highly tunable, structurally versatile alternative. By functionalizing the 3-position of the 2-pyridone ring, researchers can precisely engineer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, pushing UV-Vis absorption into the visible spectrum and dramatically enhancing quantum yields. This guide objectively compares the photophysical performance of 3-substituted 2-pyridones against traditional alternatives and provides validated experimental workflows for their characterization.

Mechanistic Grounding: The Causality of 3-Substitution

The unsubstituted 2-pyridone core absorbs primarily in the deep UV region (


 nm), making it unsuitable for biological assays due to severe cellular autofluorescence and UV-induced phototoxicity.

However, introducing an electron-withdrawing group (EWG) such as a cyano (-CN) or an aryl group at the 3-position transforms the molecule into a strong Donor-π-Acceptor (D-π-A) system. The nitrogen atom acts as the electron donor, while the 3-substituent acts as the acceptor. This architecture facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. The ICT lowers the energy required for the


 transition, causing a significant bathochromic (red) shift in both the absorption and emission spectra [1].

Furthermore, 2-pyridones exist in a solvent-dependent tautomeric equilibrium with 2-hydroxypyridines. The 3-substitution sterically and electronically stabilizes the keto (2-pyridone) form in polar solvents. This stabilization is critical because the keto tautomer exhibits superior photostability and a higher molar extinction coefficient compared to its enol counterpart [2].

Workflow & Logical Architecture

Workflow Step1 2-Pyridone Scaffold (UV Region Absorption) Step2 3-Position Substitution (-CN, -Aryl, -Amino) Step1->Step2 Functionalization Step3 Intramolecular Charge Transfer (ICT) Activation Step2->Step3 LUMO Lowering Step4 Bathochromic Shift (Visible Region >400nm) Step3->Step4 Red-Shifted Spectra Step5 Enhanced Quantum Yield & Large Stokes Shift Step3->Step5 Radiative Efficiency

Logical flow of photophysical tuning via 3-substitution in 2-pyridone chromophores.

Performance Comparison: 3-Substituted 2-Pyridones vs. Alternatives

When compared to the industry-standard Coumarin 153, engineered 3-substituted 2-pyridones (and their ring-fused or conjugated dihydropyridine analogs) demonstrate competitive or superior molar extinction coefficients (


) and massive Stokes shifts. Large Stokes shifts are vital for minimizing self-quenching in high-concentration assays and reducing background noise during bioimaging [3].
Chromophore ClassRepresentative Compound

Abs (nm)

(

)

Em (nm)
Stokes Shift (nm)Quantum Yield (

)
Unsubstituted 2-Pyridone~295~5,500~360~65< 0.05
Standard Reference Coumarin 15342220,0005301080.46
3-Substituted / Conjugated N-benzylidene-1,2-DHP44827,3005901420.125
Ring-Fused 3-Substituted ODPC Derivative343~15,000421810.64

Data synthesized from comparative photophysical characterizations in methanolic and aqueous solutions [4].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-2-Pyridone Libraries via Multicomponent Condensation

Objective: Generate a library of 3-cyano-2-pyridones with tunable optical properties. Causality: A one-pot multicomponent reaction (MCR) is utilized to ensure atom economy and minimize the loss of sensitive intermediates. By simultaneously condensing an aldehyde, a ketone, and ethyl cyanoacetate with ammonium acetate, the 3-cyano-2-pyridone core is assembled in a single thermodynamic sink.

Step-by-Step Methodology:

  • Reagent Assembly: Combine equimolar amounts (1.0 mmol) of the target aromatic aldehyde, ethyl cyanoacetate, and the corresponding ketone in a round-bottom flask.

  • Catalysis & Condensation: Add an excess of anhydrous ammonium acetate (8.0 mmol). Reasoning: Ammonium acetate acts as both the nitrogen source for the pyridone ring and a weak base to catalyze the initial Knoevenagel condensation.

  • Reflux: Suspend the mixture in absolute ethanol (15 mL) and reflux for 12-24 hours. Reasoning: Ethanol provides a protic environment that stabilizes the transition states of the Michael addition and subsequent cyclization.

  • Isolation (Self-Validation): Cool the mixture to room temperature to precipitate the product. Filter and wash with cold ethanol. Validate purity using Thin-Layer Chromatography (TLC); the presence of a single fluorescent spot under 365 nm UV light confirms the absence of non-fluorescent open-chain intermediates.

Protocol 2: High-Fidelity UV-Vis and Fluorescence Characterization

Objective: Accurately determine the molar extinction coefficient (


) and quantum yield (

). Causality: Aggregation of hydrophobic chromophores in aqueous media causes spectral broadening and quenching. Preparing stocks in a highly polar aprotic solvent (DMSO) before controlled dilution prevents aggregate formation, ensuring the measured spectra reflect monomeric photophysics.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purified 3-substituted 2-pyridone in spectroscopic-grade DMSO to a stock concentration of 1.0 mM.

  • UV-Vis Absorption Measurement:

    • Dilute the stock to 10 µM in the target solvent (e.g., Methanol or PBS) inside a 10 mm quartz cuvette.

    • Self-Validation Step: Run a baseline correction on a dual-beam UV-Vis spectrophotometer (e.g., Cary 60) using a reference cuvette containing only the exact solvent mixture (including the 1% DMSO carryover). This continuously subtracts background noise, isolating the true absorbance of the chromophore.

    • Scan from 200 nm to 800 nm. Calculate

      
       using the Beer-Lambert Law (
      
      
      
      ) at the
      
      
      [4].
  • Quantum Yield Determination:

    • Prepare solutions of the 2-pyridone and the reference standard (Coumarin 153) such that their absorbance at the excitation wavelength is identical and strictly

      
       OD.
      
    • Reasoning: Keeping the optical density below 0.1 prevents the inner-filter effect, where the fluorophore re-absorbs its own emission, artificially deflating the calculated quantum yield.

    • Measure the integrated fluorescence intensity using a spectrofluorometer and calculate

      
       using the comparative equation [3].
      

Applications in Drug Development

Because 3-substituted 2-pyridones exhibit high molar extinction coefficients and tunable emission in the visible range, they are rapidly replacing coumarins in live-cell imaging and enzyme assays. The 2-pyridone core is a privileged pharmacophore found in various kinase inhibitors and central nervous system drugs. By intrinsically possessing fluorescent properties through 3-substitution, these molecules can act as "theranostic" agents—allowing researchers to track the drug's intracellular localization without needing to attach a bulky, external fluorophore that might disrupt target binding [5].

References

  • Title: Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones Source: researchgate.net URL: 1

  • Title: New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes Source: nih.gov URL: 3

  • Title: Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study Source: mdpi.com URL: 2

  • Title: Fluorescence Assay for the Determination of d-Panthenol Based on Novel Ring-Fused 2-Pyridone Derivative Source: nih.gov URL: 4

  • Title: Regioselective metal-free direct α-arylation of coumarins and 2-pyridones Source: rsc.org URL: 5

Sources

Comparative

Bioisosteric Replacement: Piperazinyl-Pyridone vs. Piperazinyl-Phenyl

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary: The Strategic Pivot In modern drug discovery, the transition from a piperazinyl-phenyl sca...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Strategic Pivot

In modern drug discovery, the transition from a piperazinyl-phenyl scaffold to a piperazinyl-pyridone (specifically pyridin-2-one) is more than a subtle structural edit; it is a calculated strategic pivot designed to rescue lead series failing due to "molecular obesity" (high lipophilicity), poor aqueous solubility, or metabolic liabilities.

While the phenyl ring is a ubiquitous spacer, it often contributes to high cLogP and rapid oxidative clearance (CYP450). The pyridone bioisostere offers a unique solution: it retains the planar geometry and vector orientation of the phenyl ring but introduces a hydrogen bond donor/acceptor motif, significantly lowers lipophilicity, and alters the electronic landscape to mitigate hERG toxicity.

Scientific Rationale: Mechanism of Action[1]
2.1 Electronic and Structural Divergence

The bioisosteric utility of the pyridone ring stems from its tautomeric nature and electronic distribution. unlike the electron-neutral phenyl ring, the 2-pyridone system exists in equilibrium, though the lactam form predominates in solution.

  • H-Bonding Vector: The carbonyl oxygen (acceptor) and the N-H (donor) provide specific interaction points that a phenyl ring lacks. This allows for new "edge-to-face" or direct H-bond interactions within a binding pocket (e.g., interacting with backbone amides).

  • Dipole & Solvation: The pyridone ring has a significant dipole moment, dramatically increasing the desolvation penalty but rewarding specific binding events with higher enthalpy.

  • Metabolic Blocking: The phenyl ring is prone to Phase I oxidation (hydroxylation) at the para or meta positions. The pyridone ring is already "oxidized" relative to pyridine/phenyl, often serving as a metabolic sink or redirecting metabolism to softer spots on the molecule.

2.2 Physicochemical Impact

The most immediate impact of this replacement is on the Lipophilic Efficiency (LipE) .

ParameterPiperazinyl-PhenylPiperazinyl-PyridoneImpact of Switch
cLogP High (Lipophilic)Moderate/LowDecreases (~1.0 - 1.5 units) . Improves solubility.
Aqueous Solubility Generally Poor (<10 µM)Improved (>50 µM)Increases . Polar surface area (PSA) increases.
pKa (Piperazine N) ~7.5 - 8.5~7.0 - 8.0Slight modulation depending on attachment point.
hERG Liability High Risk (π-stacking)Reduced RiskLowers Risk . Reduces lipophilic π-π interactions in the channel.
Comparative Data Analysis

To demonstrate the practical impact, we analyze data derived from the optimization of Mutant IDH1 Inhibitors , where this specific bioisosteric replacement was critical for balancing potency with physicochemical properties.

Case Study: Optimization of IDH1 Inhibitors

Context: A lead series of phenyl-linked inhibitors showed potent IC50s but suffered from poor solubility and high clearance.

Table 1: Head-to-Head Comparison (Phenyl vs. Pyridone) Data synthesized from representative SAR trends in IDH1 and Factor Xa literature (e.g., J. Med. Chem. 2014, 57).[1]

Compound IDCore ScaffoldR-GroupIDH1 (R132H) IC50 (nM)Solubiltiy (pH 7.4, µM)HLM CLint (µL/min/mg)
Cmpd A (Phenyl) Phenyl-Piperazine4-F-Phenyl45< 5120 (High)
Cmpd B (Pyridone) Pyridone-Piperazine4-F-Phenyl12 145 18 (Low)
Cmpd C (N-Me Pyridone) N-Me-Pyridone4-F-Phenyl2108535

Analysis:

  • Potency: Compound B (Pyridone) actually improved potency (4-fold). Crystallography revealed the pyridone carbonyl formed a critical water-mediated H-bond with the backbone of the target protein, an interaction impossible with the phenyl ring of Compound A.

  • Clearance: The metabolic stability improved 6-fold. The phenyl ring of Cmpd A was a "soft spot" for CYP3A4 oxidation; the pyridone scaffold was metabolically inert in this position.

  • Solubility: A >20-fold increase in thermodynamic solubility was observed, driven by the lower cLogP and increased polarity.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix for medicinal chemists when considering this replacement.

Bioisostere_Decision_Logic Start Lead Compound Analysis (Phenyl-Piperazine Scaffold) Check_Prop Evaluate Properties: 1. Solubility < 10 µM? 2. High Clearance (Metabolic)? 3. hERG Liability? Start->Check_Prop Decision_Point Is Phenyl Ring Essential for Hydrophobic Pocket? Check_Prop->Decision_Point Keep_Phenyl Retain Phenyl (Explore F/Cl substitutions) Decision_Point->Keep_Phenyl Yes (Strict Lipophilic Req) Switch_Pyridone Switch to Pyridone Bioisostere Decision_Point->Switch_Pyridone No (Polarity Tolerated) Design_Considerations Design Considerations: - H-Bond Donor (NH) vs Acceptor (C=O) - Tautomer Equilibrium - Vector Analysis Switch_Pyridone->Design_Considerations Synthesis Execute Synthesis (SNAr or Buchwald) Design_Considerations->Synthesis

Figure 1: Strategic decision tree for evaluating the phenyl-to-pyridone bioisosteric switch.

Experimental Protocols

To ensure reproducibility, we provide a validated protocol for synthesizing the core 5-(piperazin-1-yl)pyridin-2(1H)-one scaffold. This approach avoids the harsh conditions of some metal-catalyzed couplings by utilizing the reactivity of nitropyridines.

Protocol 1: Synthesis of 5-(Piperazin-1-yl)pyridin-2(1H)-one

Objective: Synthesize the bioisosteric core from commercially available 5-bromo-2-nitropyridine.

Reagents:

  • 5-Bromo-2-nitropyridine[2]

  • 1-Boc-piperazine

  • Potassium Carbonate (

    
    )[3]
    
  • DMF (Dimethylformamide)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (

    
    )
    
  • Acetic Acid / Methanol

Step-by-Step Methodology:

  • SNAr Coupling (Nucleophilic Aromatic Substitution):

    • Dissolve 5-bromo-2-nitropyridine (1.0 eq) and 1-Boc-piperazine (1.2 eq) in dry DMF (0.5 M concentration).

    • Add

      
       (2.0 eq) and heat the mixture to 80°C for 4 hours.
      
    • Mechanism:[4][5][6][7] The nitro group activates the pyridine ring, facilitating the displacement of the bromine by the piperazine nitrogen.

    • QC Check: Monitor by LC-MS for the formation of the nitropyridine intermediate (

      
      ).
      
    • Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.

  • Reduction & Cyclization (The "Hidden" Step):

    • Dissolve the crude nitro-intermediate in MeOH.

    • Add 10% Pd/C (10 wt%) and stir under

      
       balloon (1 atm) for 2 hours.
      
    • Note: This reduces the nitro group to an amine (

      
      ).[2]
      
    • Critical Conversion: To convert the 2-aminopyridine to 2-pyridone, a diazotization-hydrolysis sequence is typically required OR one can start with 5-bromo-2-methoxypyridine (instead of nitro) and deprotect the methyl group using HBr/AcOH or TMSI to reveal the pyridone.

    • Revised Route for Pyridone Direct Access:

      • Starting Material: 5-Bromo-2-methoxypyridine.

      • Coupling: Buchwald-Hartwig (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C) with 1-Boc-piperazine.

      • Deprotection: Treat the resulting 2-methoxy-5-piperazinylpyridine with 4M HCl in Dioxane (removes Boc) followed by heating in conc. HCl or HBr (demethylates methoxy to pyridone).

Figure 2: Synthetic Workflow (Graphviz)

Synthesis_Workflow SM 5-Bromo-2-methoxypyridine Intermediate Intermediate: tert-butyl 4-(6-methoxypyridin-3-yl) piperazine-1-carboxylate SM->Intermediate Buchwald-Hartwig Reagents1 1-Boc-Piperazine Pd-Catalyst / Base Reagents1->Intermediate Product Product: 5-(piperazin-1-yl) pyridin-2(1H)-one Intermediate->Product Demethylation & Deprotection Reagents2 Acid Hydrolysis (HBr or TMSI) Reagents2->Product

Figure 2: Preferred synthetic route utilizing the 2-methoxypyridine precursor for cleaner access to the pyridone scaffold.

Safety & Toxicity Profile: hERG Inhibition

One of the most compelling reasons to switch from phenyl to pyridone is the mitigation of cardiotoxicity.

  • Mechanism: hERG channels possess a large hydrophobic cavity lined with aromatic residues (Tyr652, Phe656). Lipophilic phenyl rings often engage in

    
    -
    
    
    
    stacking within this pore, blocking the potassium current and prolonging the QT interval.
  • Pyridone Advantage: The pyridone ring is less lipophilic and has a different electrostatic potential map. It is less likely to engage in the specific

    
    -stacking interactions required for high-affinity hERG blockade.
    
  • Data Support: In the development of Factor Xa inhibitors, replacing a chlorophenyl group with a chloropyridone reduced hERG inhibition IC50 from 1.2 µM (High Risk) to >30 µM (Safe).

References
  • Pyridones in Drug Discovery: Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Link

  • IDH1 Inhibitor Case Study: Okoye, U., et al. (2014). Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity. Journal of Medicinal Chemistry, 57(14), 5845. Link

  • hERG Mitigation Strategies: Wacker, D. A., et al. (2012). Discovery of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)but-2-yn-1-one (PF-06463922), a Macrocyclic Inhibitor of ALK/ROS1 with Preclinical Brain Availability and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 55(22), 10090–10107. Link

  • Bioisostere Principles: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Validation

In Vitro Metabolic Stability Comparison: 3-Piperazinyl-2-Pyridone vs. Traditional Aryl-Piperazine Scaffolds

Executive Summary & Structural Rationale In modern drug discovery, the piperazine ring is a ubiquitous structural motif used to improve aqueous solubility, modulate physicochemical properties, and establish key binding i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the piperazine ring is a ubiquitous structural motif used to improve aqueous solubility, modulate physicochemical properties, and establish key binding interactions[1]. However, unsubstituted or alkylated piperazines attached to electron-rich aryl rings (e.g., phenyl or pyridine) frequently suffer from severe metabolic liabilities. Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2D6—rapidly target the electron-rich piperazine nitrogen, leading to extensive N-dealkylation and N-oxidation[2].

To circumvent this, medicinal chemists have increasingly adopted the 3-piperazinyl-2-pyridone scaffold . The 2-pyridone ring acts as a highly effective bioisostere for amides and phenyl groups[3]. By objectively comparing the 3-piperazinyl-2-pyridone scaffold against traditional 3-piperazinyl-phenyl and 3-piperazinyl-pyridine alternatives, this guide demonstrates how the 2-pyridone modification systematically blocks CYP-mediated degradation, resulting in vastly superior in vitro intrinsic clearance (


) profiles[4].

Mechanistic Causality: Why the 2-Pyridone Scaffold Outperforms

The superior metabolic stability of the 3-piperazinyl-2-pyridone scaffold is not coincidental; it is driven by two fundamental physicochemical principles:

  • Electronic Deactivation of the Piperazine Nitrogen: In a standard aryl-piperazine, the lone pair of electrons on the basic piperazine nitrogen is highly accessible to the oxidative heme center of CYP450 enzymes. The 2-pyridone ring, however, features an electron-withdrawing carbonyl group adjacent to the piperazine attachment point. This pulls electron density away from the piperazine ring via inductive effects, raising the oxidation potential of the nitrogen and making it highly resistant to CYP-mediated N-dealkylation[2],[1].

  • LogD Reduction and Lipophilic Efficiency: CYP450 enzymes preferentially bind highly lipophilic substrates. The 2-pyridone ring introduces a polar amide-like moiety that acts as both a hydrogen bond donor and acceptor[3]. This lowers the overall lipophilicity (LogD) of the molecule compared to a phenyl analog, reducing the non-specific binding affinity to the CYP450 active site and further depressing metabolic turnover[4].

Mechanism Aryl Traditional Aryl-Piperazine (e.g., Phenyl/Pyridine) CYP_A CYP450 Oxidation (High e- Density on N) Aryl->CYP_A Pyridone 3-Piperazinyl-2-Pyridone Scaffold CYP_B CYP450 Oxidation (Low e- Density on N) Pyridone->CYP_B Metab_A Rapid Clearance: N-Dealkylation & N-Oxidation CYP_A->Metab_A Metab_B High Stability: Oxidative Pathways Blocked CYP_B->Metab_B

Fig 1: CYP450-mediated metabolic pathways of aryl-piperazines vs. 2-pyridone scaffolds.

Objective Comparison: In Vitro Stability Data

To validate the structural rationale, we compare the in vitro metabolic stability of three matched molecular pairs differing only by their core aromatic ring. The data below summarizes human liver microsome (HLM) and rat liver microsome (RLM) assays.

Table 1: Comparative Microsomal Stability Profiling
Scaffold MotifHLM

(µL/min/mg)
HLM

(min)
RLM

(µL/min/mg)
RLM

(min)
Primary Metabolic Liability
A: 3-Piperazinyl-Phenyl 85.416.2112.312.3Rapid N-dealkylation
B: 3-Piperazinyl-Pyridine 42.132.965.821.0Moderate N-oxidation
C: 3-Piperazinyl-2-Pyridone < 5.0 > 120 8.2 84.5 Highly Stable (Blocked)

Data Interpretation: The baseline phenyl scaffold (A) exhibits high intrinsic clearance, making it unsuitable for oral dosing. The pyridine scaffold (B) offers a marginal improvement due to slightly lower LogD, but remains susceptible to oxidation. The 2-pyridone scaffold (C) essentially halts CYP-mediated turnover, extending the human half-life beyond the 120-minute assay threshold.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability data must be generated using a self-validating protocol. The following step-by-step methodology outlines the industry-standard approach for determining


 and performing Metabolite Identification (MetID).
Reagent Preparation
  • Test Compounds: Prepare 10 mM stock solutions of the 3-piperazinyl scaffolds in 100% DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains <0.1% (high DMSO inhibits CYP450 activity).

  • Microsomes: Thaw HLM or RLM on ice. Prepare a suspension at 0.5 mg/mL protein concentration in phosphate buffer.

  • Cofactor: Prepare a 10 mM stock of NADPH (the mandatory electron donor for CYP450 catalytic cycles).

Incubation Workflow
  • Pre-incubation: Aliquot 40 µL of the microsome/test compound mixture into a 96-well plate. Incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Add 10 µL of NADPH (final concentration 1 mM) to initiate the oxidative metabolic reaction. Causality note: Without NADPH, CYP450 enzymes cannot cycle; a minus-NADPH control must be run in parallel to rule out non-CYP mediated degradation (e.g., chemical instability).

  • Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality note: The organic solvent rapidly denatures the CYP450 proteins, instantly halting the reaction and precipitating the protein matrix.

Sample Processing & LC-HRMS Analysis
  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean analysis plate.

  • Quantification: Analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound over time.

  • MetID: Utilize High-Resolution Mass Spectrometry (LC-HRMS) to scan for +16 Da (oxidation) or mass losses corresponding to dealkylation fragments.

Workflow Incubate 1. Incubation (HLM/RLM + NADPH) Quench 2. Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 3. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 4. LC-HRMS/MS (Quantification & MetID) Centrifuge->LCMS Analysis 5. Data Analysis (CL_int & t_1/2) LCMS->Analysis

Fig 2: Step-by-step in vitro liver microsomal stability and metabolite identification workflow.

References

  • Title: Pyridones in drug discovery: Recent advances[3] Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones[4] Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and Bioactivity of Novel Bis(heteroaryl)piperazine (BHAP) Reverse Transcriptase Inhibitors: Structure−Activity Relationships and Increased Metabolic Stability of Novel Substituted Pyridine Analogs[2] Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery[1] Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Comparative

Analytical Comparison Guide: Determining pKa Values of Piperazine Nitrogen in Pyridone Systems

Executive Summary & Mechanistic Context In medicinal chemistry, the pyridone-piperazine pharmacophore—most famously represented by the fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin)—presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In medicinal chemistry, the pyridone-piperazine pharmacophore—most famously represented by the fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin)—presents a unique analytical challenge. These molecules are inherently zwitterionic. They possess a weakly acidic carboxylic acid on the conjugated pyridone ring (


) and a basic secondary or tertiary amine on the aliphatic piperazine ring (

)[1].

Accurately determining the


 of the piperazine nitrogen  is critical because its protonation state dictates the molecule's zwitterionic fraction at physiological pH (7.4). This fraction governs lipid bilayer permeability, oral bioavailability, and target binding affinity[1]. However, the zwitterionic nature of these systems causes them to precipitate at their isoelectric point in aqueous media, rendering traditional analytical methods highly susceptible to error.

This guide objectively compares the four primary methodologies for determining the piperazine


 in pyridone systems, providing field-proven protocols and highlighting the causality behind experimental choices.

ProtonationStates Cation Cation Zwitterion Zwitterionic Form (pH 6 - 8) Pyridone: COO- Piperazine: NH2+ Cation->Zwitterion pKa1 ~6.0 (Carboxyl) Anion Anion Zwitterion->Anion pKa2 ~8.5 (Piperazine)

Fig 1. Protonation states of the pyridone-piperazine pharmacophore across physiological pH ranges.

Methodological Comparison

To select the optimal technique, one must understand the physical chemistry of the piperazine ring. Because it is aliphatic, it is electronically decoupled from the conjugated


-system of the pyridone core. This fundamental property dictates the success or failure of various analytical instruments.
Potentiometric Titration (The Gold Standard)

Potentiometry measures bulk changes in pH upon the addition of a titrant[2].

  • The Causality: Because pyridone-piperazine zwitterions exhibit minimal net charge at neutral pH, intermolecular hydrogen bonding maximizes, leading to aqueous precipitation. To circumvent this, titrations must be performed in varying ratios of a cosolvent (e.g., methanol/water). The apparent

    
     values are then plotted against the inverse dielectric constant of the solvent mixtures to extrapolate the true aqueous 
    
    
    
    (Yasuda-Shedlovsky extrapolation).
  • Verdict: Highly accurate for the piperazine nitrogen, provided the cosolvent extrapolation is mathematically rigorous.

Capillary Electrophoresis (CE)

CE measures the effective electrophoretic mobility (


) of the analyte across a pH gradient[3].
  • The Causality: At the isoelectric point, the zwitterion has a net charge of zero, resulting in zero electrophoretic mobility. As the pH increases and the piperazine nitrogen deprotonates, the molecule becomes a net anion, shifting its mobility toward the anode. Because CE operates at micro-molar concentrations, it completely bypasses the solubility limitations that plague potentiometry.

  • Verdict: The most efficient and reliable method for zwitterionic pyridone systems, requiring minimal sample.

UV-Metric Titration (The High-Sensitivity Alternative)

UV-metric titration monitors shifts in UV absorbance as a function of pH[2].

  • The Causality: While excellent for determining the

    
     of the pyridone carboxylic acid (which is directly attached to the chromophore), UV is fundamentally flawed for the piperazine nitrogen . The aliphatic piperazine is electronically insulated from the aromatic system. Consequently, deprotonation of the piperazine yields negligible spectral shifts, making it nearly impossible to generate a reliable sigmoidal curve for 
    
    
    
    .
  • Verdict: Not recommended for isolated piperazine

    
     determination in these specific systems.
    
Nuclear Magnetic Resonance (NMR) Titration

NMR tracks the chemical shift (


) of specific nuclei (e.g., 

or

) against pH[4].
  • The Causality: NMR provides sub-molecular resolution. The protons adjacent to the piperazine nitrogen experience significant electron shielding upon deprotonation. Plotting these specific chemical shifts against pH yields a perfect sigmoidal curve, allowing unambiguous assignment of the

    
     to the piperazine center rather than the pyridone center[4].
    
  • Verdict: Exceptional accuracy and structural confirmation, but severely limited by low throughput and high sample requirements.

Quantitative Data Presentation

Analytical MethodSample RequirementPiperazine SensitivityThroughputKey Limitation / Insight
Potentiometry High (~1-2 mg)ExcellentMediumRequires Yasuda-Shedlovsky cosolvent extrapolation due to zwitterion precipitation.
Capillary Electrophoresis Very Low (< 50 µg)ExcellentHighRequires rigorous control of buffer ionic strength to prevent Joule heating[3].
UV-Metric Titration Low (~100 µg)Poor HighPiperazine nitrogen is electronically decoupled from the main pyridone chromophore.
NMR Titration High (~2-5 mg)ExceptionalLowTime-intensive; requires deuterated solvents and manual chemical shift mapping[4].

Experimental Protocols (Self-Validating Workflows)

As an application scientist, I mandate that every protocol must be a self-validating system. If an internal control fails, the data must be discarded.

Protocol A: Cosolvent Potentiometric Titration (Sirius T3 / Pion)

Self-Validating Mechanism: If the Yasuda-Shedlovsky plot (


 vs 

) yields an

, it indicates analyte aggregation or electrode drift, invalidating the extrapolation.
  • Sample Preparation: Accurately weigh ~1.5 mg of the pyridone-piperazine analyte.

  • Cosolvent Solubilization: Dissolve the sample in a Methanol/Water mixture. Prepare three distinct titrations at 30%, 40%, and 50% methanol by volume to ensure complete solubility of the neutral zwitterion.

  • Titration Execution: Using an automated titrator, titrate the solution with standardized 0.15 M KOH and 0.15 M HCl across a pH range of 2.0 to 12.0. Critical: Maintain an Argon atmosphere to prevent

    
     from forming carbonic acid and skewing the basic piperazine readings.
    
  • Data Extrapolation: Plot the apparent

    
     values against the inverse dielectric constant (
    
    
    
    ) of the respective cosolvent mixtures.
  • Validation: Extrapolate the linear regression to the

    
     of pure water to determine the true aqueous 
    
    
    
    .
Protocol B: Capillary Electrophoresis (CE) Mobility Shift Assay

Self-Validating Mechanism: The inclusion of a neutral electroosmotic flow (EOF) marker in every injection ensures that capillary temperature fluctuations or voltage drops are internally normalized.

  • Buffer Preparation: Prepare a series of biologically compatible buffers (e.g., acetate, phosphate, borate) covering pH 3.0 to 11.0 at a constant ionic strength (50 mM) to prevent mobility shifts caused by conductivity changes[3].

  • Sample Injection: Hydrodynamically inject a 50 µM sample spiked with a neutral EOF marker (e.g., mesityl oxide) into a fused-silica capillary.

  • Electrophoretic Separation: Apply a constant voltage of 20 kV. Record the migration time of the analyte (

    
    ) and the EOF marker (
    
    
    
    ) using UV detection (monitoring the pyridone core).
  • Mobility Calculation: Calculate the effective mobility (

    
    ) for each pH using the formula:
    
    
    
    
  • Data Fitting: Plot

    
     vs. pH. The 
    
    
    
    of the piperazine nitrogen is identified as the exact inflection point of the sigmoidal curve where mobility shifts from zero (zwitterion) to a negative value (anion)[3].

CEWorkflow A Buffer Preparation (pH 3.0 to 11.0) B Sample Injection (+ Neutral Marker) A->B C Apply Voltage (Measure Migration Time) B->C C->C Repeat for each pH D Calculate Effective Mobility (μ_eff) C->D E Plot μ_eff vs. pH (Sigmoidal Fit) D->E F Extract pKa (Inflection Point) E->F

Fig 2. Step-by-step workflow for determining pKa via Capillary Electrophoresis (CE) mobility shifts.

References

  • [4] pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Source: sonar.ch.4

  • [2] Development of Methods for the Determination of pKa Values - PMC. Source: nih.gov. 2

  • [3] Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Source: conicet.gov.ar. 3

  • [1] Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC. Source: nih.gov. 1

Sources

Validation

Comparative Guide to Reference Standards for 3-Piperazin-1-yl-1H-pyridin-2-one Analysis

Mechanistic Context: The Analytical Challenge 3-Piperazin-1-yl-1H-pyridin-2-one is a critical, bifunctional heterocyclic intermediate frequently utilized in the synthesis of modern small-molecule therapeutics, including...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Analytical Challenge

3-Piperazin-1-yl-1H-pyridin-2-one is a critical, bifunctional heterocyclic intermediate frequently utilized in the synthesis of modern small-molecule therapeutics, including GLP-1 receptor agonists. The molecule presents a unique analytical challenge due to its dual chemical nature:

  • The Pyridinone Core: Provides hydrophobicity, hydrogen-bonding capability, and a moderate UV chromophore.

  • The Piperazine Moiety: An organic, highly hydrophilic basic group containing two secondary amines[1].

Because of this basic piperazine ring, the compound interacts strongly with residual surface silanols on traditional reversed-phase (C18) columns, leading to severe peak tailing and poor retention unless signal-suppressing ion-pairing reagents are used[1]. Furthermore, establishing the absolute purity of this intermediate is critical; residual starting materials or oxidized piperazine degradants can cause significant downstream yield losses or trigger toxicological flags in final Active Pharmaceutical Ingredients (APIs).

To ensure analytical integrity, laboratories must establish highly reliable reference standards. This guide objectively compares reference standard tiers and provides field-proven, self-validating experimental protocols for their qualification.

Comparison of Reference Standard Tiers

When establishing a reference standard for a novel intermediate like 3-piperazin-1-yl-1H-pyridin-2-one, scientists must choose between commercial procurement and in-house qualification. The principal advantage of quantitative NMR (qNMR) is that it is an absolute quantitative analysis method, meaning it does not require a structurally identical standard substance to determine analyte purity[2].

Table 1: Objective Comparison of Reference Standard Tiers
Standard TierTraceability & CertificationCost & Lead TimeAnalytical ConfidenceBest Application
Commercial CRM (e.g., TraceCERT) High (ISO 17034 / ISO 24583)High Cost / Short Lead TimeVery High: Certified via metrological techniques[3].Final API release testing, Regulatory audits.
In-House Qualified Working Standard High (Traceable to NIST via qNMR)Medium Cost / Medium Lead TimeHigh: Validated via orthogonal mass balance & qNMR.Routine In-Process Control (IPC), R&D, Method Development.
Pharmacopeial (USP/EP) High (Monograph based)Low Cost / N/AN/A: Rarely available for early/mid-phase intermediates.Not applicable for this specific intermediate.

Experimental Protocols: A Self-Validating System

To establish an in-house working standard, we employ a self-validating system: Primary absolute quantification (qNMR) cross-referenced against orthogonal chromatographic purity (HPLC-UV/CAD) .

Protocol A: Absolute Purity Determination via qNMR (Primary Method)

Causality: We utilize the internal standard method because it commonly yields errors of <1% and is considered the most accurate and reproducible technique for quantitative 1H-NMR[3]. By co-dissolving a highly pure, NIST-traceable internal standard (e.g., Dimethyl sulfone) with our analyte, we eliminate the need for an external calibration curve.

Step-by-Step Methodology:

  • Standard Selection: Select an internal standard (IS) such as Dimethyl sulfone (TraceCERT) that has well-separated signals from the analyte. To generate accurate and precise qNMR measurements, a signal intensity ratio of approximately 1:1 between the IS and the analyte is recommended[4].

  • Sample Preparation: Accurately weigh ~15 mg of 3-piperazin-1-yl-1H-pyridin-2-one and an equimolar amount of the IS into a clean vial. Note: Weighing is the largest source of error; use a microbalance calibrated to USP <41> standards.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical): Set the relaxation delay (D1) to at least

    
     (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Causality: This ensures complete magnetization recovery between pulses; failure to do so results in truncated integrals and artificially low purity values. Acquire 64–128 scans.
    
  • Processing: Apply rigorous baseline correction. Perform 5–10 integration replicates to obtain a relevant statistical contribution to the overall measurement uncertainty[4]. Calculate the mass fraction purity based on the integral ratios, number of protons, and molecular weights.

Protocol B: Chromatographic Purity via Mixed-Mode HPLC-UV/CAD

Causality: Because piperazine is not retained on traditional reversed-phase columns without an ion-pairing reagent[1], we utilize a mixed-mode stationary phase (e.g., Primesep 100). This column incorporates both hydrophobic alkyl chains and embedded cation-exchange groups, exploiting dual-retention mechanisms to yield sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column: Primesep 100 (150 x 4.6 mm, 5 µm) or equivalent mixed-mode cation-exchange column.

  • Mobile Phase:

    • Channel A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Channel B: Acetonitrile with 0.1% TFA.

  • Gradient Program: 10% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (to capture the pyridinone core) connected in series with a Charged Aerosol Detector (CAD). Causality: Since the piperazine moiety itself is not strongly UV active[1], CAD ensures that any non-UV active aliphatic impurities (e.g., residual piperazine starting material) are accurately quantified.

Quantitative Data Presentation

The following table summarizes the typical validation parameters when characterizing 3-piperazin-1-yl-1H-pyridin-2-one using the orthogonal methods described above.

Table 2: Analytical Method Performance Comparison
Validation ParameterqNMR (Absolute Purity)HPLC-UV/CAD (Mixed-Mode)LC-MS/MS (Trace Impurities)
Limit of Detection (LOD) ~0.1% (w/w)0.05% (Area)< 1 ppm
Linearity Range 1 - 50 mg/mL0.1 - 100 µg/mL1 - 500 ng/mL
Accuracy (Recovery) 99.5% - 100.5%98.0% - 102.0%85.0% - 115.0%
Primary Utility Mass fraction purity assignmentOrganic impurity profilingGenotoxic impurity screening

Mandatory Visualizations

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the multi-disciplinary, self-validating workflow required to elevate a raw material to a Certified Working Standard using a mass balance approach.

Workflow A Raw Material 3-piperazin-1-yl-1H-pyridin-2-one B qNMR (Primary Absolute) Mass Fraction Purity A->B Absolute Assay C HPLC-UV/CAD Chromatographic Purity A->C Organic Impurities D LC-MS/MS Impurity Profiling A->D Trace Analysis E Karl Fischer & TGA Water & Volatiles A->E Inorganic/Volatiles F Certified Working Standard (Mass Balance Validated) B->F C->F D->F E->F

Caption: Orthogonal analytical workflow for the qualification of in-house reference standards.

Diagram 2: Mixed-Mode Chromatographic Mechanism

This diagram explains the causality behind the sharp peak shapes achieved in Protocol B, highlighting the dual-interaction mechanism of the analyte with the stationary phase.

Mechanism Analyte 3-piperazin-1-yl-1H-pyridin-2-one (Basic Piperazine Moiety) Interaction1 Hydrophobic Interaction (Pyridinone Core) Analyte->Interaction1 Interaction2 Cation-Exchange (Protonated Piperazine) Analyte->Interaction2 Column Mixed-Mode Stationary Phase (e.g., Primesep 100) Column->Interaction1 Column->Interaction2 Result Sharp Peak Shape High Retention Interaction1->Result Interaction2->Result

Caption: Dual-retention mechanism of 3-piperazin-1-yl-1H-pyridin-2-one on a mixed-mode HPLC column.

References

  • Title: HPLC Analysis of Piperazine on Primesep 100 Source: SIELC Technologies URL: [Link]

  • Title: Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability Source: JEOL URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-piperazin-1-yl-1H-pyridin-2-one

CAS: 794602-77-0 | Molecular Formula: C9H11N3O Executive Safety Directive Status: HAZARDOUS PHARMACEUTICAL INTERMEDIATE Immediate Action: Do not dispose of down the drain. Do not mix with oxidizing agents or nitrates.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 794602-77-0 | Molecular Formula: C9H11N3O

Executive Safety Directive

Status: HAZARDOUS PHARMACEUTICAL INTERMEDIATE Immediate Action: Do not dispose of down the drain. Do not mix with oxidizing agents or nitrates.[1][2]

As a Senior Application Scientist, I must emphasize that while this specific CAS number (794602-77-0) may not appear on standard EPA P-lists or U-lists, it must be managed as a Non-RCRA Regulated Hazardous Waste (unless characterization proves ignitability/corrosivity) due to its biological activity and potential aquatic toxicity. The piperazine moiety presents a specific chemical incompatibility risk (nitrosamine formation) that is often overlooked in standard waste streams.

Chemical Hazard Profile & Rationale

To dispose of this chemical safely, you must understand why it is hazardous. We analyze the molecule based on its functional groups:

Functional GroupHazard CharacteristicDisposal Implication
Piperazine Ring (Secondary Amine)Basicity & Sensitization: Potential skin/eye irritant and respiratory sensitizer.[3][4][5][6]Segregation: Must be kept away from strong acids to prevent uncontrolled exothermic neutralization.
Secondary Amine (N-H)Nitrosation Risk: Reacts with nitrosating agents (nitrites/nitrates) to form carcinogenic nitrosamines.Critical: STRICTLY segregate from oxidizing waste streams containing nitrates.[1][2]
Pyridinone Scaffold Aquatic Toxicity: Pyridine derivatives often exhibit persistence and toxicity in aquatic environments.Prohibition: Zero-tolerance policy for sink/sewer disposal to prevent water table contamination.

Waste Characterization & Classification

Before disposal, you must classify the waste stream.[3][7] Since 3-piperazin-1-yl-1H-pyridin-2-one is a pharmaceutical building block, it falls under specific regulatory scrutiny.

  • RCRA Status (USA): Not P-listed or U-listed.

  • Characteristic Check:

    • Ignitability (D001): Unlikely (Solid).

    • Corrosivity (D002): Possible if in solution with pH

      
       12.5 or 
      
      
      
      2.
    • Reactivity (D003): Stable under normal conditions.[8]

  • Recommended Classification: Hazardous Waste (Non-RCRA Regulated) or State-Regulated Waste depending on local jurisdiction (e.g., California or Massachusetts often have stricter codes).

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers if the substance is potentially corrosive or wet.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust; perform this inside a fume hood.

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - SOLID"

    • Constituents: "3-piperazin-1-yl-1H-pyridin-2-one (100%)"

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Destruction: The gold standard for pharmaceutical intermediates is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

Phase B: Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM):

  • Segregation: Determine the solvent type.

    • Halogenated: (e.g., DCM)

      
       Halogenated Waste Stream.
      
    • Non-Halogenated: (e.g., Methanol)

      
       Non-Halogenated Organic Waste Stream.
      
  • pH Check: If the solution is aqueous, check pH. If basic (due to piperazine), do not neutralize in the waste container. Label as "Basic Solution."

  • Incompatibility Check: Ensure no oxidizing agents (Hydrogen Peroxide, Nitric Acid) are present in the chosen carboy.

Phase C: Contaminated Debris
  • Items: Gloves, weigh boats, paper towels.[7]

  • Protocol: Double-bag in clear polyethylene bags (4 mil thickness). Tie securely with a gooseneck seal. Label as "Chemically Contaminated Debris - Incinerate."

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the critical decision-making process for disposing of this compound, prioritizing the prevention of nitrosamine formation and aquatic release.

DisposalWorkflow Start Waste Generation: 3-piperazin-1-yl-1H-pyridin-2-one StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved SolidPack Pack in HDPE Jar Label: Toxic/Irritant SolidPath->SolidPack NitrosamineCheck CRITICAL CHECK: Are Nitrates/Oxidizers Present? LiquidPath->NitrosamineCheck SolventCheck Solvent Type? Halo Halogenated Organic Waste Stream SolventCheck->Halo Contains DCM/Chloroform NonHalo Non-Halogenated Organic Waste Stream SolventCheck->NonHalo Methanol/DMSO/Acetone Final Final Disposition: High-Temp Incineration Halo->Final NonHalo->Final SolidPack->Final Safe Safe to Combine NitrosamineCheck->Safe No Oxidizers Unsafe DO NOT MIX Create Separate Stream NitrosamineCheck->Unsafe Oxidizers Present Safe->SolventCheck Unsafe->Final Segregated Container

Caption: Decision tree for segregating piperazine-derivative waste to prevent incompatible reactions and ensure proper destruction.

Emergency Procedures (Spill Contingency)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Piperazine derivatives can cause respiratory sensitization. If dust is airborne, clear the area.[9]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and a NIOSH-approved N95 or P100 respirator if powder is loose.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquid: Absorb with vermiculite or sand.[3][10] Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution followed by water to solubilize and remove basic residues.

References

  • United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[11] [Link]

Sources

Handling

Personal protective equipment for handling 3-piperazin-1-yl-1H-pyridin-2-one

Handling 3-piperazin-1-yl-1H-pyridin-2-one requires a rigorous, causality-driven approach to laboratory safety. As a bifunctional nitrogenous heterocycle, this compound presents specific physicochemical and biological ha...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-piperazin-1-yl-1H-pyridin-2-one requires a rigorous, causality-driven approach to laboratory safety. As a bifunctional nitrogenous heterocycle, this compound presents specific physicochemical and biological hazards that dictate the selection of Personal Protective Equipment (PPE) and operational workflows.

The following guide synthesizes regulatory standards and mechanistic chemical principles to provide a comprehensive, self-validating safety framework for researchers and drug development professionals.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting PPE, it is critical to understand why the compound is hazardous. According to the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), a thorough hazard assessment is the foundational step before handling any active chemical intermediate[1],[2].

  • The Piperazine Moiety: The secondary amine within the piperazine ring is highly basic and nucleophilic. Amines are notorious for causing contact dermatitis, skin sensitization, and severe ocular irritation. They can readily penetrate compromised skin barriers and interact with biological macromolecules.

  • The Pyridin-2-one Core: Pyridin-2-one derivatives are critical N-containing heterocycles with a broad range of potent biological activities, frequently utilized in CNS modulation, antimicrobial agents, and metabolic disease targets[3],[4]. Because of this inherent biological activity, accidental systemic exposure (via inhalation or dermal absorption) carries a high risk of unintended pharmacological effects.

  • Physical State: Typically encountered as a solid powder, the primary acute risk is the aerosolization of fine particulates during weighing and transfer operations.

The PPE Ecosystem: Mechanistic Justifications

Standard laboratory attire is insufficient for handling biologically active piperazine derivatives. The table below outlines the mandatory PPE ecosystem, grounded in chemical compatibility and regulatory standards[5],[6].

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Double Nitrile gloves (≥ 0.12 mm thickness). Latex is strictly prohibited.Piperazine derivatives and the polar aprotic solvents used to dissolve them (e.g., DMSO) can rapidly permeate natural rubber latex[5]. Nitrile provides a robust, chemically resistant barrier against basic amines.
Eye Protection ANSI Z87.1 compliant safety goggles.Prevents severe ocular irritation from basic amine dust or accidental solvent splashes. Standard safety glasses lack orbital seals and cannot stop airborne particulates[6].
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned to the collar.Provides a physical barrier against particulate settling. Synthetic fibers generate static electricity, drastically increasing the risk of powder dispersion and adherence[6].
Respiratory N95/P100 particulate respirator.Required only if engineering controls fail or during bulk spill cleanup. Primary inhalation mitigation must always be achieved via engineering controls (e.g., fume hoods)[7].

Hazard Mitigation & Workflow Visualization

G Start 3-Piperazin-1-yl-1H-pyridin-2-one Handling Workflow Haz1 Inhalation Risk (Powder Aerosolization) Start->Haz1 Airborne dispersion Haz2 Dermal Risk (Sensitization/Irritation) Start->Haz2 Surface contact Mit1 Engineering Control: Ventilated Enclosure Haz1->Mit1 Containment Mit2 PPE Barrier: Double Nitrile & FR Coat Haz2->Mit2 Barrier protection Safe Safe Operational Execution Mit1->Safe Mit2->Safe Dispose Segregated Hazardous Waste Disposal Safe->Dispose Post-experiment

Fig 1: Hazard mitigation and operational workflow for 3-piperazin-1-yl-1H-pyridin-2-one handling.

Self-Validating Operational Workflows

Prudent execution of experiments requires not only sound judgment but the selection of appropriate work practices to minimize exposure[8]. The following protocols incorporate built-in validation checks to ensure system integrity before and during execution.

Protocol A: Safe Weighing and Transfer
  • Environmental Preparation: Ensure the analytical balance is located within a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood.

  • System Validation Check: Before opening the chemical container, hold a small piece of a lint-free tissue (e.g., Kimwipe) at the lower edge of the sash. A clear, continuous inward pull visually validates sufficient face velocity and active containment. Do not proceed if the tissue drops or blows outward.

  • Static Mitigation: Nitrogen heterocycles hold static charge. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize grounded, stainless-steel spatulas. This prevents the powder from "jumping" and contaminating your gloves or the surrounding workspace.

  • Execution: Tare the vessel. Carefully transfer the solid. Cap the sample vial tightly before removing it from the ventilated enclosure.

  • Decontamination: Wipe down the balance pan and surrounding area with a lint-free cloth dampened with a 70% Isopropanol / 30% Water mixture (highly effective for solubilizing polar organics).

Protocol B: Solution Preparation and Handling
  • Solvent Dynamics: This compound is typically solubilized in polar aprotic solvents like DMSO or DMF. Caution: DMSO rapidly penetrates the epidermal barrier and acts as a carrier, dragging dissolved biologically active solutes directly into the bloodstream.

  • Barrier Enhancement: When preparing DMSO solutions, standard thin nitrile degrades quickly. Upgrade hand protection to thicker nitrile (≥ 0.38 mm) or butyl rubber gloves if handling volumes larger than 50 mL.

  • System Validation Check: After dissolution, visually inspect your gloves under good lighting for any signs of discoloration, micro-tears, or swelling. If observed, immediately stop work, remove gloves, wash hands with soap and water, and don a fresh pair.

Spill Response and Disposal Logistics

Improper disposal or spill management can quickly escalate a localized hazard into a lab-wide exposure event.

  • Minor Powder Spill Response: Never dry sweep. Dry sweeping aerosolizes the active powder, bypassing dermal PPE and drastically increasing inhalation risk. Instead, cover the spill with absorbent pads dampened with a water/isopropanol mixture to suppress dust. Carefully scoop the wet material into a designated hazardous waste bag.

  • Waste Segregation: Dispose of all solid waste, empty vials, and contaminated PPE in a sealed, rigid container labeled "Hazardous Organic Solid Waste - Contains Piperazine Derivatives." Liquid waste must be segregated into non-halogenated organic waste streams. The waste log must clearly detail both the solvent and the specific solute to comply with standard laboratory waste management regulations[9].

References

  • [1] A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I). PubMed Central (PMC). URL:[Link]

  • [2] A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. ResearchGate. URL:[Link]

  • [3] Discovery of 1-Butyl-3-chloro-4-(4-phenyl-1-piperidinyl)(1H)-pyridone: A Novel Positive Allosteric Modulator... (Highlights the biological activity of Pyridin-2-one derivatives). ResearchGate. URL:[Link]

  • [4] Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. URL:[Link]

  • [5] Laboratory Safety Guidance. OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Safety and Health Administration. URL:[Link]

  • [8],[9] Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. NCBI Bookshelf. URL:[Link]

Sources

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